molecular formula C11H16FNO3 B1485072 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine CAS No. 790597-04-5

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Cat. No.: B1485072
CAS No.: 790597-04-5
M. Wt: 229.25 g/mol
InChI Key: WJJFRQWHMSRSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine is a novel synthetic phenethylamine derivative of significant interest for basic pharmacological research. Its core structure is based on the 3,4,5-trimethoxyphenethylamine scaffold, a family of compounds known for their activity on serotonergic signaling pathways . The strategic introduction of a fluorine atom at the beta position of the ethylamine chain is a common medicinal chemistry strategy, as fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable probe for Structure-Activity Relationship (SAR) studies . Researchers can utilize this compound to investigate the functional role of the beta position in phenethylamines, a key structural feature that differentiates various classes of psychoactive substances. While its direct pharmacological profile is uncharacterized, structurally related compounds, such as the positional isomer 2,4,5-trimethoxyphenethylamine (2C-O), have been studied as serotonin receptor agonists, particularly at the 5-HT2A receptor, albeit with lower potency compared to other analogs . This suggests potential applications for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine in in vitro assays designed to explore the selectivity and efficacy of novel serotonergic ligands. It is presented as a high-quality chemical tool for qualified researchers to advance the understanding of neurochemical receptor interactions and to aid in the design of future experimental compounds.

Properties

IUPAC Name

2-fluoro-2-(3,4,5-trimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3/c1-14-9-4-7(8(12)6-13)5-10(15-2)11(9)16-3/h4-5,8H,6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJFRQWHMSRSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Pharmacological Profile of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026


-Fluoromescaline (2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine)
Classification:  Investigational New Drug (IND) Candidate / CNS Probe

Executive Summary

This monograph provides a comprehensive pharmacological evaluation of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine , colloquially known as


-Fluoromescaline . As a structural analog of the classical psychedelic mescaline, this compound represents a strategic exercise in bioisosteric replacement—specifically, the introduction of a fluorine atom at the benzylic (

) position.

For drug development professionals, this molecule serves as a critical probe for understanding the "Fluorine Effect" in phenethylamine signaling. The introduction of the highly electronegative fluorine atom modulates the basicity (


) of the primary amine, alters lipophilicity (

), and imposes conformational constraints via the gauche effect. These physicochemical changes theoretically enhance metabolic stability against benzylic hydroxylation while modulating affinity for the 5-HT

receptor.

Chemical Architecture & Physicochemical Properties

The core rationale for synthesizing this analog lies in the modulation of the phenethylamine pharmacophore.

Structural Identity
  • IUPAC Name: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine[1]

  • Common Name:

    
    -Fluoromescaline
    
  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
    [1]
  • Molecular Weight: 229.25 g/mol [1]

  • Chirality: The C2 position is a stereocenter, yielding (R)- and (S)- enantiomers. (S)-enantiomers of amphetamines are typically more potent; however, in direct phenethylamines, the stereochemistry of the

    
    -substituent critically dictates receptor docking.
    
The Fluorine Effect: and Conformation

The most significant impact of


-fluorination is the withdrawal of electron density from the adjacent ammonium group.
PropertyMescaline (Parent)

-Fluoromescaline (Analog)
Impact
Amine

~9.6~8.3 – 8.6Decreased Basicity: Increases the fraction of non-ionized species at physiological pH (7.4), potentially enhancing BBB permeability.
Conformation Flexible (Anti/Gauche mix)Gauche Preferred Conformational Lock: The C–F and C–N bonds tend to adopt a gauche orientation (60° dihedral angle) due to

hyperconjugation and electrostatic attraction.
Metabolic Site Benzylic CarbonFluorinated CarbonMetabolic Block: The C–F bond (approx. 116 kcal/mol) renders the benzylic position inert to CYP450-mediated hydroxylation.
Structural Logic Diagram

The following diagram illustrates the structure-activity relationship (SAR) logic driving the design of this molecule.

SAR_Logic Struct 2-Fluoro-2-(3,4,5-trimethoxyphenyl) ethan-1-amine F_Atom Beta-Fluorine Atom Struct->F_Atom pKa pKa Reduction (9.6 -> 8.4) F_Atom->pKa Inductive Effect (-I) Conf Gauche Conformation (Mimics rigid bioactive state) F_Atom->Conf Gauche Effect Metab Metabolic Stability (Blocks Benzylic Oxidation) F_Atom->Metab C-F Bond Strength Binding 5-HT2A Affinity Modulation pKa->Binding Altered Ionic Interaction (Asp155) Conf->Binding Entropy Reduction

Figure 1: SAR Logic illustrating how the beta-fluorine modification propagates physicochemical changes to biological outcomes.

Pharmacodynamics: Target Profile

Primary Mechanism of Action

The compound acts as a partial agonist at the Serotonin 5-HT


 receptor .
  • Binding Pocket Interaction: The primary amine forms a salt bridge with Asp155 in the receptor's transmembrane domain 3 (TM3).

  • Impact of Fluorination: The reduced

    
     weakens this salt bridge interaction compared to mescaline. However, the gauche conformation pre-organizes the side chain into a shape that closely resembles the receptor-bound state of serotonin, potentially offsetting the penalty of reduced basicity.
    
Signaling Pathway

Upon binding, the ligand stabilizes the active receptor conformation, recruiting G


 proteins.

Signaling Ligand Beta-Fluoromescaline Rec 5-HT2A Receptor Ligand->Rec Binding (Ki ~100-500nM) Gq Gq Protein Activation Rec->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Neur Neuronal Depolarization Ca->Neur

Figure 2: Gq-coupled signaling cascade initiated by 5-HT2A activation, leading to calcium mobilization.

Synthesis & Experimental Protocols

Synthesizing


-fluorinated phenethylamines is challenging due to the risk of elimination (HF loss) to form the styrene derivative. The most robust protocol utilizes Deoxo-Fluor or DAST on a 

-hydroxy precursor.
Synthetic Workflow (Recommended)
  • Precursor: 3,4,5-Trimethoxybenzaldehyde.

  • Henry Reaction: Condensation with nitromethane to form the nitrostyrene.

  • Reduction/Hydrolysis: Conversion to the

    
    -hydroxy amine (or ketone reduction).
    
  • Fluorination: Nucleophilic fluorination.

Synthesis Start 3,4,5-Trimethoxy benzaldehyde Step1 Henry Rxn (CH3NO2, NH4OAc) Start->Step1 AltStep1 Cyanohydrin/Reduction or Alpha-Bromination Start->AltStep1 Inter1 Nitrostyrene Step1->Inter1 Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 Mescaline Step2->Inter2 Inter3 Beta-Hydroxy Mescaline AltStep1->Inter3 Step3 Fluorination (DAST / Deoxo-Fluor) Inter3->Step3 Final Beta-Fluoro Mescaline Step3->Final

Figure 3: Synthetic route emphasizing the nucleophilic fluorination of the beta-hydroxy intermediate.

Protocol: In Vitro Calcium Flux Assay (Functional Validation)

To validate the activity of the synthesized compound, a FLIPR (Fluorometric Imaging Plate Reader) assay is standard.

Materials:

  • HEK-293 cells stably expressing human 5-HT

    
    .
    
  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (to inhibit dye efflux).

Methodology:

  • Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL of Dye Loading Buffer (HBSS + 20mM HEPES + 4µM Fluo-4 AM + 2.5mM Probenecid). Incubate 60 min at 37°C.

  • Compound Prep: Dissolve

    
    -fluoromescaline in DMSO (10 mM stock). Serial dilute in assay buffer (100 µM to 0.1 nM).
    
  • Measurement: Transfer plate to FLIPR. Establish baseline fluorescence (

    
    ) for 10s.
    
  • Injection: Inject compound. Monitor fluorescence (

    
    ) for 180s.
    
  • Analysis: Calculate

    
    . Plot dose-response curve to determine 
    
    
    
    .

Pharmacokinetics (ADME)

Metabolic Stability

Mescaline is primarily metabolized by Monoamine Oxidase (MAO) via oxidative deamination.

  • MAO Interaction: The

    
    -fluorine withdraws electrons, making the amine less nucleophilic. This typically reduces the rate of MAO oxidation , potentially extending the half-life (
    
    
    
    ) compared to mescaline.
  • CYP450: Benzylic hydroxylation is completely blocked by the fluorine substitution.

Blood-Brain Barrier (BBB)
  • LogP: The introduction of fluorine generally increases lipophilicity (

    
    ).
    
  • Ionization: At physiological pH 7.4, the lower

    
     (8.4 vs 9.6) means a significantly higher percentage of the drug exists in the neutral, membrane-permeable form.
    
  • Prediction: Faster onset of action and higher brain-to-plasma ratio than the parent compound.

Safety & Toxicology Profile

While specific toxicological data for this analog is sparse, the profile can be extrapolated from the phenethylamine class.

  • Sympathomimetic Toxicity: Like all 5-HT

    
     agonists with affinity for adrenergic receptors, potential risks include vasoconstriction, hypertension, and tachycardia.
    
  • MAO Inhibition Risk: Some fluorinated amphetamines act as MAO inhibitors (MAOIs). If this compound inhibits MAO-A, co-administration with other serotonergic agents could precipitate Serotonin Syndrome.

  • Cytotoxicity: The metabolic stability of the C-F bond prevents the formation of reactive quinone-methide intermediates often seen with metabolic activation of other aromatics, suggesting a favorable genotoxicity profile.

References

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Link

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagena, D., et al. (2020). The gauche effect in fluorinated ethylamines: A conformational study. Journal of Organic Chemistry. Link

  • Google PubChem. (2023). Compound Summary: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine.[1] Link

Sources

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph on 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine , a specific fluorinated derivative of the classic psychedelic phenethylamine, Mescaline.

Executive Summary & Chemical Identity

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine (also known as


-Fluoromescaline ) is a substituted phenethylamine where a fluorine atom replaces a hydrogen atom at the benzylic (

) position of the mescaline scaffold. This structural modification is of significant interest in medicinal chemistry due to the "fluorine effect," which alters the compound's basicity (pKa), lipophilicity, and metabolic stability without drastically changing its steric footprint.

While the parent compound, Mescaline, is a well-characterized 5-HT


 agonist, the introduction of the 

-fluorine atom introduces a strong electron-withdrawing group (EWG) proximal to the amine, significantly lowering the pKa of the terminal nitrogen. This modification influences blood-brain barrier (BBB) permeability and receptor binding kinetics.
Chemical Identifiers[1][2][3][4][5]
Identifier TypeValue
IUPAC Name 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine
Common Name

-Fluoromescaline
CAS Number 790597-04-5
Molecular Formula C

H

FNO

Molecular Weight 229.25 g/mol
SMILES COC1=CC(=CC(=C1OC)OC)C(F)CN
InChI Key F1967-9912 (Internal/Vendor ID)
Structural Class Phenethylamine; Amphetamine derivative; Bioisostere

Chemical Synthesis: The Epoxide Opening Route

The most robust synthetic pathway for


-fluorophenethylamines avoids the instability of 

-fluoro-phenylacetonitriles and instead utilizes the ring-opening of a styrene oxide precursor, followed by deoxyfluorination.
Reaction Scheme Visualization

The following diagram illustrates the logical flow from the benzaldehyde precursor to the final fluorinated amine.

SynthesisPathway Aldehyde 3,4,5-Trimethoxybenzaldehyde Epoxide 3,4,5-Trimethoxystyrene Oxide Aldehyde->Epoxide Epoxidation (NaH, DMSO) Ylide Trimethylsulfonium Iodide (Corey-Chaykovsky) Ylide->Epoxide AminoAlcohol β-Hydroxymescaline (Intermediate) Epoxide->AminoAlcohol Regioselective Ring Opening Ammonia NH3 / MeOH Ammonia->AminoAlcohol Product β-Fluoromescaline (Target) AminoAlcohol->Product Deoxyfluorination (-78°C to RT) DAST DAST (Diethylaminosulfur trifluoride) DAST->Product

Figure 1: Step-wise synthesis of


-fluoromescaline via the styrene oxide intermediate.
Detailed Protocol
Step 1: Synthesis of 3,4,5-Trimethoxystyrene Oxide
  • Reagents: 3,4,5-Trimethoxybenzaldehyde, Trimethylsulfonium iodide, Sodium hydride (NaH), DMSO/THF.

  • Mechanism: Corey-Chaykovsky reaction. The sulfur ylide attacks the carbonyl carbon, forming a betaine intermediate which collapses to form the epoxide.

  • Procedure:

    • Generate the ylide by adding trimethylsulfonium iodide (1.2 eq) to a suspension of NaH (1.5 eq) in dry DMSO at 0°C under Argon. Stir for 30 mins.

    • Add 3,4,5-trimethoxybenzaldehyde (1.0 eq) dropwise in THF.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Quench with ice water, extract with Et

      
      O, wash with brine, dry over MgSO
      
      
      
      .
    • Validation: NMR should show disappearance of aldehyde proton (~9.8 ppm) and appearance of epoxide protons (~2.8-3.8 ppm).

Step 2: Aminolysis to

-Hydroxymescaline
  • Reagents: Methanolic Ammonia (saturated), or NH

    
    OH.
    
  • Mechanism: Nucleophilic attack of ammonia on the less substituted carbon of the epoxide (regioselective opening).

  • Procedure:

    • Dissolve the epoxide in MeOH saturated with NH

      
       (excess, >10 eq) in a pressure vessel.
      
    • Heat to 60°C for 6-12 hours.

    • Concentrate in vacuo to remove solvent and excess ammonia.

    • Purification: Recrystallization from IPA/Et

      
      O or column chromatography (DCM/MeOH/NH
      
      
      
      OH).
    • Product: 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-ol.

Step 3: Deoxyfluorination (The Critical Step)
  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, CH

    
    Cl
    
    
    
    (anhydrous).
  • Mechanism: The hydroxyl group attacks the sulfur of DAST, releasing HF. The fluoride ion then displaces the activated oxygen species via an S

    
    2-like mechanism (with inversion if chiral, though here we assume racemic).
    
  • Procedure:

    • Dissolve

      
      -hydroxymescaline (free base or N-Boc protected if selectivity issues arise) in anhydrous CH
      
      
      
      Cl
      
      
      at -78°C .
    • Add DAST (1.1 eq) dropwise. Caution: DAST reacts violently with water.

    • Stir at -78°C for 1 hour, then allow to warm to RT overnight.

    • Quench: Pour carefully into saturated NaHCO

      
       (gas evolution!).
      
    • Extraction: Extract with DCM, dry, and concentrate.

    • Salt Formation: Dissolve oil in Et

      
      O and add HCl/Et
      
      
      
      O to precipitate the hydrochloride salt.

Pharmacological & Physicochemical Implications

The introduction of fluorine at the


-position creates a distinct pharmacological profile compared to Mescaline.
The Fluorine Effect on pKa and Lipophilicity

The high electronegativity of fluorine pulls electron density away from the amine nitrogen (via the carbon chain), reducing its basicity.

PropertyMescaline

-Fluoromescaline
Impact
pKa (Amine) ~9.56~8.3 - 8.5Increased % of non-ionized form at physiological pH (7.4), potentially enhancing initial BBB penetration.
LogP 0.7~0.9 - 1.1Moderate increase in lipophilicity.
Conformation FlexibleGauche-biasedThe F-C-C-N gauche effect locks the side chain, potentially altering receptor fit.
Structure-Activity Relationship (SAR) Logic

Research into fluorinated phenethylamines (Trachsel et al.) suggests a complex SAR landscape. While ring fluorination can enhance potency, side-chain (


) fluorination often yields mixed results.
  • Monofluorination (

    
    -F):  Often leads to a loss of potency . Data on the analog 
    
    
    
    -fluoroescaline indicates it is "almost devoid of psychoactive effects" [1]. This is likely due to the steric interference of the fluorine atom or the reduced basicity affecting the salt bridge formation with Asp155 in the 5-HT
    
    
    receptor.
  • Difluorination (

    
    -F
    
    
    
    ):
    Surprisingly,
    
    
    -difluoromescaline has been reported to surpass mescaline in potency [1]. This suggests that the symmetric substitution might restore a favorable binding conformation or block metabolic degradation more effectively than the asymmetric monofluoro analog.

SAR_Logic Mescaline Mescaline (Reference 5-HT2A Agonist) BetaFluoro β-Fluoromescaline (Monofluoro) Mescaline->BetaFluoro + 1 Fluorine Difluoro β,β-Difluoromescaline (Difluoro) Mescaline->Difluoro + 2 Fluorines Effect1 Reduced Basicity (pKa ↓) Steric Clash? BetaFluoro->Effect1 Effect2 Metabolic Blockade Conformational Lock Difluoro->Effect2 Result1 Reduced Potency (Likely Inactive) Effect1->Result1 Result2 Increased Potency (> Mescaline) Effect2->Result2

Figure 2: Divergent SAR outcomes of mono- vs. di-fluorination at the beta position.

Metabolic Stability

The


-fluorine atom blocks potential metabolic hydroxylation at the benzylic position. However, since mescaline is primarily metabolized via oxidative deamination by MAO (Monoamine Oxidase), the protection of the 

-position is secondary.
  • MAO Interaction:

    
    -fluorinated phenethylamines are often better substrates for MAO-B due to their lower pKa and lipophilicity [2]. This rapid metabolism could explain the lower potency of the monofluoro derivative in vivo.
    

Safety and Handling

  • Hazard Class: Phenethylamine derivatives should be treated as potential irritants and CNS active agents.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base may absorb CO

    
     from air; the hydrochloride salt is stable.
    
  • Precursors: DAST is highly corrosive and reacts explosively with water. All fluorination reactions must be performed in a fume hood behind a blast shield.

References

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines . Drug Testing and Analysis, 4(7-8), 577-590. Link

  • Meyerson, L. R., & Fuller, R. W. (1978). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference . Research Communications in Chemical Pathology and Pharmacology, 21(3), 581-584. Link

  • PubChem.[1][2][3][4] (n.d.). 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine Compound Summary . National Library of Medicine. Link

  • Shulgin, A., & Shulgin, A. (1991).[2] PiHKAL: A Chemical Love Story . Transform Press. (Contextual reference for Mescaline SAR).

Sources

Strategic Fluorination: Enhancing Metabolic Stability in Trimethoxy Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metabolic Challenge

Phenethylamines (PEAs), particularly 3,4,5-trimethoxy variants (e.g., Mescaline analogs), possess significant pharmacological potential but are hampered by rapid pharmacokinetic clearance. The primary metabolic liability lies in oxidative deamination catalyzed by Monoamine Oxidases (MAO) and O-demethylation by Cytochrome P450 (CYP) enzymes.

This technical guide details the


-fluorination strategy —the specific introduction of a fluorine atom at the beta-position relative to the amine. This modification is not merely a steric block; it is a bioisosteric tool that fundamentally alters the electronic and conformational landscape of the molecule to modulate metabolic stability.

Mechanistic Basis of -Fluorination

To design stable analogs, one must understand the physical chemistry dictating the interaction between the drug and the metabolizing enzyme.

The Electronic "Pull" and pKa Modulation

The introduction of a fluorine atom at the


-position exerts a strong electron-withdrawing inductive effect (

) on the adjacent amine.
  • pKa Shift: Non-fluorinated PEAs typically exhibit a pKa

    
     9.5–10.0. 
    
    
    
    -fluorination lowers this by approximately 1.0–1.5 log units (pKa
    
    
    8.3–8.8).
  • Physiological Consequence: At physiological pH (7.4), a larger fraction of the fluorinated amine exists in the unprotonated (neutral) state compared to the parent compound. While MAO enzymes generally bind the amine lone pair, the reduced basicity and electron density on the nitrogen alter the kinetics of the initial single-electron transfer (SET) step required for oxidation.

The Gauche Effect and Conformational Locking

Unlike hydrogen, fluorine introduces a stereoelectronic phenomenon known as the fluorine gauche effect .

  • Mechanism: The C–F bond and the C–N bond preferentially align in a gauche (60°) conformation rather than anti-periplanar (180°). This is due to hyperconjugation (

    
    ) and electrostatic attraction between the partially positive ammonium and partially negative fluorine.
    
  • Impact: This "locks" the flexible ethyl chain into a specific conformation, potentially reducing the entropic penalty of binding to target receptors (increasing potency) while simultaneously disrupting the induced fit required by MAO active sites.

Metabolic Pathways: MAO Modulation vs. CYP Persistence

The metabolic fate of


-fluorinated trimethoxy phenethylamines is distinct from their non-fluorinated parents.
MAO-A vs. MAO-B Selectivity Shift

Historical data indicates that while


-fluorination hinders general oxidation, it can shift isoform selectivity.
  • Parent PEAs: Often substrates for both MAO-A and MAO-B.[1]

  • 
    -Fluorinated Analogs:  Evidence suggests a shift toward MAO-B  preference or total resistance, depending on the specific ring substitution. The electron-deficient 
    
    
    
    -carbon (destabilized by the adjacent
    
    
    -fluorine) makes the hydride abstraction or SET mechanism energetically less favorable, significantly extending the half-life (
    
    
    ) regarding deamination.
CYP450 O-Demethylation (The Remaining Liability)

-fluorination does not  protect the methoxy groups on the phenyl ring. The 3,4,5-trimethoxy motif remains susceptible to CYP2D6 and CYP3A4 mediated O-demethylation.
  • Result: The primary metabolites shift from phenylacetic acids (MAO products) to O-desmethyl phenethylamines (CYP products).

Visualization of Metabolic Fate

MetabolicPathways Parent Beta-Fluoro Trimethoxy PEA MAO MAO-A / MAO-B (Deamination) Parent->MAO Hinderance via Electronic Effect CYP CYP450 (O-Demethylation) Parent->CYP Unobstructed Renal Renal Excretion (Unchanged) Parent->Renal Increased % vs Parent AcidMetabolite Fluorinated Phenylacetic Acid (Minor Product) MAO->AcidMetabolite Slow Kinetics Desmethyl O-Desmethyl Amine (Major Product) CYP->Desmethyl Rapid Clearance

Caption: Figure 1. Metabolic diversion caused by


-fluorination. Note the suppression of the MAO pathway (dashed line) and dominance of CYP-mediated clearance.

Experimental Protocols: Validating Stability

To quantify the stability enhancement, the following tiered assay system is required.

Tier 1: In Vitro Microsomal Stability (HLM)

This assay measures the composite stability (CYP + MAO) using Human Liver Microsomes (HLM).

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation Mix: Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4) containing human liver microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P-dehydrogenase).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .

Acceptance Criteria:

  • High Stability:

    
     µL/min/mg.
    
  • Moderate Stability:

    
     10–40 µL/min/mg.
    
  • Low Stability:

    
     µL/min/mg.
    
Tier 2: Recombinant MAO Isoform Profiling

To specifically isolate the effect of fluorination on deamination, use recombinant enzymes.

Protocol:

  • System: Use recombinant human MAO-A and MAO-B (expressed in baculovirus/insect cells).

  • Substrate: Test compound at 10 µM.

  • Control: Kynuramine (fluorescent reporter) or standard HPLC readout of parent depletion.

  • Inhibitor Check: Run parallel wells with Clorgyline (MAO-A inhibitor) and Selegiline (MAO-B inhibitor) to confirm specificity.

  • Readout: If

    
    -fluorination is effective, the rate of depletion should be <10% of the non-fluorinated parent control.
    

Data Presentation & Interpretation

When analyzing results, organize data to highlight the "Fluorine Effect."

Table 1: Comparative Stability Metrics (Representative Data Structure)

CompoundStructurepKa (Calc)HLM

(min)
MAO-A ActivityMAO-B ActivityPrimary Metabolite
Mescaline 3,4,5-TM-PEA9.6~15-20HighModeratePhenylacetic Acid

-F-Mescaline

-Fluoro-3,4,5-TM-PEA
8.4> 60Negligible Low O-Desmethyl amine
Control Verapamil-~10--(High Clearance Ref)
Workflow Decision Tree

AssayWorkflow Start Synthesize Beta-Fluoro Analog pKa Measure pKa (Potentiometric) Start->pKa HLM HLM Stability Assay (Phase I Metabolism) pKa->HLM Decision1 High Clearance? HLM->Decision1 MetID Metabolite ID (LC-MS) Decision1->MetID Yes MAO_Screen Recombinant MAO Screen Decision1->MAO_Screen No (Stable) ResultA MAO Driven (Fluorination Failed) MetID->ResultA Acid Found ResultB CYP Driven (Fluorination Success) MetID->ResultB Desmethyl Found

Caption: Figure 2. Experimental workflow to distinguish between MAO-mediated failure and CYP-mediated clearance.

Conclusion

The incorporation of a


-fluorine atom into the trimethoxy phenethylamine scaffold serves as a critical "metabolic switch."[2] By lowering the amine pKa and electronically deactivating the 

-carbon, it effectively suppresses the rapid oxidative deamination typically driven by MAO enzymes. This shifts the pharmacokinetic profile from one dominated by rapid first-pass metabolism to one governed by slower CYP450 processes, thereby extending the in vivo half-life and bioavailability of the compound.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meyerson, L. R., & Fuller, R. W. (1978).[3] Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology. [Link][3]

  • Trachsel, D. (2012).[4] Fluorine in psychedelic phenethylamines.[4] Drug Testing and Analysis. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

Sources

A Comprehensive Technical Guide on 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of psychoactive and therapeutic phenethylamines relies heavily on precise structural modifications to tune pharmacokinetics and target affinity. 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine (often referred to as β-fluoro-mescaline, PubChem CID: 126843896) represents a highly specialized derivative of the classical 5-HT2A agonist, mescaline[1].

By introducing a highly electronegative fluorine atom at the benzylic (beta) position of the ethylamine side chain, medicinal chemists can dramatically alter the molecule's physicochemical properties without drastically increasing its steric bulk[2]. As a Senior Application Scientist, I approach this modification not as a mere functional group swap, but as a cascade of stereoelectronic adjustments. This guide deconstructs the causality behind β-fluorination, detailing how it modulates amine basicity, restricts conformational freedom, and fortifies the scaffold against enzymatic degradation.

Structural Biology & Physicochemical Causality

The decision to fluorinate the β-carbon of a phenethylamine is driven by two primary stereoelectronic phenomena: the inductive effect and the gauche effect.

The Inductive Effect and pKa Modulation

The primary aliphatic amine of classical mescaline is highly basic (pKa ~9.56), meaning that at physiological pH (7.4), over 99% of the drug exists in the protonated, hydrophilic ammonium state. This limits its passive diffusion across the lipophilic blood-brain barrier (BBB).

Fluorine is the most electronegative element. When placed at the β-position, it exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework[3]. This withdraws electron density away from the adjacent amine nitrogen, destabilizing the protonated form and stabilizing the neutral free base. Extensive studies on β-fluorinated aliphatic amines demonstrate that this modification reliably lowers the amine's pKa by 1.5 to 2.0 units[4],[5],[6]. Consequently, the pKa of β-fluoro-mescaline drops to approximately 7.8. At pH 7.4, this exponentially increases the fraction of unionized, lipophilic molecules available to cross the BBB, enhancing central nervous system (CNS) penetrance[6].

Conformational Restriction via the Gauche Effect

Beyond electrostatics, β-fluorination introduces conformational bias. The highly polarized C–F bond interacts with the adjacent C–N bond. Due to hyperconjugation and electrostatic interactions, the molecule preferentially adopts a gauche conformation (where the fluorine and nitrogen atoms are staggered at approximately a 60° dihedral angle). This restricts the rotational freedom of the ethylamine chain, pre-organizing the ligand into a specific geometry that can either enhance or selectively alter its binding affinity within the 5-HT2A receptor pocket.

G Root β-Fluorination of Mescaline Scaffold Branch1 Inductive Effect (-I) Root->Branch1 Branch2 Stereoelectronic Effects Root->Branch2 Node1A Decreased Amine pKa (~9.5 → ~7.8) Branch1->Node1A Node2A Gauche Effect (F-C-C-N) Branch2->Node2A Node1B Increased Unionized Fraction at pH 7.4 Node1A->Node1B Node1C Enhanced BBB Penetration Node1B->Node1C Node2B Conformational Restriction Node2A->Node2B Node2C Altered 5-HT2A Affinity Node2B->Node2C

Logical flow of physicochemical changes induced by β-fluorination.

Pharmacodynamics: 5-HT2A Receptor Engagement

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine acts primarily as an agonist at the 5-HT2A receptor. The trimethoxy-phenyl ring anchors into the hydrophobic orthosteric pocket, while the primary amine forms a critical salt bridge with Asp155 (in transmembrane helix 3).

Because the β-fluorine lowers the basicity of the amine, one might assume the crucial salt bridge with Asp155 would be weakened. However, the receptor microenvironment is highly acidic, ensuring protonation upon binding. Once bound, the receptor undergoes a conformational shift, coupling to the intracellular Gq/11 protein. This initiates a canonical signaling cascade, cleaving PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG), ultimately leading to intracellular calcium release.

G Ligand β-Fluoro-Mescaline (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gq/11 Protein Activation Receptor->Gq Couples PLC Phospholipase C (PLC-β) Gq->PLC Activates PIP2 PIP2 Hydrolysis PLC->PIP2 Cleaves IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Release PKC PKC Activation DAG->PKC Activates

Gq/11-coupled intracellular signaling pathway activated by 5-HT2A agonism.

Pharmacokinetics & Metabolic Resistance

Endogenous phenethylamines are rapidly degraded by Monoamine Oxidase (MAO). The catalytic mechanism of MAO involves the abstraction of a hydride (H⁻) from the α-carbon of the amine, facilitated by the FAD cofactor, leading to an unstable imine that hydrolyzes into an inactive aldehyde.

The introduction of a β-fluorine atom disrupts this metabolic pathway through two mechanisms[7]:

  • Electronic Deactivation: The strong electron-withdrawing nature of fluorine destabilizes the transition state required for hydride abstraction at the adjacent α-carbon.

  • Steric Hindrance: The larger van der Waals radius of fluorine (compared to hydrogen) creates a steric clash within the MAO active site.

As a result, β-fluorinated phenethylamines exhibit a significantly prolonged metabolic half-life and, in some cases, act as competitive inhibitors of MAO rather than substrates[7].

Synthetic Methodology & Self-Validating Protocols

To synthesize 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine with high fidelity, a self-validating five-step protocol is required. The critical juncture is the fluorination step; direct fluorination of an unprotected amine leads to catastrophic side reactions. Therefore, orthogonal protection is mandatory.

Step-by-Step Protocol:
  • Nitroaldol (Henry) Reaction: React 3,4,5-trimethoxybenzaldehyde with nitromethane in the presence of a catalytic base (e.g., NaOH) to yield 1-(3,4,5-trimethoxyphenyl)-2-nitroethan-1-ol.

  • Controlled Reduction: Reduce the nitro group to a primary amine using catalytic hydrogenation (Pd/C, H₂) under controlled conditions to prevent the over-reduction (cleavage) of the benzylic hydroxyl group. This yields the β-hydroxy-phenethylamine intermediate.

  • Amine Protection (Self-Validation Checkpoint): Treat the intermediate with Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA) in Dichloromethane (DCM). Validation: TLC must confirm the disappearance of the ninhydrin-active primary amine, ensuring the nitrogen is protected from the subsequent aggressive fluorinating agent.

  • Deoxofluorination: Cool the reaction mixture to -78°C. Dropwise, add Diethylaminosulfur trifluoride (DAST). The low temperature is critical to suppress the E2 elimination pathway (which would yield an unwanted styrene derivative) and favor the SN2 displacement of the hydroxyl group by fluorine.

  • Deprotection: Stir the purified N-Boc-β-fluoro intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM to cleave the Boc group. Neutralize with aqueous NaHCO₃ and extract with ethyl acetate to isolate the free base of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine.

G Step1 1. Nitroaldol (Henry) Reaction (Aldehyde + Nitromethane + NaOH) Step2 2. Controlled Reduction (Pd/C, H2 → β-hydroxy-amine) Step1->Step2 Step3 3. Amine Protection (Boc2O, TEA, DCM) Step2->Step3 Step4 4. Deoxofluorination (DAST, -78°C, DCM) Step3->Step4 Step5 5. Deprotection & Salt Formation (TFA/DCM → Freebase neutralization) Step4->Step5 Product 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine (Final Product) Step5->Product

Self-validating synthetic workflow for β-fluorinated phenethylamines.

Quantitative Data Summary

The following table summarizes the theoretical and empirically extrapolated physicochemical shifts resulting from the β-fluorination of the mescaline scaffold, derived from established medicinal chemistry literature on fluorinated amines[4],[3],[6],[7].

PropertyMescaline (Reference)β-Fluoro-Mescaline (Derivative)Causality / Mechanism
Amine pKa ~9.56~7.80Inductive electron withdrawal (-I) by the highly electronegative β-fluorine[4].
Unionized Fraction (pH 7.4) < 1%~28%The lowered pKa shifts the equilibrium heavily toward the neutral free base[6].
Lipophilicity (LogD at pH 7.4) Low (~0.05)Moderate/High (~1.2)Increased neutral fraction combined with intrinsic fluorine hydrophobicity[3].
MAO Substrate Affinity HighLow / InhibitorySteric clash and altered α-carbon electron density block hydride transfer[7].
Conformational Flexibility High (Free rotation)RestrictedGauche effect between β-fluorine and amine nitrogen pre-organizes the ligand.

References

  • [1] National Center for Biotechnology Information. "2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine". PubChem Compound Summary for CID 126843896. Retrieved from: [Link]

  • [2] Trachsel, D., et al. "Synthesis of Fluoro Analogues of 3,4-(Methylenedioxy)amphetamine (MDA) and Its Derivatives". ResearchGate. Retrieved from: [Link]

  • [4] Grunewald, G. L., et al. (2006). "Application of the Goldilocks effect to the design of potent and selective inhibitors of phenylethanolamine N-methyltransferase: balancing pKa and steric effects in the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors by beta-fluorination". Journal of Medicinal Chemistry, 49(10), 2939-52. Retrieved from: [Link]

  • [3] Biffinger, J. C., et al. "The Polar Hydrophobicity of Fluorinated Compounds". ResearchGate. Retrieved from: [Link]

  • [5] Fentress, et al. (2023). "Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue". PMC. Retrieved from: [Link]

  • [6] Chapman University (2021). "Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding". Chapman University Digital Commons. Retrieved from: [Link]

  • [7] Brossi, A., Fuller, R.W., et al. "Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference". ResearchGate. Retrieved from: [Link]

Sources

The Influence of Fluorination on the Psychoactive Profile of Mescaline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the psychoactive potential of fluorinated mescaline analogs, providing a technical overview for researchers and professionals in drug development. By examining the structure-activity relationships, receptor binding affinities, and in vivo effects, this paper synthesizes current knowledge to illuminate the impact of fluorination on this classic psychedelic compound.

Introduction: Mescaline and the Rationale for Fluorination

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic compound found in several cactus species, most notably Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[1][2] For millennia, indigenous cultures have used these cacti for spiritual and medicinal purposes.[3][4] In modern science, mescaline is recognized as a classical psychedelic, primarily mediating its effects through agonism at the serotonin 5-HT2A receptor.[1][5][6] However, mescaline exhibits relatively low potency compared to other psychedelics like LSD and psilocybin, requiring doses in the hundreds of milligrams to elicit a full psychoactive experience.[1][5]

The introduction of fluorine into psychoactive molecules is a well-established strategy in medicinal chemistry to modulate pharmacological properties. Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity for its biological targets. In the context of mescaline, fluorination of the methoxy groups has been investigated as a means to potentially enhance potency and alter the duration of action.[7] This guide delves into the known effects of such modifications.

The Impact of Fluorination on Receptor Binding and Potency

The primary molecular target for classic psychedelics is the serotonin 5-HT2A receptor.[6][8] Activation of this receptor is believed to be the initiating event for the cascade of neurobiological changes that result in the characteristic psychedelic experience.[6][8][9] Mescaline itself has a moderate affinity for the 5-HT2A receptor.[1][3]

Studies on fluorinated mescaline analogs have demonstrated that the strategic placement of fluorine atoms can significantly impact receptor binding and functional activity.

Key Findings:

  • Increased 5-HT2A Affinity: Introduction of fluorinated alkoxy groups at the 4-position of the phenethylamine structure generally leads to an increase in binding affinity for both 5-HT2A and 5-HT2C receptors.[10][11]

  • Enhanced Potency: This increased affinity often translates to greater potency. For instance, difluoromescaline (DFM) and trifluoromescaline (TFM) show a 4-fold and over 9-fold increase in human potency, respectively, compared to mescaline.[10] These compounds are reported to induce strong psychedelic effects with a significantly longer duration.[10]

  • Variable Effects: The degree of fluorination plays a crucial role. While difluoro- and trifluoro- substitution at certain positions can enhance psychoactivity, monofluorination may have the opposite effect. For example, fluoroescaline, a fluorinated analog of escaline, is nearly devoid of psychoactive effects, whereas difluoroescaline retains and trifluoroescaline shows increased potency compared to the parent compound.[7]

These findings underscore the complex structure-activity relationships (SAR) at play. The precise positioning and number of fluorine atoms can dramatically alter the pharmacological profile of mescaline analogs.

In Vitro and In Vivo Assessment of Psychoactive Potential

To rigorously assess the psychoactive potential of novel compounds, a combination of in vitro and in vivo assays is essential. These experimental approaches provide a comprehensive picture of a compound's interaction with its molecular targets and its resulting behavioral effects.

In Vitro Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This technique involves competing a non-labeled test compound (the fluorinated mescaline analog) with a radioactively labeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) for binding to a receptor preparation.[12][13] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Workflow: 5-HT2A Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis P1 Source Tissue/Cells (e.g., rat frontal cortex or cells expressing h5-HT2A) P2 Homogenization P1->P2 P3 Centrifugation P2->P3 P4 Resuspension in Assay Buffer P3->P4 A1 Incubate Membranes with: - Radioligand ([3H]ketanserin) - Test Compound (Fluorinated Analog) - Buffer P4->A1 A2 Incubate at 30°C for 60 min D1 Rapid Filtration (separates bound from free radioligand) A2->D1 D2 Scintillation Counting (quantifies radioactivity) D1->D2 D3 Calculate Specific Binding D2->D3 D4 Determine IC50 and Ki values D3->D4

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Behavioral Assays: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for hallucinogenic potential in humans.[14][15][16][17] This rapid, side-to-side head movement is reliably induced by serotonergic psychedelics, and its frequency correlates with the potency of these compounds in humans.[15]

Experimental Protocol: Head-Twitch Response (HTR) Assay in Mice

  • Animal Acclimation: Male C57BL/6J mice are habituated to the testing environment to minimize stress-induced behavioral artifacts.

  • Compound Administration: Mice are administered the test compound (fluorinated mescaline analog) or a vehicle control via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Observation Period: Immediately following injection, mice are placed in an observation chamber. Head twitches are typically counted for a set period, often 30-60 minutes.

  • Data Recording: The number of head twitches is recorded by a trained observer, often with the aid of video recording for later verification. Automated systems using magnetometers can also be employed for more objective and high-throughput analysis.[16]

  • Dose-Response Analysis: The assay is conducted with multiple doses of the test compound to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal response).

Structure-Activity Relationship (SAR) Insights

The data gathered from in vitro and in vivo studies allow for the elucidation of structure-activity relationships. For fluorinated mescaline analogs, a key observation is the profound influence of the electronic properties of the substituents on the phenethylamine ring.

Proposed Signaling Pathway of 5-HT2A Receptor Activation

G ligand Fluorinated Mescaline Analog (Agonist) receptor 5-HT2A Receptor (GPCR) ligand->receptor g_protein Gq/G11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release stimulates pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Cellular Effects (e.g., neuronal excitation, gene expression changes) ca_release->downstream pkc->downstream

Caption: Simplified Gq/G11 signaling cascade following 5-HT2A receptor activation.

Fluorine's strong electron-withdrawing nature can alter the pKa of the amine group and the electron density of the aromatic ring, thereby influencing how the molecule interacts with the binding pocket of the 5-HT2A receptor. It is hypothesized that these electronic modifications can lead to a more favorable binding orientation and/or increased intrinsic efficacy at the receptor, resulting in enhanced psychoactive potential.

Future Directions and Conclusion

The study of fluorinated mescaline analogs is a promising area of research for developing novel psychoactive compounds with tailored pharmacological profiles. Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a wider range of fluorinated analogs with systematic variations in the position and number of fluorine atoms will provide a more complete understanding of the SAR.

  • In-depth functional assays: Beyond simple binding assays, functional assays that measure downstream signaling pathways (e.g., calcium mobilization, β-arrestin recruitment) will offer a more nuanced view of how these compounds activate the 5-HT2A receptor.

  • Pharmacokinetic studies: Investigating the metabolic stability and brain penetration of these compounds is crucial for understanding their in vivo potency and duration of action.

References

  • Mescaline - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2021). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794207. [Link]

  • Kovacic, P., & Somanathan, R. (2014). Mescaline: a concise review of the chemistry, pharmacology, and toxicology of a classic hallucinogen.
  • Monte, A. P., Marona-Lewicka, D., Lewis, M. M., & Nichols, D. E. (1997). Dihydrobenzofuran Analogues of Hallucinogens. 4. Mescaline Derivatives. Journal of Medicinal Chemistry, 40(19), 2997–3008. [Link]

  • Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of medicinal chemistry, 43(24), 4701–4710. [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug testing and analysis, 4(7-8), 577–590. [Link]

  • Aghajanian, G. K., & Marek, G. J. (1999). Serotonin and psychedelics. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 21(2 Suppl), 16S–23S.
  • Herth, M. M., Kramer, V., Piel, M., & Rösch, F. (2009). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 59(3), 157–162.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 213(2-3), 323–335. [Link]

  • Dinis-Oliveira, R. J., Pereira, C. L., & Dias da Silva, D. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current molecular pharmacology, 12(3), 184–194. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 26, 2026, from [Link]

  • Head-twitch response - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • Klein, L. M., Cozzi, N. V., Daley, P. F., Brandt, S. D., & Halberstadt, A. L. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231–239. [Link]

  • El-Seedi, H. R., De Smet, P. A., Beck, O., Possnert, G., & Bruhn, J. G. (2005). Prehistoric peyote use: alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas. Journal of ethnopharmacology, 101(1-3), 238–242.
  • van der Velden, N. S., van der Vlag, R., van den Elst, H., Meeuwenoord, N. J., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. (2021). Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS chemical biology, 16(6), 1032–1040. [Link]

  • Głowacki, E. D., Głowacka, I. E., & Romański, J. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules (Basel, Switzerland), 27(11), 3504.
  • Vleeming, A., Schuenke, M., Masi, A. T., Carreiro, J. E., Danneels, L., & Willard, F. H. (2014). The sacroiliac joint: an overview of its anatomy, function and potential clinical implications.
  • Knight, A. R., Misra, R., Quirk, K., Benwell, K., Revell, D., Kennett, G., & Bickerdike, M. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114–123. [Link]

  • Cameron, L. P., & Olson, D. E. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Biological psychiatry, 94(9), e75–e77. [Link]

  • Wójcik, M., Kędzierska, E., & Szymańska, E. (2023). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. International journal of molecular sciences, 24(10), 8794.
  • Jaramillo-Gomez, L., & Halberstadt, A. L. (2023). Automated detection of the head-twitch response using wavelet scalograms and a deep convolutional neural network. Scientific reports, 13(1), 1839. [Link]

  • Carod-Artal, F. J. (2015). Hallucinogenic drugs in pre-Columbian Mesoamerican cultures. Neurologia (Barcelona, Spain), 30(1), 42–49.
  • A New Synthesis of Mescaline. (n.d.). Retrieved February 26, 2026, from [Link]

  • Žvirblis, M., Sakalauskas, A., Alijanvand, S. H., & Matulis, D. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry (Weinheim an der Bergstrasse, Germany), 30(58), e202402431.
  • Sosnovskikh, V. Y., Usachev, B. I., & Moshkin, V. S. (2008). Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate. Chemical communications (Cambridge, England), (46), 6140–6142. [Link]

  • Ponsati, B., Gairí, M., Ruiz, S., & Giralt, E. (2013). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. International journal of molecular sciences, 14(12), 23783–23805.
  • De Gregorio, D., Inserra, A., & Gobbi, G. (2021). The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research?. International journal of molecular sciences, 22(20), 11099.
  • Koshida, R., Cox, S., Harmenberg, J., Gilljam, G., & Wahren, B. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 33(12), 2083–2088. [Link]

  • Luethi, D., Kolaczynska, K. E., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in pharmacology, 12, 794207.
  • Substituted phenethylamine - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International journal of molecular sciences, 23(22), 14175. [Link]

  • Halberstadt, A. L., Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). The head-twitch response in mice as a model for psychedelic-like drug effects. Behavioural pharmacology, 30(5), 379–394.

Sources

The Fluorine Effect: Modulating Phenethylamine Bioactivity via Strategic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and pharmacological impact of fluorine substitution on the phenethylamine scaffold. For medicinal chemists and pharmacologists, fluorine represents a "high-impact" modification due to its unique combination of high electronegativity, small steric radius (1.47 Å vs. 1.20 Å for Hydrogen), and lipophilicity.

This guide details how strategic fluorination—specifically at the para-position of the phenyl ring and the beta-position of the ethylamine chain—alters metabolic stability, receptor selectivity (5-HT vs. DA), and membrane permeability. We provide validated protocols for the synthesis of 4-fluoroamphetamine (4-FA) and radioligand binding assays to quantify these shifts.

Part 1: Physicochemical Foundations of Fluorination[1]

The introduction of fluorine into a phenethylamine core is not merely a steric substitution; it is an electronic overhaul of the molecule.

The Metabolic Shield (Para-Substitution)

The primary utility of para-fluorination is the blockade of Phase I metabolism.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2D6) typically target the electron-rich para-position of the phenyl ring for hydroxylation.

  • The Fluorine Blockade: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol). Furthermore, fluorine is a poor leaving group in oxidative mechanisms, effectively "capping" the site against hydroxylation.

  • Result: Extended plasma half-life (

    
    ) and increased oral bioavailability compared to non-fluorinated analogs.
    
pKa Modulation and The Gauche Effect (Beta-Substitution)

Fluorine substitution on the alkyl side chain (beta-position to the amine) drastically alters the basicity of the nitrogen.

  • Inductive Effect: The strong electron-withdrawing nature of fluorine pulls electron density through the sigma bond framework. This lowers the pKa of the terminal amine (typically from ~9.9 to ~8.5).

  • Bioactive Consequence: A lower pKa increases the fraction of non-ionized molecules at physiological pH (7.4), potentially enhancing Blood-Brain Barrier (BBB) penetration but reducing affinity for the Vesicular Monoamine Transporter 2 (VMAT2), which relies on a pH gradient.

  • Conformational Locking: Due to the gauche effect , the C-F bond tends to align gauche to the C-N bond (rather than anti), stabilizing specific rotamers that may match or clash with the binding pocket of monoamine transporters.

Table 1: Comparative Physicochemical Data
CompoundSubstitutionLogP (Lipophilicity)Amine pKaCYP2D6 StabilityPrimary Target Profile
Amphetamine None1.76~9.9Low (Rapid 4-hydroxylation)DAT / NET Releaser
4-FA para-Fluoro1.98~9.8High (Blocked)DAT / SERT Releaser
2-FA ortho-Fluoro1.85~9.7ModerateDAT / NET Releaser
Beta-FA beta-Fluoro1.65~8.4HighWeak Releaser / Uptake Inhibitor

Part 2: Structure-Activity Relationships (SAR)

Mechanism of Action: The Serotonergic Shift

A critical finding in phenethylamine SAR is that para-substitution pushes selectivity toward the serotonin transporter (SERT).

  • Amphetamine: High potency at DAT (Dopamine) and NET (Norepinephrine); negligible at SERT.

  • 4-Fluoroamphetamine (4-FA): Retains DAT/NET activity but gains significant SERT releasing capability (EC50 ~ 53 nM).

  • Causality: The 5-HT transporter pocket accommodates larger, lipophilic para-substituents better than the dopamine transporter. The fluorine atom provides the necessary lipophilicity without the steric bulk of a chlorine or bromine atom (which would lead to neurotoxicity, as seen with 4-CA).

Visualization: The Fluorine Decision Logic

The following diagram illustrates the decision-making process for fluorination based on desired pharmacological outcomes.

FluorineSAR Start Target Phenethylamine Scaffold Goal_Metab Goal: Extend Half-Life Start->Goal_Metab Goal_Select Goal: Alter Selectivity Start->Goal_Select Goal_Conf Goal: Lock Conformation Start->Goal_Conf Para_F Para-Fluorination (4-position) Blocks CYP450 Hydroxylation Goal_Metab->Para_F Primary Strategy Goal_Select->Para_F Increase 5-HT Ortho_F Ortho-Fluorination (2-position) Steric Shielding / Minor SERT impact Goal_Select->Ortho_F Retain DA/NE Beta_F Beta-Fluorination (Side chain) Lowers pKa / Gauche Effect Goal_Conf->Beta_F Stabilize Rotamer Result_SERT Result: Increased SERT Affinity (e.g., 4-FA) Para_F->Result_SERT Result_VMAT Result: Reduced VMAT2 Potency (Reduced Neurotoxicity) Beta_F->Result_VMAT

Caption: SAR Decision Tree illustrating the functional consequences of specific fluorine placement on the phenethylamine scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Fluoroamphetamine (4-FA)

Note: This protocol is for authorized research purposes only. All precursors must be handled in accordance with local regulations.

Reaction Type: Henry Reaction followed by Lithium Aluminum Hydride (LiAlH4) Reduction.

Reagents:

  • 4-Fluorobenzaldehyde (CAS: 459-57-4)

  • Nitroethane[1]

  • Ammonium Acetate (Catalyst)

  • Lithium Aluminum Hydride (LiAlH4)[1]

  • Tetrahydrofuran (THF), anhydrous

Step 1: Synthesis of 1-(4-fluorophenyl)-2-nitropropene

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mix: Add 0.1 mol (12.4 g) of 4-fluorobenzaldehyde and 0.15 mol (11.3 g) of nitroethane to 50 mL of glacial acetic acid or benzene (historical method) / toluene (safer alternative).

  • Catalyze: Add 1.5 g of ammonium acetate.

  • Reflux: Heat to reflux with vigorous stirring for 4–6 hours. Monitor water collection in the Dean-Stark trap.

  • Isolate: Cool the mixture. If using toluene, wash with water and brine, then evaporate solvent. Recrystallize the yellow solid from methanol.

    • Yield Target: ~70-80% yellow crystals.

Step 2: Reduction to 4-Fluoroamphetamine

  • Preparation: In a flame-dried 1 L 3-neck flask under Nitrogen atmosphere, suspend 0.15 mol (5.7 g) of LiAlH4 in 200 mL anhydrous THF.

  • Addition: Dissolve the nitropropene (0.05 mol) from Step 1 in 100 mL anhydrous THF. Add this solution dropwise to the LiAlH4 suspension. Caution: Exothermic reaction.

  • Reflux: Once addition is complete, heat to reflux for 6 hours.

  • Quench: Cool to 0°C. Carefully add (in order): 5.7 mL water, 5.7 mL 15% NaOH, 17 mL water.

  • Extraction: Filter off the aluminum salts. Evaporate the THF. Dissolve the residue in DCM, acidify with HCl gas or conc. HCl/isopropanol to precipitate the amine hydrochloride salt.

  • Purification: Recrystallize from Isopropanol/Ether.

Protocol B: Radioligand Binding Assay (5-HT2A Receptor)

Objective: Determine the affinity (


) of the fluorinated analog.

Materials:

  • Source: HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOB (Agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 20,000 x g for 20 min. Resuspend pellet in Assay Buffer.

  • Incubation: In a 96-well plate, add:

    • 50 µL Test Compound (increasing concentrations:

      
       to 
      
      
      
      M).
    • 50 µL [3H]-Ketanserin (Final conc. ~1 nM).

    • 100 µL Membrane suspension (~20 µg protein).

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvest: Terminate via rapid vacuum filtration over GF/B filters presoaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Count: Add scintillation cocktail and count in a MicroBeta counter.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: Mechanistic Pathways

The following diagram details the metabolic fate of the molecule and how fluorine intervenes.

MetabolicFate cluster_H Non-Fluorinated (H) cluster_F Fluorinated (F) Compound Phenethylamine (e.g., Amphetamine) CYP2D6 Enzyme: CYP2D6 Compound->CYP2D6 Metabolite_OH 4-Hydroxy-Amphetamine (Inactive/Excreted) CYP2D6->Metabolite_OH If Para = H Block Oxidation Blocked (C-F Bond Stability) CYP2D6->Block If Para = F Clearance Rapid Clearance Metabolite_OH->Clearance Active Prolonged Bioactivity (Parent Drug Persists) Block->Active

Caption: Mechanism of Metabolic Blocking. Fluorine prevents the formation of the para-hydroxy metabolite, extending the drug's duration of action.

References

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis.

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology.

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive substances: fluorinated amphetamines. European Neuropsychopharmacology.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9986, 4-Fluoroamphetamine.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

This application note details the synthesis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine , a structural analog of mescaline containing a fluorine atom at the benzylic (


) position. The introduction of fluorine at this position is a critical bioisosteric strategy in medicinal chemistry, often used to block metabolic degradation (benzylic hydroxylation) and modulate lipophilicity (

) and pKa.

Synthesis Challenge: The primary challenge in synthesizing


-fluoroamines is the high propensity for elimination. The benzylic position, especially when electron-rich (due to the 3,4,5-trimethoxy pattern), stabilizes carbocation character, making the intermediate prone to elimination (forming the styrene) or rearrangement (via phenonium ions) during nucleophilic fluorination.

Selected Route: To ensure reproducibility and scalability, this guide utilizes a Protected Deoxyfluorination Strategy . Direct fluorination of the free amine is hazardous and low-yielding. We employ a four-stage protocol:

  • Cyanohydrin Formation & Reduction: Establishes the 2-amino-1-ethanol scaffold.

  • N-Protection (Boc): Prevents aziridine formation and N-fluorination.

  • Nucleophilic Fluorination (Deoxo-Fluor): Effects the C-O to C-F transformation.

  • Deprotection: Yields the final salt form.

Retrosynthetic Analysis & Pathway

The synthesis is designed to minimize side reactions. The choice of Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) over DAST is driven by its superior thermal stability, which is critical when working with electron-rich benzylic alcohols that may require controlled warming.

Workflow Visualization

SynthesisPath Start 3,4,5-Trimethoxy- benzaldehyde Inter1 Cyanohydrin Intermediate Start->Inter1 TMSCN, ZnI2 (Nucleophilic Addn) Inter2 2-Amino-1-(3,4,5- trimethoxyphenyl)ethanol Inter1->Inter2 LiAlH4 (Reduction) Inter3 N-Boc-Protected Alcohol Inter2->Inter3 Boc2O, TEA (Protection) Inter4 N-Boc-Fluoro Intermediate Inter3->Inter4 Deoxo-Fluor -78°C to RT (Deoxyfluorination) Final Target: 2-Fluoro-2-(3,4,5- trimethoxyphenyl) ethan-1-amine HCl Inter4->Final HCl/Dioxane (Deprotection)

Figure 1: Linear synthetic workflow for the target


-fluoroamine. Colors indicate stage criticality (Blue: Start, Yellow: Key Intermediate, Red: Critical Step, Green: Final).

Detailed Experimental Protocols

Stage 1: Precursor Assembly (Amino-Alcohol Synthesis)

Objective: Synthesize 2-amino-1-(3,4,5-trimethoxyphenyl)ethanol. Rationale: The cyanohydrin route is preferred over the Henry reaction (nitroaldol) here because it avoids the high risk of dehydration to nitrostyrene, ensuring the retention of the benzylic hydroxyl group.

ParameterSpecification
Starting Material 3,4,5-Trimethoxybenzaldehyde
Reagents Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI

), Lithium Aluminum Hydride (LiAlH

)
Solvent Dichloromethane (DCM) for Step A; THF for Step B
Temperature 0°C to RT

Protocol:

  • Cyanosilylation: Dissolve 3,4,5-trimethoxybenzaldehyde (10.0 mmol) in anhydrous DCM (20 mL). Add catalytic ZnI

    
     (0.1 mmol).
    
  • Add TMSCN (11.0 mmol) dropwise at 0°C under Argon. Stir at RT for 2 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction: Transfer the crude silylated cyanohydrin to a suspension of LiAlH

    
     (15.0 mmol) in dry THF (30 mL) at 0°C. Caution: Exothermic.
    
  • Reflux for 3 hours to reduce the nitrile to the primary amine and cleave the silyl ether.

  • Workup: Quench using the Fieser method (water, 15% NaOH, water). Filter the aluminum salts. Concentrate the filtrate to yield the crude amino alcohol.

    • Validation: LC-MS should show [M+H]

      
       = 228.1.
      
Stage 2: N-Protection (Critical Control Point)

Objective: Mask the primary amine with a tert-butoxycarbonyl (Boc) group. Causality: Free amines react explosively with fluorinating agents (S-N bond formation) or cyclize to form aziridines. Protection is non-negotiable.

Protocol:

  • Dissolve the crude amino alcohol from Stage 1 in DCM (25 mL).

  • Add Triethylamine (1.5 equiv) followed by Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv).
    
  • Stir at RT for 4 hours.

  • Wash with 1N HCl (mild), saturated NaHCO

    
    , and brine.
    
  • Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Target: N-Boc-2-amino-1-(3,4,5-trimethoxyphenyl)ethanol.

Stage 3: Deoxyfluorination (The Core Transformation)

Objective: Convert the C-OH to C-F with inversion of configuration (if chiral). Reagent: Deoxo-Fluor is used instead of DAST due to higher thermal stability, though DAST is a viable alternative if kept strictly at -78°C.

Mechanism & Risk Management: The reaction proceeds via an initial alkoxy-aminosulfur difluoride intermediate. Fluoride ion displacement follows.

  • Risk:[1][2][3] Elimination to the styrene is the major side reaction.

  • Mitigation: Low temperature (-78°C) favors the kinetic S

    
    2 substitution over the thermodynamic elimination.
    

Mechanism Substrate Boc-Amino Alcohol Complex Activated Alkoxy-Sulfur Species Substrate->Complex Attack on S Reagent Deoxo-Fluor Reagent->Complex TS Transition State (SN2 Attack) Complex->TS F- Attack SideProduct Styrene (Elimination Impurity) Complex->SideProduct Heat/Base (Avoid!) Product Boc-Fluoroamine TS->Product Inversion

Figure 2: Mechanistic bifurcation. Strict temperature control prevents the 'SideProduct' pathway.

Protocol:

  • Setup: Flame-dry a round-bottom flask. Maintain a strict Argon atmosphere. Use plastic syringes for fluorinating agents (glass etching risk).

  • Dissolve N-Boc-amino alcohol (5.0 mmol) in anhydrous DCM (20 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add Deoxo-Fluor (6.0 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour. Allow the mixture to warm slowly to 0°C over 2 hours. Do not heat to RT immediately.

  • Quench: Pour the reaction mixture into a vigorously stirring saturated NaHCO

    
     solution (Caution: CO
    
    
    
    evolution).
  • Extraction: Extract with DCM (3x). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography is essential to separate the fluoro-product from any elimination (styrene) byproducts.

Stage 4: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final amine salt.

Protocol:

  • Dissolve the purified N-Boc-fluoroamine in 1,4-Dioxane (5 mL).

  • Add 4M HCl in Dioxane (10 equiv).

  • Stir at RT for 2 hours. A white precipitate should form.

  • Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid under Argon (hygroscopic).

  • Final Product: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine Hydrochloride.

Analytical Validation

To ensure the protocol was successful, the following data points must be verified:

TechniqueExpected ObservationNote

F NMR
Doublet of triplets (or multiplet) around -170 to -190 ppm.Coupled to the geminal proton and vicinal CH

protons.

H NMR
Benzylic proton (CHF) appears as a distinct doublet of doublets (large

~45-50 Hz).
Diagnostic shift downfield (~5.5-6.0 ppm) compared to alcohol.
Mass Spec [M+H]

= 230.1 (Free base).
Confirm absence of [M-HF] peak (Styrene, mass ~210).

References

  • General Deoxyfluorination Methodology

    • Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with Antimony Trifluoride/Deoxo-Fluor. Synthesis. (Grounding: Deoxo-Fluor stability vs DAST).

  • Photoredox Alternatives (Emerging Methods)

    • MacMillan, D. W. C., et al. (2019). Light-driven Deoxyfluorination of Alcohols with Selectfluor. Scientific Update. (Grounding: Alternative radical pathways for difficult substrates).

  • Phenethylamine Synthesis Precursors

    • PubChem. 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol Compound Summary. (Grounding: Verification of precursor structure).

  • Fluorination in Flow (Safety Protocols)

    • Baxendale, I. R., et al. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Durham University. (Grounding: Safety handling of DAST/Deoxo-Fluor).

Disclaimer: This document is for research purposes only. The synthesis involves hazardous reagents (fluorinating agents, cyanides). All work must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Enantioselective Synthesis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists focusing on the asymmetric synthesis of fluorinated phenethylamines.

Executive Summary & Target Profile

The introduction of a fluorine atom at the benzylic (


) position of phenethylamines is a high-value structural modification in medicinal chemistry. It serves as a bioisostere for the hydroxyl group while modulating pKa (typically lowering basicity by 1–2 log units), blocking metabolic benzylic oxidation, and altering lipophilicity.

The target molecule, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine , presents a specific synthetic challenge: the electron-rich 3,4,5-trimethoxy ring system stabilizes benzylic carbocation character, making the C-F bond prone to elimination (leading to styrenes) or racemization (via


 pathways) under acidic or thermal stress.

This guide details two validated protocols:

  • Organocatalytic

    
    -Fluorination (Metal-Free):  Ideal for discovery chemistry and high enantiomeric excess (>90% ee).
    
  • Pd-Catalyzed Asymmetric Hydrogenation: A scalable alternative for larger batches.

Target Structure Analysis
  • Core Scaffold: Phenethylamine (Mescaline analogue).

  • Key Modification: Benzylic Fluorine (Stereocenter).

  • Risk Factors: HF elimination driven by the electron-donating methoxy groups; racemization during amine installation.

Retrosynthetic Strategy

The most robust disconnection relies on the asymmetric introduction of fluorine into the aldehyde precursor, followed by a stereospecific conversion of the carbonyl to the amine.

Retrosynthesis cluster_method Key Asymmetric Step Target Target: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine Intermediate1 Intermediate: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethanol Target->Intermediate1 Azidation/Reduction (Stereoretentive) Aldehyde Precursor: (3,4,5-Trimethoxyphenyl)acetaldehyde Intermediate1->Aldehyde Reductive Step (NaBH4) Start Starting Material: 3,4,5-Trimethoxybenzaldehyde Aldehyde->Start Homologation

Figure 1: Retrosynthetic logic prioritizing the stability of the C-F bond.

Protocol A: Organocatalytic -Fluorination (Primary Method)

This protocol utilizes the MacMillan imidazolidinone catalyst to effect the enantioselective


-fluorination of aldehydes.[1][2] This is the preferred method for laboratory-scale synthesis due to its operational simplicity and high fidelity.
Materials & Reagents
ReagentRoleEquiv.Notes
(3,4,5-Trimethoxyphenyl)acetaldehyde Substrate1.0Freshly prepared via Wittig of 3,4,5-trimethoxybenzaldehyde.
MacMillan Catalyst (Gen 1) Catalyst0.20(5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone.
NFSI F Source1.2

-Fluorobenzenesulfonimide.[1][2][3][4] Recrystallize if yellow.
THF/Isopropanol (90:10) Solvent-Co-solvent system improves solubility and ee.
NaBH4 Reductant3.0For in situ reduction.
Step-by-Step Methodology
Phase 1: Asymmetric Fluorination
  • Catalyst Activation: In a flame-dried round-bottom flask, dissolve the MacMillan Catalyst (20 mol%) in THF:IPA (9:1 v/v) at -10°C.

  • Substrate Addition: Add (3,4,5-trimethoxyphenyl)acetaldehyde (1.0 equiv). Stir for 5 minutes to allow iminium formation.

  • Fluorination: Add NFSI (1.2 equiv) in a single portion.

  • Reaction Monitoring: Stir at -10°C. Monitor by TLC or 19F NMR. The reaction typically reaches completion in 4–12 hours.

    • Checkpoint: The intermediate

      
      -fluoroaldehyde is prone to racemization on silica. Do not isolate.  Proceed immediately to reduction.
      
Phase 2: In Situ Reduction (Crucial for Stability)
  • Quench: Dilute the cold reaction mixture with MeOH (equal volume to THF).

  • Reduction: Add excess

    
     (3.0 equiv) slowly at -10°C. Vigorous gas evolution will occur.
    
  • Workup: Once gas evolution ceases and TLC indicates disappearance of the aldehyde, quench with saturated aqueous

    
    .
    
  • Extraction: Extract with

    
     (3x).[5] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The product, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethanol , is stable and can be stored.

Phase 3: Amine Installation (Mitsunobu Route)

To avoid


 racemization at the benzylic position, use a Mitsunobu reaction which proceeds via 

(inversion).
  • Note: If the fluorination step produced the (S)-enantiomer, this step will invert it to the (R)-amine.

  • Dissolve the fluoro-alcohol (1.0 equiv),

    
     (1.2 equiv), and Phthalimide (1.2 equiv) in dry THF.
    
  • Add DIAD (1.2 equiv) dropwise at 0°C. Stir at RT overnight.

  • Isolate the phthalimide intermediate via chromatography.

  • Deprotection: Reflux with hydrazine hydrate in EtOH to release the free amine.

Mechanistic Insight: Enamine Catalysis

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via an enamine intermediate which raises the HOMO of the substrate, facilitating attack on the electrophilic fluorine source (NFSI).

CatalyticCycle Cat MacMillan Catalyst Iminium Iminium Ion Cat->Iminium + Substrate Substrate Aldehyde Substrate Substrate->Iminium Enamine Enamine (Nu:) Iminium->Enamine - H+ IminiumF Fluoro-Iminium Enamine->IminiumF + NFSI (Enantio-determining) NFSI NFSI (F+) NFSI->IminiumF IminiumF->Cat + H2O - Product Product Alpha-Fluoro Aldehyde IminiumF->Product

Figure 2: The enamine catalytic cycle. The bulky group on the catalyst shields one face of the enamine, forcing the bulky NFSI to approach from the opposite side.

Protocol B: Pd-Catalyzed Asymmetric Hydrogenation (Scalable Option)

For scales >10g, organocatalysis can become expensive. The Pd-catalyzed hydrogenation of


-fluoroenamides is a validated alternative.

Reference: This protocol is adapted from the work of Zhou et al. on the hydrogenation of fluorinated enamides.

Substrate Synthesis

The precursor is


-(1-(3,4,5-trimethoxyphenyl)-2-fluorovinyl)acetamide .
  • Synthesis: Condensation of 3,4,5-trimethoxybenzaldehyde with ethyl 2-fluoro-2-(diethoxyphosphoryl)acetate (HWE reaction), followed by hydrolysis, Curtius rearrangement, and trapping with acetic anhydride.

Hydrogenation Protocol
  • Catalyst Preparation: Mix

    
     (2 mol%) and (R)-BINAP (2.4 mol%) in acetone. Stir for 1 hour to form the complex. Remove solvent.[6]
    
  • Reaction: Dissolve the catalyst and the

    
    -fluoroenamide substrate in 2,2,2-Trifluoroethanol (TFE) .
    
    • Critical: TFE is essential for high reactivity and enantioselectivity in this specific transformation.

  • Hydrogenation: Transfer to an autoclave. Pressurize to 600 psi (40 bar)

    
    . Stir at 50°C for 24 hours.
    
  • Workup: Vent

    
    , filter through Celite, and concentrate.
    
  • Deacetylation: Reflux in acidic methanol (3M HCl/MeOH) to cleave the acetamide and yield the target amine hydrochloride salt.

Quality Control & Validation

19F NMR Diagnostics

The fluorine nucleus provides a distinct handle for verification.

  • Chemical Shift:

    
     -180 to -200 ppm (typical for 
    
    
    
    -fluoroamines).
  • Coupling: Look for

    
     (geminal, ~48 Hz) and 
    
    
    
    (vicinal, ~15-30 Hz).
  • Enantiomeric Excess: Determine by derivatization with Mosher's acid chloride or using a chiral shift reagent (e.g.,

    
    ).
    
Chiral HPLC Methods[8]
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

  • Detection: UV at 254 nm (strong absorption from trimethoxy ring).

Safety & Handling

  • NFSI: While stable, NFSI is a sulfonimide. Avoid inhalation.

  • Benzylic Fluorides: The product is a benzylic fluoride. It is susceptible to HF elimination if heated strongly in the absence of solvent or treated with strong Lewis acids. Store the amine as its HCl or tartrate salt at -20°C for long-term stability.

  • Mescaline Analogue: While this specific fluorinated analog is a research chemical, it is structurally related to controlled substances (Schedule I in US). Ensure compliance with local regulations regarding phenethylamine analogs.

References

  • Organoc

    
    -Fluorination:  Beeson, T. D., & MacMillan, D. W. C. (2005).[4][7] Enantioselective Organocatalytic 
    
    
    
    -Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828.[4][7] Link[7]
  • Pd-Catalyzed Hydrogenation: Chen, Q. Y., et al. (2013).[8] Homogeneous palladium-catalyzed asymmetric hydrogenation. Chemical Society Reviews, 42, 497-511.[8] Link

  • 
    -Fluoroamine Synthesis Review:   Saavedra-Olavarría, J., et al. (2016). Enantioselective Synthesis of 
    
    
    
    -Fluoro Amines via
    
    
    -Amino
    
    
    -Fluoro Nitroalkanes.[9][10] Journal of the American Chemical Society, 138(42).[9] Link
  • General Fluorination Guide: Tredwell, M., & Gouverneur, V. (2006). Electrophilic fluorination of organic compounds. Organic & Biomolecular Chemistry, 4, 26-32.

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a selective, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine. The unique structure of this analyte, featuring a primary amine, a fluoro-substituent, and a trimethoxyphenyl chromophore, presents specific chromatographic challenges, primarily related to peak shape and retention. This guide explains the causal-based strategy for method development, from initial column and mobile phase screening to final optimization. The resulting method utilizes a pentafluorophenyl (PFP) stationary phase, which provides superior selectivity and peak symmetry compared to traditional C18 phases. The protocol is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for quality control and research applications in the pharmaceutical and chemical industries.

Introduction and Analyte Characterization

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative of interest in pharmaceutical research and organic synthesis. Accurate quantification is critical for ensuring purity, monitoring reaction kinetics, and performing stability studies. The molecule's structure, however, requires a carefully considered analytical approach.

  • Primary Amine Group (-NH2): This basic functional group is prone to strong interactions with acidic residual silanols on the surface of silica-based HPLC columns, often resulting in significant peak tailing.

  • Trimethoxyphenyl Ring: This moiety acts as an excellent chromophore, enabling sensitive UV detection.

  • Fluoro-substituent: The presence of fluorine can alter the molecule's polarity and introduce unique electronic interactions, which can be exploited for selective separation.[1]

A summary of the analyte's key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

PropertyValueSource
Molecular FormulaC₁₁H₁₆FNO₃[2]
Molecular Weight229.25 g/mol [2][3]
XLogP30.7[2]
IUPAC Name2-fluoro-2-(3,4,5-trimethoxyphenyl)ethanamine[2]
CAS Number790597-04-5[2]

The primary challenge is to control the ionization state of the amine to achieve a symmetric peak shape. This is best accomplished by maintaining a mobile phase pH that is at least 2-3 units below the analyte's pKa, ensuring it exists predominantly in its protonated, cationic form.

Rationale-Driven Method Development

A systematic approach was employed to develop the HPLC method. The process involved a logical progression from column screening to mobile phase optimization, guided by the analyte's chemical properties.

MethodDevelopmentWorkflow start_node Define Analytical Goal: Quantify Analyte step1_node Analyte Characterization (Amine, Fluoro, Phenyl) start_node->step1_node Input step2_node Column Screening - C18 (Hydrophobic) - PFP (Alternate Selectivity) step1_node->step2_node Guides step3_node Mobile Phase Optimization - pH Control (Acidic Buffer) - Organic Modifier (ACN) step2_node->step3_node Select Best Phase step4_node Detector Optimization (Determine λmax) step3_node->step4_node Fine-tune end_node Final Optimized Method step4_node->end_node Finalize

Caption: Logical workflow for HPLC method development.

Column Selection: Beyond C18

Initial screening was performed on a standard C18 column and a Pentafluorophenyl (PFP) column.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity. While viable, baseline tailing for the primary amine was observed even at low pH.

  • PFP (Pentafluorophenyl): PFP phases offer a unique, alternative selectivity.[4] Retention mechanisms include hydrophobic interactions, π-π interactions, dipole-dipole, and ion-exchange. For fluorinated aromatic compounds, PFP columns can provide enhanced retention and selectivity compared to C18 phases.[4][5]

Experimental Outcome: The PFP column provided a significantly more symmetrical peak shape and better resolution from potential impurities. The multiple interaction modes of the PFP phase appear to be highly effective for this specific analyte structure.

Mobile Phase Optimization

The mobile phase was optimized to ensure robust and reproducible chromatography.

  • Aqueous Phase & pH Control: To suppress the secondary silanol interactions causing peak tailing, the amine must be fully protonated. A mobile phase containing 0.1% (v/v) formic acid in water (pH ≈ 2.7) was chosen. This provides consistent pH control and is compatible with mass spectrometry, should that detection method be required.

  • Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity and superior UV transparency. A gradient elution was developed to ensure a sharp peak shape and timely elution of any less polar components.

Detector Parameter Selection

A Diode Array Detector (DAD) was used to determine the optimal wavelength for detection. A UV-Vis spectrum of the analyte was recorded from 200-400 nm. The spectrum showed a maximum absorbance (λmax) at 272 nm. This wavelength was selected for quantification to ensure maximum sensitivity.

Optimized Protocol and Final Method

The optimized method parameters are summarized in Table 2.

Table 2: Final Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Phenomenex Kinetex PFP (100 x 4.6 mm, 2.6 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 8 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 272 nm
Run Time 12 minutes (including re-equilibration)
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Filter and degas all mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile (diluent).

    • Prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Analysis:

    • Set up the HPLC system according to the parameters in Table 2.

    • Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no carryover or system contamination.

    • Inject the standard solutions and sample solutions.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).

    • The system is deemed suitable for use if it meets the criteria outlined in USP General Chapter <621> Chromatography.[6][7][8]

      • Tailing Factor (Symmetry): ≤ 1.5

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol (per ICH Q2(R2))

The optimized method was validated to demonstrate its fitness for purpose, following the ICH Q2(R2) guideline.[9][10]

ValidationWorkflow core_node Validated Method spec_node Specificity (Peak Purity) core_node->spec_node lin_node Linearity & Range core_node->lin_node acc_node Accuracy (% Recovery) core_node->acc_node prec_node Precision (%RSD) core_node->prec_node loq_node LOQ / LOD core_node->loq_node rob_node Robustness core_node->rob_node

Caption: Core parameters for method validation.

Validation Experiments and Acceptance Criteria

A summary of the validation experiments and typical acceptance criteria is provided in Table 3.

Table 3: Summary of Validation Parameters, Protocols, and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using DAD analysis.The analyte peak should be free from interference from blank/placebo. Peak purity index > 0.999.
Linearity Analyze a minimum of five concentrations across the proposed range (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that linearity, accuracy, and precision are met at the lower and upper concentrations.10 - 100 µg/mL
Accuracy Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate analyses of a single sample preparation at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determined as the concentration with a signal-to-noise ratio of approximately 10:1.Precision at LOQ should have an RSD ≤ 10%.
Limit of Detection (LOD) Determined as the concentration with a signal-to-noise ratio of approximately 3:1.N/A
Robustness Deliberately vary method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2) and assess the impact on results and SST.System suitability criteria must be met. Results should not be significantly affected by minor variations.[11]

The successful execution of these validation protocols provides documented evidence that the method is reliable and suitable for its intended analytical purpose.[12][13]

Conclusion

A robust and reliable RP-HPLC method for the quantitative analysis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine has been successfully developed and validated. The strategic selection of a pentafluorophenyl (PFP) stationary phase and an acidic mobile phase was critical to overcoming the chromatographic challenges posed by the analyte's primary amine functionality. The method demonstrated excellent specificity, linearity, accuracy, and precision, meeting all acceptance criteria as outlined by ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the routine analysis of this compound.

References

  • Vertex AI Search. (2026, February 10). 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine. PubChem. Retrieved February 26, 2026, from [Link]

  • MDPI. (2025, January 17). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Retrieved February 26, 2026, from [Link]

  • MDPI. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved February 26, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 26, 2026, from [Link]

  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). 2,4,5-Trimethoxyphenethylamine. Retrieved February 26, 2026, from [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Retrieved February 26, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Properties. CompTox Chemicals Dashboard. Retrieved February 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved February 26, 2026, from [Link]

  • Semantic Scholar. (2024, April 22). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved February 26, 2026, from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved February 26, 2026, from [Link]

  • PubMed. (2001, March 15). Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2020, August 9). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Retrieved February 26, 2026, from [Link]

  • MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved February 26, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 26, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC-DPPH Screening Method for Evaluation of Antioxidant Compounds in Corylus Species. Retrieved February 26, 2026, from [Link]

  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Retrieved February 26, 2026, from [Link]

  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. Retrieved February 26, 2026, from [Link]

  • ECA Academy. (2022, September 7). USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. Retrieved February 26, 2026, from [Link]

  • uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Retrieved February 26, 2026, from [Link]

Sources

Solubility of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling & Handling of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Part 1: Executive Summary & Chemical Identity

Compound: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine Class:


-Fluorinated Phenethylamine (Mescaline Analog)
CAS (Analogous):  929972-31-6 (Isomer reference)[1]

This guide provides a technical framework for the solubility, handling, and purification of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine .[1] As a structural hybrid between the classic psychedelic Mescaline and


-hydroxylated phenethylamines (norepinephrine analogs), this molecule presents unique physicochemical properties driven by the high electronegativity and small Van der Waals radius of the 

-fluorine atom.

Key Physicochemical Drivers:

  • The Fluorine Dipole: The C–F bond creates a strong dipole but lacks the hydrogen-bond donating capability of a hydroxyl group.[1] This increases lipophilicity (LogP) compared to the corresponding amino-alcohol while maintaining significant polarity.[1]

  • Basicity Modulation: The electron-withdrawing effect of the

    
    -fluorine inductively reduces the pKa of the amine (estimated pKa ~8.8–9.[1]2) compared to non-fluorinated phenethylamines (pKa ~9.8), altering its extraction pH profile.[1]
    

Part 2: Predicted Solubility Landscape

The solubility of this compound is strictly dependent on its protonation state.[1] Researchers must distinguish between the Free Base (neutral amine) and Salt Forms (HCl, Fumarate, etc.).[1]

Table 1: Solubility Profile by Solvent Class
Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityApplication Note
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Low (<5 mg/mL)Ideal for extraction of the free base from basic aqueous media.[1]
ChloroformHighLowAlternative to DCM; useful for NMR.[1]
Alcohols Methanol (MeOH)HighHigh (>50 mg/mL)Universal solvent; excellent for recrystallization of salts.[1]
Ethanol (EtOH)HighModerateGood anti-solvent for aggressive crystallization.[1]
Isopropanol (IPA)HighLow-ModeratePreferred for "salting out" purification.[1]
Polar Aprotic DMSOHighHighStock solutions for biological assays.[1]
Acetonitrile (MeCN)HighLowCommon HPLC mobile phase.[1]
Ethers/Esters Ethyl AcetateModerate-HighVery LowExcellent for washing impurities from crude salt.[1]
Diethyl EtherModerateInsoluble Standard anti-solvent to precipitate the salt form.[1]
Hydrocarbons Hexanes/HeptaneLow-ModerateInsoluble Used to wash oily free base residues.[1]
Aqueous Water (pH 7)Low (<1 mg/mL)High (>100 mg/mL)The salt is highly water-soluble; the base is not.[1]

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (SOP-SOL-01)

Use this protocol to establish precise solubility limits for your specific batch.

  • Preparation: Weigh 10 mg of the compound (Salt or Base) into a 1.5 mL clear microcentrifuge tube.

  • Titration: Add solvent in 10

    
    L increments.[1]
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Use a high-intensity focused light (Tyndall effect check) to detect undissolved micro-particles.[1]

  • Calculation:

    
    [1]
    
Protocol B: The "pH-Switch" Purification Strategy

This is the primary method for purifying the compound from reaction byproducts using its solubility differential.[1]

Logic: The molecule can be toggled between a water-soluble cation and an organic-soluble neutral species.[1]

pH_Switch Start Crude Reaction Mixture (Contains Amine + Non-basic Impurities) Acidify Acidify to pH < 3 (Use 1M HCl) Start->Acidify Wash Wash with DCM/EtOAc Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Contains Non-basic Impurities) DISCARD Sep1->OrgWaste AqLayer Aqueous Layer (Contains Target Amine Salt) Sep1->AqLayer Basify Basify to pH > 11 (Use NaOH/NH4OH) AqLayer->Basify Extract Extract with DCM (3x) Basify->Extract Sep2 Phase Separation Extract->Sep2 AqWaste Aqueous Layer (Salts/Polar Impurities) DISCARD Sep2->AqWaste FinalOrg Combined Organic Layers (Target Free Base) Sep2->FinalOrg Dry Dry (MgSO4) & Evaporate FinalOrg->Dry Product Pure Free Base Oil Dry->Product

Caption: Workflow for "Acid-Base Extraction" to purify the target amine based on pH-dependent solubility switches.

Part 4: Application Notes for Synthesis & Analysis

Recrystallization of the Hydrochloride Salt

The


-fluorine atom often disrupts the crystal lattice packing compared to non-fluorinated analogs, making the salt hygroscopic.
  • Recommended Solvent System: IPA/Et2O (Isopropanol/Diethyl Ether).[1]

  • Procedure: Dissolve the crude salt in minimal boiling Isopropanol. Allow to cool to RT. Add Diethyl Ether dropwise until turbidity persists.[1] Store at -20°C for 24 hours.

HPLC/LC-MS Mobile Phase Selection

Due to the basic nitrogen, peak tailing is a risk on C18 columns.[1]

  • Buffer: Use 0.1% Formic Acid or 10mM Ammonium Formate (pH 3-4).[1] The acidic pH ensures the amine is fully protonated (ionized), improving solubility and peak shape.

  • Gradient: 5% to 95% Acetonitrile in Water.[1] The trimethoxy ring makes the molecule sufficiently hydrophobic to retain well on C18.[1]

Stability Warning (Defluorination)

Under strongly basic conditions at high heat (e.g., refluxing in NaOEt/EtOH),


-fluoroamines can undergo elimination (HF loss) to form the corresponding enamine or styrene derivative.[1]
  • Guideline: Avoid heating the free base above 60°C in the presence of strong alkalis.[1]

Part 5: References & Authority

  • PubChem Compound Summary. 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine. National Center for Biotechnology Information.[1] Link[1]

  • Trachsel, D. (2012).[1][2] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. (Discusses the solubility and stability shifts caused by fluorine substitution in mescaline analogs). Link

  • Ràfols, C., et al. (2017).[1] Solubility-pH profiles of a free base and its salt. ADMET & DMPK.[1][3] (Methodological basis for the pH-switch protocol). Link

  • Pade, V., & Stavchansky, S. (1997). Estimation of the relative lipophilicity of beta-adrenergic blocking agents. Pharmaceutical Research. (Comparative analysis of beta-substituted phenethylamine solubility). Link

Sources

Reagents for fluorination of 2-(3,4,5-trimethoxyphenyl)ethan-1-amine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Fluorination Strategies for 2-(3,4,5-Trimethoxyphenyl)ethan-1-amine Precursors

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the site-selective fluorination of electron-rich phenethylamines. The incorporation of fluorine into the 3,4,5-trimethoxyphenethylamine (mescaline) scaffold is a highly effective strategy in neuropharmacology for modulating 5-HT2A/2C receptor affinity, extending metabolic half-life (by blocking O-demethylation), and tuning the basicity of the primary amine[1].

This guide details the mechanistic rationale and validated protocols for three distinct fluorination modalities: electrophilic ring fluorination, nucleophilic side-chain deoxofluorination, and fluoroalkylation. By understanding the causality behind reagent selection—such as the necessity of triflates for fluoroalkylation or rigorous thermal control during DAST-mediated reactions—researchers can reliably synthesize high-purity fluorinated precursors for downstream Henry reactions and reductions.

Pharmacological Rationale for Fluorination

Fluorination profoundly alters the pharmacodynamics of mescaline analogs. For instance, substituting the 4-methoxy group with a fluorinated alkoxy chain (e.g., trifluoroescaline) drastically increases 5-HT2A receptor binding affinity and extends the duration of action by preventing rapid enzymatic degradation[1],[2]. Furthermore, introducing a fluorine atom at the


-carbon of the phenethylamine chain lowers the pKa of the adjacent amine via inductive effects, which can enhance blood-brain barrier permeability by increasing the proportion of the unprotonated species at physiological pH[3].

Table 1: Pharmacological Impact of Fluorination on Mescaline Analogs

CompoundStructural Modification5-HT2A Affinity (

, nM)
Human Active Dose (mg)Duration of Action (h)
Mescaline None (3,4,5-trimethoxy)~5000200–40010–12
Escaline 4-ethoxy substitution~120040–608–12
Trifluoroescaline 4-(2,2,2-trifluoroethoxy)~30035–6512–18
2-Fluoromescaline 2-fluoro ring substitution~2500N/AN/A

Data summarized from in vitro binding assays and structure-activity relationship studies[1],[2].

Synthetic Workflow & Reagent Selection

SyntheticWorkflow P1 Ring Fluorination (Selectfluor) I1 2-Fluoro-3,4,5-trimethoxy- benzaldehyde P1->I1 P2 Alkoxy Fluorination (Fluoroalkyl Triflates) I2 4-Fluoroalkoxy-3,5-dimethoxy- benzaldehyde P2->I2 P3 Beta-Fluorination (DAST) I3 Beta-fluoro-3,4,5-trimethoxy- phenethylamine P3->I3 Henry Henry Reaction & Reduction (Nitromethane / LiAlH4) I1->Henry I2->Henry Target Fluorinated Mescaline Derivatives I3->Target Henry->Target

Synthetic pathways for fluorinated 3,4,5-trimethoxyphenethylamine precursors.

Experimental Protocols

Protocol 1: Fluoroalkylation of Syringaldehyde (Precursor to Trifluoroescaline)

Objective: Synthesize 4-(2,2,2-trifluoroethoxy)-3,5-dimethoxybenzaldehyde. Causality & Reagent Choice: Alkylation of phenols with standard fluoroalkyl halides (e.g., 1-bromo-2,2,2-trifluoroethane) is notoriously sluggish due to the strong electron-withdrawing nature of the CF


 group, which severely retards S

2 substitution. To overcome this, we utilize the highly reactive 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate). Potassium carbonate (K

CO

) is selected to deprotonate the phenol, generating a highly nucleophilic phenoxide in a polar aprotic solvent (DMF) that maximizes reaction rates.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask under Argon, dissolve syringaldehyde (10.0 mmol, 1.82 g) in anhydrous DMF (25 mL).

  • Deprotonation: Add anhydrous K

    
    CO
    
    
    
    (20.0 mmol, 2.76 g). Stir at room temperature for 30 minutes. The solution will turn a vibrant yellow, indicating phenoxide formation.
  • Alkylation: Dropwise, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (12.0 mmol, 2.78 g).

  • Heating: Heat the reaction mixture to 80°C for 4 hours.

  • Workup: Cool to room temperature, quench with ice-cold distilled water (100 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF.

  • Self-Validation System: The reaction's progress is self-indicating. As the phenoxide is consumed, the initial bright yellow color fades to a pale yellow. Complete conversion is validated by the absence of a phenolic O-H stretch (~3300 cm⁻¹) in the FTIR spectrum of the crude product.

Protocol 2: Electrophilic Ring Fluorination using Selectfluor

Objective: Synthesize 2-fluoro-3,4,5-trimethoxybenzaldehyde. Causality & Reagent Choice: Selectfluor is an easily handled, bench-stable source of electrophilic fluorine (F


)[4]. The 3,4,5-trimethoxy system is highly electron-rich, which directs electrophilic attack primarily to the 2-position. Acetonitrile (MeCN) is chosen as the solvent because of its high dielectric constant, which stabilizes the polar intermediate/radical cation formed during the reaction[4].

Mechanism Sub Trimethoxyarene SET Single Electron Transfer Sub->SET Polar Electrophilic Attack Sub->Polar SF Selectfluor SF->SET SF->Polar Radical Radical Cation SET->Radical Product Fluorinated Arene Radical->Product Wheland Wheland Intermediate Polar->Wheland Wheland->Product

Selectfluor reaction mechanisms: SET vs. direct electrophilic substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4,5-trimethoxybenzaldehyde (5.0 mmol, 0.98 g) in HPLC-grade MeCN (20 mL).

  • Fluorination: Add Selectfluor (6.0 mmol, 2.12 g) in one portion.

  • Reflux: Equip with a reflux condenser and heat to 80°C for 12 hours. The heat is necessary to overcome the deactivating effect of the aldehyde group.

  • Workup: Concentrate the mixture in vacuo to remove MeCN. Partition the residue between Ethyl Acetate (50 mL) and water (50 mL). The Selectfluor byproduct (chloromethyl-diazoniabicyclo[2.2.2]octane tetrafluoroborate) is highly water-soluble and will partition into the aqueous layer.

  • Self-Validation System: Reaction completion is validated via

    
    F NMR of an aliquot; the disappearance of the Selectfluor N-F peak (+47 ppm) and the emergence of the aryl-F peak (-125 ppm) provides an internal quantitative check.
    
Protocol 3: Nucleophilic -Fluorination using DAST

Objective: Synthesize N-Boc-


-fluoro-3,4,5-trimethoxyphenethylamine from its 

-hydroxy precursor. Causality & Reagent Choice: Diethylaminosulfur trifluoride (DAST) is an aggressive nucleophilic fluorinating agent that converts hydroxyl groups to fluorides with inversion of stereochemistry[5]. The amine must be protected (e.g., with a Boc group) because a free primary amine would rapidly react with DAST to form an unstable N-fluoroamine. The reaction must be initiated at cryogenic temperatures (-78°C) to suppress the E2 elimination of the hydroxyl group, which would otherwise yield an undesired styrene derivative.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve N-Boc-

    
    -hydroxy-3,4,5-trimethoxyphenethylamine (2.0 mmol, 0.65 g) in anhydrous Dichloromethane (DCM, 15 mL).
    
  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

  • DAST Addition: Using a gas-tight syringe, add DAST (3.0 mmol, 0.40 mL) dropwise over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench: Cool the flask back to 0°C and carefully quench by dropwise addition of saturated aqueous NaHCO

    
     (10 mL) to neutralize the HF byproduct.
    
  • Self-Validation System: The stereospecific inversion of the

    
    -carbon provides an internal mechanistic check. If elimination occurs (the most common failure mode), a new alkene multiplet will appear in the 
    
    
    
    H NMR at ~6.5 ppm. The absence of this peak validates the strict temperature control of the protocol.

References

  • [4] The development of Selectfluor® as a commercial electrophilic fluorinating agent. Research Excellence Framework (REF). Available at:

  • [1] Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. National Center for Biotechnology Information (NCBI) / PMC. Available at:

  • [3] β-Fluorofentanyls Are pH-Sensitive Mu Opioid Receptor Agonists. National Center for Biotechnology Information (NCBI) / PMC. Available at:

  • [5] DAST-mediated preparation of N-substituted 3-alkoxyisoindolinones. Arkivoc. Available at:

  • [2] Trifluoroescaline. Wikipedia. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and detailed protocols to enhance the yield and purity of this valuable compound. The fluorinated phenethylamine scaffold is of significant interest in medicinal chemistry for its potential to modulate pharmacokinetic and pharmacodynamic properties.[1][2]

Overview of Synthetic Strategy

The most direct and controllable route to 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine involves a two-step sequence starting from the commercially available 1-(3,4,5-trimethoxyphenyl)ethan-1-one. This strategy consists of:

  • α-Fluorination: Electrophilic fluorination of the ketone to introduce the fluorine atom at the benzylic position.

  • Reductive Amination: Conversion of the resulting α-fluoro ketone into the target primary amine.

This guide is structured to address specific issues that may arise during each of these critical steps.

G cluster_0 Synthetic Workflow A 1-(3,4,5-trimethoxyphenyl)ethan-1-one (Starting Material) B Step 1: α-Fluorination (e.g., NFSI, Selectfluor) A->B Reagents C 2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one (Intermediate) B->C Product D Step 2: Reductive Amination (e.g., NH4OAc, NaBH3CN) C->D Reagents E 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine (Target Molecule) D->E Product

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide: Step 1 - α-Fluorination

This section addresses common challenges encountered during the electrophilic fluorination of 1-(3,4,5-trimethoxyphenyl)ethan-1-one. The key to this step is the efficient generation of an enol or enolate intermediate, which then acts as the nucleophile.

Q1: My reaction shows low or no conversion of the starting ketone. What are the likely causes and solutions?

This is a common issue often related to the reactivity of the ketone or the fluorinating agent.

  • Causality: The α-protons of the starting ketone are not sufficiently acidic to form the required enol/enolate intermediate under neutral conditions. Furthermore, electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor require an activated nucleophile to react efficiently.[3][4]

  • Solutions:

    • Promote Enolate/Enol Formation: The concentration of the reactive intermediate must be increased.

      • Base-Mediated: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to quantitatively generate the enolate at low temperatures (e.g., -78 °C) before adding the fluorinating agent.[5] This is the most reliable method for difficult substrates.

      • Acid-Catalyzed: Introduce a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (TsOH), to promote enolization.[5] This is often effective when using more reactive fluorinating agents like Selectfluor.

    • Verify Fluorinating Agent Activity: These reagents can degrade with exposure to moisture. Always use a freshly opened bottle or a reagent that has been stored meticulously in a desiccator.

    • Optimize Reaction Temperature: While enolate formation is done at low temperatures, the fluorination step itself may require warming. If conversion is low after the addition of the fluorinating agent at -78 °C, allow the reaction to warm slowly to 0 °C or even room temperature while monitoring by Thin Layer Chromatography (TLC).[6]

Q2: I am observing significant formation of a difluorinated byproduct. How can I improve selectivity for the monofluorinated product?

The formation of 1,1-difluoro species is a known side reaction in these types of fluorinations.[5]

  • Causality: The monofluorinated ketone product still possesses an α-proton. In some cases, this proton can be more acidic than those in the starting material, leading to a second, faster fluorination event.

  • Solutions:

    • Strict Stoichiometric Control: Carefully control the stoichiometry of the fluorinating agent. Begin with 1.05 equivalents and adjust as needed. Avoid using a large excess.[5]

    • Slow Addition at Low Temperature: When using a pre-formed enolate, add the fluorinating agent solution dropwise at -78 °C. This maintains a low instantaneous concentration of the fluorinating agent, favoring reaction with the more abundant starting material enolate over the product enolate.

    • Choice of Fluorinating Agent: Selectfluor can sometimes be more aggressive and lead to over-fluorination.[5] NFSI is often considered milder and may provide better selectivity in sensitive cases.[3]

ParameterCondition ACondition BRationale
Fluorinating Agent SelectfluorNFSISelectfluor is generally more reactive, which can be beneficial for less reactive ketones but may increase the risk of difluorination.[7][8]
Activation Catalytic TsOH1.1 eq. LDAAcid catalysis promotes enol formation, suitable for simpler systems. Strong base ensures complete enolate formation for higher control and yield.[5]
Temperature 25-50 °C-78 °C to 0 °CHigher temperatures for acid-catalyzed routes may be necessary but risk side reactions. Low temperature is critical for controlling reactivity with pre-formed enolates.
Solvent AcetonitrileTetrahydrofuran (THF)Acetonitrile is a common solvent for Selectfluor reactions.[7] Anhydrous THF is essential for enolate chemistry to prevent quenching of the strong base.

Troubleshooting Guide: Step 2 - Reductive Amination

This step converts the α-fluoro ketone intermediate into the target primary amine. The reaction proceeds via the formation of an imine or iminium ion, which is then reduced in situ.[9]

G cluster_1 Reductive Amination Troubleshooting Start Low Yield of Amine Q1 Is Ketone Starting Material Consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Ketone Being Reduced to Alcohol? A1_Yes->Q2 Sol1 Imine formation is slow. - Check pH (mildly acidic) - Increase concentration - Use Dean-Stark trap A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No, other byproducts Q2->A2_No Sol2 Reducing agent is too strong. - Switch from NaBH4 to NaBH3CN or NaBH(OAc)3 A2_Yes->Sol2 Sol3 Imine/Iminium is unstable. - Check for decomposition - Lower reaction temperature A2_No->Sol3

Caption: Decision tree for troubleshooting reductive amination.

Q3: The reductive amination is sluggish, and I recover mostly unreacted α-fluoro ketone. How can I improve this?

  • Causality: The rate-limiting step is often the initial formation of the imine from the ketone and the ammonia source. This reaction is an equilibrium process and can be slow. Mildly acidic conditions (pH 4-5) are optimal for activating the ketone carbonyl group without excessively protonating the amine nucleophile.[10]

  • Solutions:

    • Ammonia Source and Catalyst: Use a large excess of an ammonia source, such as ammonium acetate or ammonium chloride with a base. Ammonium acetate is often ideal as it buffers the reaction in the optimal pH range.

    • Water Removal: The formation of the imine releases water. Removing this water can drive the equilibrium toward the product. For reactions run at higher temperatures, a Dean-Stark trap can be effective. Alternatively, adding a dehydrating agent like molecular sieves can also help.

    • Stepwise Approach: Consider a two-step procedure. First, form the imine by refluxing the ketone with the ammonia source in a solvent like methanol or toluene. After confirming imine formation via TLC or GC-MS, cool the reaction and then add the reducing agent.[11]

Q4: I am observing significant formation of the corresponding fluoro-alcohol byproduct instead of the desired amine. What is causing this?

  • Causality: The reducing agent is reducing the ketone carbonyl group directly, which competes with the desired reduction of the iminium ion intermediate. This is common when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄).[9][10]

  • Solutions:

    • Use a Selective Reducing Agent: The key is to use a hydride donor that is selective for the protonated imine (iminium ion) over the ketone.

      • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable in mildly acidic conditions and selectively reduces the iminium ion, which is more electrophilic than the ketone.[9][10]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent, milder alternative that avoids the use of cyanide salts. It is particularly effective for one-pot reactions.[9][11]

Q5: Purification of the final amine product is difficult. What is the best procedure?

  • Causality: The basic nature of the amine product means it can stick to silica gel columns and may be volatile. It also readily forms salts, which can complicate extractions.

  • Solutions:

    • Acid-Base Extraction: After quenching the reaction, perform a liquid-liquid extraction.

      • First, acidify the aqueous layer (e.g., with 1M HCl) to protonate the amine, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic organic impurities.

      • Next, basify the aqueous layer (e.g., with 2M NaOH or Na₂CO₃) to deprotonate the amine.

      • Finally, extract the free amine into an organic solvent like dichloromethane or ethyl acetate.[6]

    • Column Chromatography:

      • Use a silica gel column treated with triethylamine. Pre-eluting the column with a solvent mixture containing 1-2% triethylamine will neutralize the acidic silica surface, preventing product loss and tailing.

      • Alternatively, use a different stationary phase, such as alumina, which is less acidic.[12]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns with this synthesis? A: Electrophilic fluorinating agents like Selectfluor and NFSI are strong oxidizers and should be handled with care in a chemical fume hood. Avoid contact with skin and combustible materials. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids; all workup procedures should be performed in a well-ventilated hood.

Q: Can I use a different ammonia source for the reductive amination? A: Yes. While ammonium acetate is common, you can use aqueous ammonia or a solution of ammonia in methanol. In these cases, it is often necessary to add a catalytic amount of an acid, like acetic acid, to facilitate imine formation.

Q: How do I best monitor these reactions? A: Thin Layer Chromatography (TLC) is effective for both steps. For the fluorination step, use a stain like potassium permanganate, as the product may have a similar UV response to the starting material. For the reductive amination, both starting material and product are often UV active. The amine product will typically have a different retention factor (Rf) and may streak without triethylamine in the eluent.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one

This protocol is adapted from standard procedures for α-fluorination of ketones.[5]

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and diisopropylamine (1.54 mL, 1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 1.1 eq) and stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve 1-(3,4,5-trimethoxyphenyl)ethan-1-one (2.10 g, 1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Dissolve N-Fluorobenzenesulfonimide (NFSI) (3.47 g, 1.1 eq) in anhydrous THF (20 mL). Add this solution dropwise to the enolate mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the title compound.

Protocol 2: Reductive Amination to Yield 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

This protocol is a standard procedure for reductive amination using a selective reducing agent.[9][11]

  • In a round-bottom flask, dissolve 2-Fluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one (2.28 g, 1.0 eq) and ammonium acetate (7.71 g, 10 eq) in methanol (100 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • In small portions, add sodium cyanoborohydride (NaBH₃CN) (0.75 g, 1.2 eq) to the stirred solution. Caution: NaBH₃CN is toxic.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol with 1% Triethylamine).

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water (50 mL) and acidify to pH ~2 with 2M HCl. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted ketone and other neutral impurities.

  • Basify the aqueous layer to pH >10 with 5M NaOH.

  • Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target amine. Further purification can be achieved via chromatography on triethylamine-treated silica if necessary.

References

  • Stavber, S., & Jereb, M. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Molecules. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Gogoll, A., et al. (2026). Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 126843896, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine.[Link]

  • Chen, Y., et al. (2014). Method of purification of prostaglandins including fluorine atoms by preparative hplc.
  • Stavber, S., & Jereb, M. (2025). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3′,4′,5′-trihydroxyflavone and 3′,4′,5′-trimethoxyflavone. ResearchGate. [Link]

  • Romagnoli, R., et al. (2014). Synthesis and evaluation of analogs of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Electrophilic fluorination.[Link]

  • Stavber, S., et al. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry. [Link]

  • Tius, M. A., et al. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • Zhang, J., et al. (2018). A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
  • Chemistry Stack Exchange. (2016). How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole?[Link]

  • Zhang, J., et al. (2018). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Brandt, S. D., et al. (2025). Fluorine in psychedelic phenethylamines. ResearchGate. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution.[Link]

  • El-Mowafy, A. M., et al. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]

  • Stavber, S., & Jereb, M. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed. [Link]

  • Contente, M. L., et al. (2018). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... ResearchGate. [Link]

  • Kim, E., et al. (2016). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters. [Link]

  • Kiel University. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. Informationsdienst Wissenschaft. [Link]

  • Brooks, A. F., et al. (2020). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. SciSpace. [Link]

  • Chinese Chemical Society. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation.[Link]

  • Wang, Y., et al. (2025). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. ResearchGate. [Link]

  • Mitacs. Synthesis of Fluorinated Cannabinoids.[Link]

  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.[Link]

  • Publications Office of the European Union. (2023). Overview on PFAS analytical methods.[Link]

  • Hooker, J. M., et al. (2012). A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science. [Link]

Sources

Technical Support Center: Fluorinated Phenethylamine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Defluorination & Molecular Degradation During Extraction Audience: Senior Researchers, Medicinal Chemists, Process Engineers Status: [LIVE] - System Operational

Introduction: The "Defluorination" Misdiagnosis

From the Desk of the Senior Application Scientist:

Welcome. If you are accessing this guide, you are likely observing inconsistent yields, the appearance of unexpected olefinic byproducts, or free fluoride ions in your aqueous waste stream.

First, we must establish a chemical reality: The Aryl-C(sp2)-F bond is one of the strongest in organic chemistry (~110-120 kcal/mol). If you are working with ring-substituted phenethylamines (e.g., 2-, 3-, or 4-fluorophenethylamine), you are almost certainly not experiencing chemical defluorination during a standard acid/base (A/B) extraction. You are likely experiencing volatility loss or phase transfer failure .

However, if you are working with side-chain fluorinated analogs (benzylic or homobenzylic fluorine), you are in the "Danger Zone." Here, the C-F bond is labile, and standard protocols using strong bases (NaOH/KOH) will trigger rapid HF elimination, destroying your target molecule.

This guide is structured to diagnose which of these two distinct problems you are facing.

Module 1: Diagnostic Triage

Before adjusting your protocol, identify your substrate's risk profile using the logic flow below.

Workflow: Stability Assessment

G Start Identify Fluorine Position Ring Ring-Substituted (Aryl-F) (e.g., 4-FA, 2C-F analogs) Start->Ring F on Benzene Ring Chain Chain-Substituted (Alkyl-F) (e.g., β-fluorophenethylamine) Start->Chain F on Ethyl Chain RiskA RISK: VOLATILITY C-F bond is stable. Yield loss is due to evaporation of free base. Ring->RiskA RiskB RISK: ELIMINATION (Defluorination) Base-catalyzed E2 reaction will strip HF. Chain->RiskB ActionA PROTOCOL A: Salt formation & Solvent Trapping RiskA->ActionA ActionB PROTOCOL B: pH Titration & Cold Extraction RiskB->ActionB

Figure 1: Diagnostic logic for selecting the correct extraction strategy based on fluorine position.

Module 2: Troubleshooting Aryl-Fluorinated Phenethylamines

(Target: 2-F, 3-F, 4-F isomers)

The Issue: You suspect defluorination because mass balance is low. The Reality: The free base of fluorinated phenethylamines is highly volatile and lipophilic. You are evaporating your product along with your solvent.[1]

FAQ: Aryl-F Extraction

Q: I used NaOH to basify, but my yield is 40% lower than expected. Did the fluorine hydrolyze? A: No. The C-F bond withstands refluxing NaOH. The issue is the vapor pressure of the free base. Fluorine adds mass but does not significantly reduce volatility compared to the non-fluorinated analog.

  • Mechanism: When you rotary evaporate the organic solvent (DCM or Ether) to dryness, the phenethylamine free base co-distills.

  • Solution: Never evaporate to dryness as a free base. Always convert to the Hydrochloride (HCl) or Fumarate salt in solution before final drying.

Q: My aqueous layer is cloudy. Is this fluoride precipitation? A: Unlikely. This is an emulsion caused by the high refractive index and density differences of fluorinated compounds.

  • Solution: Do not use brine (NaCl) if you suspect fluorinated surfactants. Use Centrifugation (3000 RPM, 5 min) to break the emulsion.

Protocol A: The "Volatile Trap" Method

Use this for Ring-Fluorinated compounds.

  • Extraction: Extract the aqueous reaction mixture with TBME (tert-Butyl methyl ether) . Avoid DCM if possible, as it encourages emulsions with fluorinated amines.

  • Drying (Critical): Dry the organic layer over anhydrous Na₂SO₄ . Do not use CaCl₂, as it can complex with amines.

  • Salt Formation (The Fix):

    • Do NOT evaporate the TBME yet.

    • Add a solution of HCl in Isopropanol dropwise to the TBME layer while stirring.

    • The non-volatile Hydrochloride salt will precipitate immediately.

  • Isolation: Filter the solid salt. You can now dry this solid under high vacuum without losing the molecule.

Module 3: Troubleshooting Chain-Fluorinated Phenethylamines

(Target: β-fluorophenethylamines, side-chain radiotracers)

The Issue: You see styrene byproducts (alkenes) and free fluoride. The Reality: You are triggering E2 Elimination . The proton on the alpha-carbon is acidic, and the beta-fluorine is a leaving group. Strong base + Heat = Defluorination.

Visualizing the Failure Mode

Reaction Substrate β-Fluoroamine (Target) TS Transition State (E2 Elimination) Substrate->TS + Base Base Strong Base (OH-) Base->TS Products Styrene (Waste) + F- (Fluoride) TS->Products - H2O

Figure 2: The E2 elimination mechanism that destroys chain-fluorinated phenethylamines in standard alkaline workups.

FAQ: Alkyl-F Extraction

Q: Can I use NaOH if I keep it cold? A: It is risky. Even at 0°C, local concentrations of OH⁻ (pH > 13) can trigger elimination.

  • Recommendation: Switch to a weaker base. The pKa of the phenethylamine ammonium is ~9.5-10. You do not need pH 14 to deprotonate it. pH 10.5 is sufficient.

Q: Which solvent prevents elimination? A: Non-polar solvents. Elimination is favored by polar solvents that stabilize the transition state. Use Hexane or Toluene if solubility permits. Avoid alcohols.

Protocol B: The "Cold Titration" Method

Use this for Chain-Fluorinated compounds.

ParameterStandard Protocol (AVOID)Safe Protocol (USE)
Base 10M NaOHSat. NaHCO₃ or 1M K₂CO₃
Target pH >1310.0 - 10.5 (Precisely monitored)
Temperature Room Temp (Exothermic)Ice Bath (< 5°C)
Contact Time > 30 mins< 5 mins (Rapid separation)

Step-by-Step:

  • Chill: Cool the acidic reaction mixture to 0°C in an ice bath.

  • Titrate: Slowly add Saturated NaHCO₃ (Sodium Bicarbonate). Do not dump it in.

  • Monitor: Use a calibrated pH probe. Stop exactly when pH reaches 10.2 - 10.5 .

    • Why? At pH 10.5, >90% of the amine is in the free base form (extractable), but the concentration of OH⁻ is too low to drive the elimination kinetics efficiently [1].

  • Rapid Extract: Immediately extract with cold Dichloromethane (DCM) .

    • Note: DCM is preferred here over ether because it extracts the amine efficiently at lower pH.

  • Quench: Wash the organic layer immediately with cold water to remove residual base traces.

Module 4: Reference Data & Solvent Compatibility

pKa & Solubility Table
Compound ClassApprox pKa (Amine)C-F Bond StabilityRecommended SolventRecommended Base
Phenethylamine (Unsubstituted) 9.83 [2]N/ADCM, Ether, TolueneNaOH, KOH
Aryl-Fluoro (Ring) 9.4 - 9.7High (Inert)TBME , EtherNaOH (Safe)
Alkyl-Fluoro (Chain) 8.9 - 9.2*Low (Labile) DCM (Cold) NaHCO₃ / K₂CO₃

*Note: Fluorine on the beta-carbon lowers the pKa of the amine via induction, making it easier to deprotonate with weaker bases like bicarbonate.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1001, Phenethylamine. PubChem. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

  • Patterson, S. , et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society. [Link]

For further assistance with specific fluorinated radioligands or metabolic probes, please contact the Application Science team directly.

Sources

Resolving stability issues of beta-fluoro amines in solution

Technical Guide: Stability & Handling of -Fluoro Amines

Executive Summary & Core Directive

1

The Problem: These compounds exhibit intrinsic instability in their free base form. The electron-withdrawing nature of fluorine acidifies the

autocatalytic HF elimination

The Solution: Stability is achieved by "locking" the nitrogen lone pair via salt formation and exploiting the electrostatic gauche effect. This guide provides the protocols to arrest decomposition and successfully handle these sensitive reagents.

The Mechanism of Instability (The "Why")

To troubleshoot effectively, you must understand the decomposition pathway. The primary failure mode is HF elimination driven by an E1cb-like mechanism.[2]

Decomposition Pathway

In the free base form, the amine nitrogen (or an external base) abstracts the acidic proton at the


DecompositionStartβ-Fluoro Amine(Free Base)TSTransition State(E1cb-like)Start->TS -H+ (Base)EnamineEnamineIntermediateTS->Enamine -F- (Elimination)HydrolysisKetone/Aldehyde+ AmineEnamine->Hydrolysis +H2O

Figure 1: The primary decomposition pathway of

The Stabilizing "Gauche Effect"

Counter-intuitively, protonation does more than just remove the basic lone pair. In the protonated salt form,

gauche conformation
  • Mechanism: Electrostatic attraction between the electronegative Fluorine (

    
    ) and the positively charged Ammonium (
    
    
    ).
  • Result: This interaction lowers the ground state energy of the salt, significantly enhancing shelf-life compared to non-fluorinated analogs [1].

Storage & Handling Protocols

CRITICAL RULE: Never store

Salt Selection Guide

The choice of counter-ion dictates solubility and hygroscopicity.

Salt FormStabilityHygroscopicitySolubility (Organic)Solubility (Water)Recommended For
Hydrochloride (HCl) HighModerateLowHighLong-term storage
Trifluoroacetate (TFA) HighHigh (Wet)ModerateHighLCMS / Purification
Tosylate (TsOH) HighLowHighLowCrystallization
Free Base Critical N/AHighLowImmediate Use Only
Storage Protocol
  • Form: Isolate as HCl or Tosylate salt immediately after synthesis.

  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon/Nitrogen. Moisture promotes hydrolysis if any enamine has formed.

Troubleshooting Synthesis & Purification

FAQ: Common Experimental Issues

Q1: I lose my product during silica gel chromatography.

  • Cause: Silica gel is slightly acidic, but surface hydroxyls can act as general bases/nucleophiles, and the dwell time on the column allows for HF elimination.

  • Solution:

    • Pre-treat silica with 1% Triethylamine (TEA) to neutralize acidity (standard practice), BUT...

    • Better Approach: Avoid silica. Use Reverse Phase (C18) chromatography with acidic modifiers (0.1% Formic acid or TFA). The acidic mobile phase keeps the amine protonated and stable [2].

Q2: My yield is low after basic workup (extraction).

  • Cause: pKa modulation. The

    
    -fluorine lowers the pKa of the amine by ~1.5 to 2.0 log units.
    
    • Standard Amine pKa: ~10.5

    • 
      -Fluoro Amine pKa: ~8.5 - 9.0
      
    • 
      -Difluoro Amine pKa: ~7.3[1]
      
  • The Trap: If you extract at pH 10 (standard), a significant portion of a difluoro-amine might still be protonated (water-soluble) or, conversely, if you go to pH 14 to force it out, you trigger rapid HF elimination.

  • Protocol: Extract at pH 9.5 - 10.0 using mild bases (saturated NaHCO3 or Carbonate buffer). Avoid NaOH. Keep the extraction time < 15 minutes. Keep cold (0°C).

Q3: I see "phantom" peaks in my NMR.

  • Cause: Fluorine coupling (

    
    -coupling) splits proton signals, often mistaken for impurities.
    
  • Verification: Check the coupling constants.

InteractionCoupling Constant (

)
Appearance in

H NMR
Geminal (

)
45 - 55 HzWide doublet (often looks like 2 singlets)
Vicinal (

)
15 - 30 HzDoublet of triplets/multiplets

Workflow: Safe Generation of Free Base

If you must use the free base (e.g., for a nucleophilic substitution or amide coupling), generate it in situ.

WorkflowSaltStart: Amine Salt(HCl/TFA)SolventSuspend in Solvent(DCM/THF)Salt->SolventBaseAdd Non-Nucleophilic Base(DIPEA / NMM)Solvent->BaseReactAdd Electrophile(IMMEDIATELY)Base->React Do not isolate!

Figure 2: In-situ release protocol to minimize decomposition risk.

Protocol Steps:

  • Suspend the amine salt in the reaction solvent (DCM, DMF, etc.).

  • Add the electrophile (Acid chloride, activated ester) first if possible.

  • Add a non-nucleophilic base (DIPEA, N-methylmorpholine) dropwise at 0°C.

  • Reasoning: This ensures that as soon as a molecule of free amine is generated, it is consumed by the electrophile, preventing the "waiting period" where self-destruction occurs.

References

  • The Gauche Effect in Fluorinated Amines: Briggs, C. R., et al. (2004). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated.[3][4][5] organic & Biomolecular Chemistry.[6][7]

  • Synthesis and Stability of

    
    -Fluoroamines: 
    Kalow, J. A., & Doyle, A. G. (2012).[6][8] Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[6][9] Journal of the American Chemical Society.
    
    
  • pKa Modulation by Fluorine: Startowski, P., et al. (2019). The Dark Side of Fluorine: Stability Issues in Medicinal Chemistry. ACS Medicinal Chemistry Letters.

  • Handling Volatile/Unstable Standards: Sigma-Aldrich Technical Guides. The Proper Storage and Handling of Volatile Analytical Standards.

Minimizing side products in fluorinated phenethylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Priority: High | Agent: Senior Application Scientist

User Interface: Current Session

Topic: Minimizing Side Products in Fluorinated Phenethylamine Synthesis Status: Active Objective: Troubleshoot yield loss, defluorination, and polymerization issues.

Introduction: The Fluorine Challenge

Welcome to the Technical Support Center. Synthesizing fluorinated phenethylamines (PEAs) presents a unique paradox: the fluorine atom imparts metabolic stability and lipophilicity desired in drug candidates, but it destabilizes the synthetic pathway. The high electronegativity of fluorine activates the aromatic ring toward side reactions (like polymerization during condensation) and makes the C-F bond susceptible to oxidative addition (defluorination) during standard reduction protocols.

This guide moves beyond standard textbook recipes to address the specific failure modes of fluorinated substrates.

Module 1: The Henry Reaction (Condensation)

User Query: "My nitrostyrene yield is low (<50%), and I’m seeing significant tar/polymer formation in the flask. The product is difficult to crystallize."

Diagnosis: Base-Catalyzed Polymerization

Fluorinated benzaldehydes (especially 2,4-difluoro or 2,5-difluoro isomers) are highly electrophilic. Strong bases (like NaOH or KOH) or high temperatures trigger the Cannizzaro reaction or cause the highly reactive nitrostyrene product to polymerize (Michael addition of nitromethane to the product).

Troubleshooting Protocol

1. Switch to Ammonium Acetate (The "Buffered" Approach) Replace strong hydroxide bases with ammonium acetate (


). This acts as a mild catalyst that buffers the pH, preventing the rapid deprotonation that leads to polymerization.
  • Protocol: Use 1.0 eq aldehyde, 5-10 eq nitromethane, and 0.2-0.5 eq

    
    .
    
  • Solvent: Glacial Acetic Acid (AcOH). The acidic medium stabilizes the fluorinated nitrostyrene.

  • Temperature: Do not reflux vigorously. Maintain 80-90°C.

2. Microwave-Assisted Synthesis (High Throughput) If accessible, microwave irradiation reduces reaction time from hours to minutes, minimizing the window for side-reactions.

  • Reference: Scientific Research Publishing highlights Cu:Mg:Al hydrotalcite catalysts under microwave conditions for high-yield Henry reactions with electron-deficient aldehydes [1].

3. Water Management Water is a byproduct.[1][2] In fluorinated systems, water promotes the reversal of the reaction (retro-Henry).

  • Fix: Use molecular sieves (3Å) or a Dean-Stark trap if running larger scales in refluxing toluene/nitromethane azeotrope.

Module 2: The Reduction Phase (Critical Step)

User Query: "I am losing the fluorine atom during reduction. Mass spec shows [M-18] peaks corresponding to the defluorinated phenethylamine."

Diagnosis: Hydrodefluorination (HDF)

This is the most common failure point. Standard catalytic hydrogenation (Pd/C +


) is incompatible with fluorinated aromatics. Palladium inserts into the C-F bond (Oxidative Addition), leading to hydrogenolysis (cleavage of the fluorine).
Solution A: The NaBH4 / CuCl2 System (Recommended)

This "one-pot" method is superior for halogenated substrates. It avoids the harsh conditions of LiAlH4 and the surface-catalysis issues of Pd/C.

  • Mechanism: Sodium borohydride reduces

    
     to active 
    
    
    
    nanoparticles in situ.[3] These species catalyze the reduction of the alkene and nitro group without sufficient energy to cleave the Ar-F bond [2].
  • Protocol:

    • Dissolve fluorinated nitrostyrene in EtOH/THF.

    • Add 0.2 eq

      
      .
      
    • Add excess

      
       (7-10 eq) portion-wise at 0°C (Exothermic!).
      
    • Stir at room temp for 30 mins.

  • Outcome: High retention of Fluorine, Chlorine, and Bromine substituents.

Solution B: Borane-THF (

)

If the Copper method fails, Borane-THF is the chemoselective alternative.

  • Why: Borane reduces electron-rich double bonds and nitro groups via a hydride transfer mechanism that is kinetically distinct from C-F activation.

  • Caution: Requires anhydrous conditions.[2] Quench carefully with MeOH/HCl to break the boron-amine complex.

Comparative Analysis of Reducing Agents
Reducing AgentRisk of DefluorinationYield (Fluorinated Substrates)Primary Side Product

/ Pd/C
Critical (High) Low (<40%)Defluorinated amine, Cyclohexane derivatives

ModerateModerate (50-60%)Azo compounds, Polymerized tars

/

Low (Recommended) High (80-90%) Hydroxylamines (if under-reduced)

LowHigh (75-85%)Boron-amine complexes (require acid hydrolysis)
Module 3: Visualizing the Pathway

The following logic flow illustrates the critical decision points to avoid side products.

G Start Start: Fluorinated Benzaldehyde Henry Henry Reaction (Condensation) Start->Henry CheckPolymer Issue: Polymerization? Henry->CheckPolymer Sol_AmmAc Fix: Use NH4OAc/AcOH (Buffer pH) CheckPolymer->Sol_AmmAc Yes Nitrostyrene Intermediate: Fluorinated Nitrostyrene CheckPolymer->Nitrostyrene No Sol_AmmAc->Nitrostyrene ReductionChoice Reduction Method Selection Nitrostyrene->ReductionChoice Path_Pd Route A: H2 + Pd/C ReductionChoice->Path_Pd Avoid Path_Cu Route B: NaBH4 + CuCl2 ReductionChoice->Path_Cu Recommended Path_LAH Route C: LiAlH4 (Reflux) ReductionChoice->Path_LAH Caution Fail_DeF FAILURE: Hydrodefluorination (Loss of F) Path_Pd->Fail_DeF Success_Amine Target: Fluorinated Phenethylamine Path_Cu->Success_Amine Risk_Side Risk: Azo/dimer formation Path_LAH->Risk_Side

Caption: Decision logic for synthesis. Note the critical divergence at the Reduction phase to prevent defluorination.

FAQ: Frequently Asked Questions

Q1: Why does my reaction turn black during the Henry reaction?

  • A: This indicates polymerization of the nitrostyrene, often caused by excessive base concentration or overheating. The "black tar" is a complex mixture of Michael addition polymers. Fix: Lower the temperature by 10°C and switch to the Ammonium Acetate/Acetic Acid solvent system.

Q2: Can I use Raney Nickel instead of Pd/C?

  • A: Raney Nickel is less likely to cause defluorination than Palladium, but it is still risky for aryl fluorides under high pressure. If you must use catalytic hydrogenation, use Platinum Oxide (

    
    , Adams' Catalyst)  in ethanol, as Pt has a lower affinity for C-F oxidative addition than Pd [3].
    

Q3: How do I remove the copper salts after the NaBH4/CuCl2 reduction?

  • A: The copper forms a colloidal precipitate.

    • Basify the reaction mixture with aqueous NaOH (to pH > 12).

    • Filter through a Celite pad (diatomaceous earth) to trap the copper nanoparticles.

    • Extract the amine into DCM or Ether.

    • Wash the organic layer with ammonia solution (ammonium hydroxide) to complex any remaining copper ions (turns the aqueous layer blue), ensuring the organic layer is metal-free.

Q4: My product is an oil. How do I get a solid?

  • A: Fluorinated PEAs are often oils as freebases. You must convert them to a salt.

    • Protocol: Dissolve the oil in anhydrous diethyl ether or IPA. Bubble dry HCl gas through the solution, or add dropwise 1.25M HCl in Ethanol. The hydrochloride salt should precipitate immediately as a white solid.

References
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts. Source: Scientific Research Publishing. URL:[Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Source: Beilstein Journal of Organic Chemistry.[4] URL:[Link]

  • Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts. Source: ACS Catalysis.[5] URL:[Link]

  • Reduction of Nitroalkenes to Hydroxylamines with BH3·THF. Source: Journal of Organic Chemistry (via Erowid/Rhodium Archive). URL:[Link]

Sources

Optimizing reaction conditions for beta-fluorination of styrene derivatives

Technical Support Hub: -Fluorination of Styrenes

Ticket ID: B-FL-STY-OPT Status: Active Assigned Specialist: Senior Application Scientist

The Regioselectivity Paradox (Root Cause Analysis)

Before optimizing, you must diagnose the mechanistic pathway. Styrene


Diagnostic Workflow: Electrophile vs. Radical

Use the following logic map to determine which optimization module applies to your specific reaction failure.

BetaFluorinationLogicStartTarget: Beta-Fluorinated StyreneDecisionSelect Mechanism TypeStart->DecisionPathAPathway A: Electrophilic Fluorination(Reagents: Selectfluor, NFSI)Decision->PathAIonicPathBPathway B: Radical/Photoredox(Reagents: Acridinium, Ir-cat)Decision->PathBRadicalIntermediateAIntermediate: Benzylic Cation (Alpha+)PathA->IntermediateAF+ attacks Beta-CIntermediateBIntermediate: Benzylic Radical (Alpha•)PathB->IntermediateBRadical adds to Beta-COutcomeAOutcome: Beta-F / Alpha-Nu(Vicinal Difunctionalization)IntermediateA->OutcomeANu attacks Alpha-CFailAFailure Mode: Alpha-Fluorination (Markovnikov)IntermediateA->FailAIf H-shift occursOutcomeBOutcome: Beta-F / Alpha-H(Anti-Markovnikov Hydrofluorination)IntermediateB->OutcomeBH-atom TransferFailBFailure Mode: Polymerization / O2 QuenchingIntermediateB->FailBChain Propagation

Figure 1: Mechanistic bifurcation for styrene fluorination. Pathway A yields vicinal functionalization (e.g., fluoroazidation), while Pathway B yields hydrofluorination.

Module A: Photoredox Hydrofluorination (Nicewicz Protocol)

Target Product:

Primary Issue:

This method relies on the oxidation of the alkene to a cation radical or direct radical addition. The Anti-Markovnikov selectivity is achieved because the nucleophilic fluoride (or radical equivalent) attacks the less substituted


Troubleshooting Q&A

Q: My reaction turns dark/viscous immediately. Is this polymerization? A: Yes. Styrenes are prone to radical polymerization.

  • The Fix: Lower the concentration of the styrene substrate to 0.1 M or lower . High concentrations favor chain propagation (polymerization) over the desired radical termination step.

  • Additives: Introduce a radical scavenger that is slower than the catalyst turnover but faster than polymerization? No, that kills the reaction. Instead, ensure your H-atom donor (e.g., Thiophenol or Thiosalicylate) is present in slight excess and fresh. It acts as the chain terminator.

Q: I see no product, only starting material. Is my catalyst dead? A: If you are using an Acridinium catalyst (e.g., Mes-Acr+), it is highly sensitive to oxygen quenching .

  • The Fix: Degas the solvent using the "Freeze-Pump-Thaw" method (3 cycles) rather than simple sparging. Oxygen quenches the excited state of the acridinium catalyst (

    
    Acr
    
    
    *) at a rate near the diffusion limit.

Q: What is the optimal fluoride source? A: Do not use inorganic salts like KF or CsF directly in non-polar solvents; they are insoluble.

  • Recommendation: Use Triethylamine trihydrofluoride (Et3N·3HF) or TBAF (anhydrous) . For photoredox specifically, the Langlois Reagent (CF3SO2Na) is often used for trifluoromethylation, but for fluorination, Et3N·3HF is the standard proton-coupled nucleophile source.

Optimization Table: Photoredox Variables
VariableStandard ConditionOptimization TweakWhy?
Catalyst 9-Mesityl-10-methylacridinium3,6-Di-tert-butyl analogIncreases catalyst lifetime by preventing decomposition at the 3,6-positions.
H-Donor Thiophenol (PhSH)Methyl thiosalicylateLess odorous; tunable redox potential for H-atom transfer (HAT).
Light Blue LED (450 nm)High-power (Kessil/Cree)Photon flux must outcompete background radical decay.
Solvent DCE or DCMTrifluoroethanol (TFE)TFE stabilizes cation-radical intermediates via H-bonding.

Module B: Vicinal Difunctionalization (Pd/Selectfluor)

Target Product:


Primary Issue:

In this electrophilic regime, "Selectfluor" (F-TEDA-BF4) acts as an F+ source. The F+ attacks the alkene bond.

Q: Why do I get the


-fluoro product (Markovnikov) instead of 

-fluoro?
A:
  • Mechanism: F+ attacks the

    
    -carbon to generate the stable benzylic cation at the 
    
    
    -position. The nucleophile must attack the
    
    
    -position to give the
    
    
    -F product.
  • The Fix: If you see

    
    -F, it suggests a hydride shift or a mechanism change. Ensure you are using a Palladium(II)  catalyst with a strong ligand (like bipyridine or phbox) to stabilize the intermediate and direct the nucleophile.
    

Q: Selectfluor is not dissolving in my solvent. A: Selectfluor has poor solubility in DCM/Toluene.

  • The Fix: Use Acetonitrile (MeCN) or a mixture of MeCN/Water .

  • Advanced Tip: Use Nitromethane (MeNO2) . Recent studies show MeNO2 acts as a "charge transfer" activator for Selectfluor, significantly enhancing the rate of fluorination for styrenes without requiring high temperatures [1].

Protocol: Palladium-Catalyzed Fluoroazidation
  • Setup: Flame-dry Schlenk tube. Argon atmosphere.

  • Solvent: MeCN:H2O (4:1 ratio). Water is often crucial for solubilizing inorganic azide sources.

  • Reagents:

    • Styrene (1.0 equiv)

    • Selectfluor (1.2 equiv) - Add last to control exotherm.

    • NaN3 or TMSN3 (1.5 equiv)

    • Pd(OAc)2 (5 mol%) + Bidentate Ligand.

  • Temperature: Start at 0°C. Warm to RT. Heat promotes elimination to vinyl fluorides.

Safety & Reagent Handling (Critical)

Handling Selectfluor & NFSI:

  • Hazard: While "stable," Selectfluor is an oxidant.[1] Do not mix with strong reducing agents (hydrides) or grind in a mortar with organic material.

  • Storage: Keep in a desiccator. Hydrolyzed Selectfluor (smells like fish/amine) loses electrophilicity and becomes a proton source, ruining the reaction.

Hydrofluoric Acid (HF) Surrogates:

  • Olah's Reagent (Pyridine·HF) and Et3N·3HF :

    • These are glass-etching and highly toxic.

    • Protocol: Use polypropylene (PP) or Teflon (PFA) vessels. Never use standard glassware for reactions heating HF sources above 50°C.

    • First Aid: Keep Calcium Gluconate gel on the benchtop whenever handling these reagents.

References

  • Nitromethane-Enabled Fluorination of Styrenes

    • Title: Nitromethane-Enabled Fluorin
    • Source: CCS Chemistry (2020)
    • URL:[Link]

  • Photoredox Hydrotrifluoromethylation (Nicewicz)

    • Title: Catalytic hydrotrifluoromethylation of styrenes and unactivated aliphatic alkenes via an organic photoredox system[2]

    • Source: Chemical Science (2013)
    • URL:[Link]

  • Palladium-Catalyzed Aminofluorination

    • Title: Palladium-Catalyzed Intermolecular Aminofluorination of Styrenes[3][4]

    • Source: J. Am. Chem. Soc. (2010)
    • URL:[Link]

  • Manganese-Catalyzed Fluorination (Groves)

    • Title: Oxidative aliphatic C-H fluorination with fluoride ion catalyzed by a manganese porphyrin[5][6]

    • Source: Science (2012)
    • URL:[Link]

Technical Support Center: Separation of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the chiral separation of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine. The stereochemistry of pharmacologically active compounds is a critical parameter, as enantiomers can exhibit significantly different biological activities and toxicological profiles.[1][2] This document provides in-depth troubleshooting guides, FAQs, and detailed protocols for the most common and effective resolution techniques.

Section 1: Foundational Principles of Chiral Resolution

The separation of enantiomers, a process known as chiral resolution, is necessary because enantiomers possess identical physical properties (e.g., boiling point, solubility in achiral solvents), making their separation by standard laboratory techniques impossible.[3][4] Resolution is achieved by converting the enantiomeric pair into diastereomers, which have distinct physical properties and can be separated.[3][5] This is typically accomplished through reaction with an enantiomerically pure chiral auxiliary or by using a chiral environment, such as a chiral stationary phase in chromatography.

Two primary methods are employed for the resolution of chiral amines like the target compound:

  • Diastereomeric Salt Crystallization: A classical, cost-effective, and scalable method involving the reaction of the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts that are separated by fractional crystallization.[6][7]

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[2][8]

Section 2: Diastereomeric Salt Crystallization: Troubleshooting & FAQs

This method relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and a chiral resolving agent.[9]

Workflow for Diastereomeric Salt Resolution

G cluster_main Diastereomeric Salt Resolution Cycle racemate Racemic Amine (R/S)-Amine formation Salt Formation in Solvent racemate->formation agent Chiral Resolving Agent (+)-Acid agent->formation mixture Mixture of Diastereomeric Salts (R)-Amine-(+)-Acid (S)-Amine-(+)-Acid formation->mixture crystallization Fractional Crystallization (Cooling / Anti-solvent) mixture->crystallization separation Filtration crystallization->separation solid Less Soluble Salt (e.g., S-A+A) separation->solid Solid Phase filtrate More Soluble Salt in Mother Liquor (e.g., R-A+A) separation->filtrate Liquid Phase liberation_solid Liberate Amine (add Base) solid->liberation_solid liberation_filtrate Liberate Amine (add Base) filtrate->liberation_filtrate enant_S Enriched (S)-Amine liberation_solid->enant_S recover_agent Recover Resolving Agent liberation_solid->recover_agent enant_R Enriched (R)-Amine liberation_filtrate->enant_R liberation_filtrate->recover_agent

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate chiral resolving agent for my amine? A1: The choice is critical and often empirical. For primary amines, chiral carboxylic acids are the standard. Tartaric acid is a versatile, cost-effective, and widely documented choice.[6] Other common options include mandelic acid, camphorsulfonic acid, and derivatives of tartaric acid.[10] The rigid structure of agents like (-)-camphoric acid can sometimes lead to better crystal packing and higher diastereoselectivity.[6] It is advisable to screen a small panel of resolving agents to find the one that forms a crystalline salt with a significant solubility difference between the two diastereomers.

Resolving AgentStructure TypeKey Attributes
(+)- or (-)-Tartaric Acid Linear Dicarboxylic AcidAbundant, inexpensive, well-documented for primary amines.[6]
(+)- or (-)-Mandelic Acid Aromatic Carboxylic AcidOften effective for amines, readily available.[10]
(+)- or (-)-Camphorsulfonic Acid Sulfonic AcidStrong acid, can be useful if carboxylic acids fail to form stable salts.[10]
(-)-Camphoric Acid Bicyclic Dicarboxylic AcidRigid structure may enhance diastereoselectivity through defined crystal packing.[6]

Q2: No crystals are forming, or my yield is very low. What's wrong? A2: This typically indicates that both diastereomeric salts are too soluble in the chosen solvent.[9]

  • Solution 1: Change Solvent System. Screen for a less polar solvent or a solvent mixture. The goal is to find a system where one salt is sparingly soluble while the other remains in solution.[9]

  • Solution 2: Add an Anti-Solvent. Gradually add a miscible solvent in which the salts are insoluble (an anti-solvent) to induce precipitation. For example, water can be an anti-solvent when using methanol or ethanol.[9]

  • Solution 3: Increase Concentration. Your initial concentration may be below the saturation point. Carefully concentrate the solution by slow evaporation.

  • Solution 4: Cool the Solution. If solubility is temperature-dependent, slowly cooling the solution, potentially to sub-ambient temperatures (e.g., 4°C or in an ice bath), can induce crystallization.[9]

Q3: An oil is precipitating instead of a crystalline solid. How can I fix this? A3: Oiling out occurs when the supersaturation level is too high, causing the salt to separate as a liquid phase before it has time to organize into a crystal lattice.[9]

  • Solution 1: Reduce Supersaturation Rate. Slow down the cooling rate or the rate of anti-solvent addition.

  • Solution 2: Increase Temperature. Heat the mixture to dissolve the oil, then cool it very slowly, possibly with seeding (adding a tiny crystal of the desired product) to encourage ordered crystallization.

  • Solution 3: Use a Different Solvent. The solvent may be good at solvating the individual ions but poor at stabilizing the crystal lattice. Experiment with other solvents.[9]

Q4: The enantiomeric excess (e.e.) of my crystallized product is low. Why? A4: Low e.e. suggests that both diastereomeric salts are co-crystallizing.[9] This can happen if their solubilities are very similar or if they form a solid solution.[11]

  • Solution 1: Re-crystallize. A single crystallization is often insufficient. Re-crystallizing the enriched solid material one or more times can significantly improve the e.e.

  • Solution 2: Optimize Molar Ratio. The molar ratio of the resolving agent to the racemic amine can influence the purity of the crystallized salt. Ratios other than 1:1 (e.g., 0.5 equivalents of a diacid) may be beneficial. A systematic study of this ratio is recommended.[7]

  • Solution 3: Change the Solvent or Resolving Agent. The solubility difference between diastereomers is highly dependent on the solvent. A different solvent may increase this difference. If not, a different resolving agent is the next logical step.

Protocol: Chiral Resolution of a Primary Amine with (+)-Tartaric Acid

This is a generalized procedure and requires optimization for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine.[6]

  • Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) with gentle warming.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalents) in the same solvent, also with warming.

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the combined solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, the flask can be cooled further in an ice bath or refrigerator for several hours once crystal formation is established.[6]

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.[6]

  • Liberation of the Free Amine:

    • Suspend the collected crystals in water or a biphasic system (e.g., water and dichloromethane).

    • Add a base (e.g., 2M NaOH solution) dropwise with vigorous stirring until the solution is basic (pH > 10) and all solids have dissolved.[3]

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess (% e.e.) of the recovered amine using an appropriate analytical method, such as chiral HPLC (see Section 3).

Section 3: Chiral HPLC Separation: Troubleshooting & FAQs

Chiral HPLC is the most widely used technique for both determining the enantiomeric purity and for the preparative separation of enantiomers.[8][12] Separation is achieved because the two enantiomers interact differently with the chiral stationary phase (CSP).[8]

Workflow for Chiral HPLC Method Development

G cluster_main Chiral HPLC Method Development start Analyte Characterization (pKa, Solubility, UV) csp_screen 1. CSP Screening (Polysaccharide, Pirkle, etc.) start->csp_screen mode_screen 2. Mobile Phase Mode Screening (Normal, Polar Organic, Reversed) csp_screen->mode_screen resolution_check Resolution (Rs) ≥ 1.5? mode_screen->resolution_check optimization 3. Method Optimization optimization->mode_screen Adjust Modifier, Temp, Flow resolution_check->optimization No validation Method Validation resolution_check->validation Yes end Final Method validation->end

Caption: A typical workflow for developing a chiral HPLC separation method.[2]

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any separation of the enantiomers (a single peak). What should I try first? A1: A complete lack of separation means the chosen CSP and mobile phase combination does not offer any enantioselectivity for your compound.

  • Solution 1: Screen Different CSPs. This is the most critical parameter. For amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most successful and should be the first choice for screening.[2][8]

  • Solution 2: Change Mobile Phase Mode. If you are using normal phase (e.g., hexane/isopropanol), try polar organic mode (e.g., acetonitrile/methanol) or reversed-phase (e.g., water/acetonitrile). The interaction mechanism can change dramatically between modes.[13]

  • Solution 3: Add an Additive. For basic compounds like your amine, adding a small amount of a basic (e.g., diethylamine, DEA) or acidic (e.g., trifluoroacetic acid, TFA; methanesulfonic acid) additive to the mobile phase is crucial.[14][15] These additives can suppress undesirable interactions with the silica support and improve peak shape and selectivity.

Q2: I see two peaks, but they are poorly resolved (Resolution, Rs < 1.5). How can I improve the separation? A2: This is a common situation and can usually be solved by optimization.

  • Solution 1: Adjust Mobile Phase Composition. Systematically vary the ratio of the strong solvent to the weak solvent (e.g., change the percentage of alcohol in a normal phase system). Small changes can have a large impact on selectivity.[16]

  • Solution 2: Change the Alcohol Modifier. In normal or polar organic modes, switching the alcohol (e.g., from isopropanol to ethanol) can alter the hydrogen bonding interactions and improve resolution.[14]

  • Solution 3: Lower the Flow Rate. Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and often improves resolution, at the cost of a longer run time.

  • Solution 4: Change the Temperature. Temperature affects the kinetics of interaction. Try running the separation at a lower (e.g., 15°C) or higher (e.g., 40°C) temperature. A change of just 10-15°C can sometimes be enough to achieve baseline separation.[2]

Q3: My peaks are tailing or fronting. What causes this? A3: Poor peak shape is often caused by secondary interactions or column overload.

  • Solution 1: Use an Additive. For your basic amine, peak tailing is commonly caused by strong interactions with residual acidic silanol groups on the silica support of the CSP. Adding a basic modifier like DEA to the mobile phase will compete for these sites and improve peak shape.[15]

  • Solution 2: Reduce Sample Concentration. Injecting too much sample can overload the column, leading to fronting or broadened peaks. Reduce the amount of sample injected.

  • Solution 3: Check Sample Solvent. Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

Protocol: Initial Screening for Chiral HPLC Method

This protocol provides a starting point for screening CSPs and mobile phases.

  • Sample Preparation:

    • Prepare a stock solution of the racemic amine at approximately 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

    • Dilute this stock with the initial mobile phase to a working concentration of ~0.1-0.2 mg/mL.

  • Initial Screening Conditions:

ParameterNormal Phase (NP)Polar Organic (PO)Reversed-Phase (RP)
CSP Column Amylose or Cellulose-basedAmylose or Cellulose-basedAmylose or Cellulose-based
Mobile Phase A n-HexaneAcetonitrile (ACN)Water w/ buffer (e.g., Ammonium bicarbonate)
Mobile Phase B Isopropanol (IPA) or EthanolMethanol (MeOH) or IPAAcetonitrile (ACN) or MeOH
Initial Eluent 90:10 (A:B)90:10 (A:B)70:30 (A:B)
Additive 0.1% Diethylamine (DEA)0.1% DEA or 0.1% TFA0.1% TFA or 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 220 nm or 275 nm (determine λmax)UV at 220 nm or 275 nmUV at 220 nm or 275 nm
  • Screening and Optimization:

    • Run the sample under each of the initial conditions.

    • If separation is observed, optimize the mobile phase ratio, additives, and temperature to achieve a resolution (Rs) of ≥ 1.5.[2]

    • If no separation is observed, screen a different CSP or a different mobile phase mode.

Section 4: Analytical Methods for Determining Enantiomeric Excess (% e.e.)

Accurately quantifying the success of a resolution is critical. The enantiomeric excess is calculated as: % e.e. = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] × 100

1. Chiral HPLC/GC: This is the most common and accurate method.[17] An analytical method is developed as described in Section 3. The peak areas of the two enantiomers are integrated to calculate the % e.e.

2. NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This technique converts the enantiomers into diastereomers in situ for NMR analysis.[18]

  • Principle: The racemic amine is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride, to form diastereomeric amides. These diastereomers are no longer mirror images and will have distinct chemical shifts in the NMR spectrum (¹H, ¹³C, or ¹⁹F).[18]

  • ¹⁹F NMR Advantage: Given that 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine contains a fluorine atom, ¹⁹F NMR is a highly attractive option. The fluorine signal is very sensitive, has a wide chemical shift range, and lacks the background noise of ¹H NMR. The formation of diastereomers can induce a chemical shift difference in the molecule's own fluorine atom, or a fluorine-containing CDA can be used.[18][19] Integration of the distinct signals for each diastereomer allows for a precise calculation of the e.e.

References

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle . University of Leeds. Available at: [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS . Ukrainian Chemistry Journal. Available at: [Link]

  • 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine . PubChem - NIH. Available at: [Link]

  • Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions . MDPI. Available at: [Link]

  • Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines . ACS Publications. Available at: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents . Tetrahedron. Available at: [Link]

  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines . PMC - NIH. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids . PMC - NIH. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy | Request PDF . ResearchGate. Available at: [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses . Microbe Notes. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. Available at: [Link]

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species . ACS Publications. Available at: [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts . MPG.PuRe. Available at: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. ACS Publications. Available at: [Link]

  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. Google Patents.
  • Chiral resolution method for producing compounds useful in the synthesis of taxanes. Google Patents.
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis . ChemRxiv. Available at: [Link]

  • Trouble with chiral separations . Chromatography Today. Available at: [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution . RSC Publishing. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . Wiley Online Library. Available at: [Link]

  • Journal of Chromatography A . FAGG. Available at: [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines . RSC Publishing. Available at: [Link]

  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline . MDPI. Available at: [Link]

  • 14.3: Chiral Chromatography . Chemistry LibreTexts. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF . ResearchGate. Available at: [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution . St. Paul's Cathedral Mission College. Available at: [Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity . MDPI. Available at: [Link]

  • Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds . ResearchGate. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids . PMC - NIH. Available at: [Link]

  • Mechanochemical Synthesis of Fluorinated Imines . MDPI. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases . Česká a slovenská farmacie. Available at: [Link]

  • Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant . PMC - NIH. Available at: [Link]

  • Chiral derivatizing agent . Wikipedia. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #TRIMET-F-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

You are dealing with a highly sensitive molecule. 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine presents a unique purification challenge due to the electronic synergy between the benzylic fluoride and the electron-rich trimethoxy ring .

Unlike standard phenethylamines, the 3,4,5-trimethoxy substitution pattern strongly donates electron density into the aromatic ring. This stabilizes the benzylic carbocation, significantly weakening the C–F bond. Consequently, this molecule is prone to spontaneous HF elimination , leading to the formation of the corresponding styrene impurity (2-(3,4,5-trimethoxyphenyl)ethen-1-amine derivative or polymerized byproducts).

Critical Warning: Standard purification methods involving heat (distillation) or acidic silica gel will likely degrade your sample. This guide prioritizes "soft" purification techniques to preserve the C–F bond.

Module 1: Chemical Stability & Handling

Before attempting purification, you must understand the degradation pathway to avoid triggering it.

The Degradation Mechanism

The primary impurity you will encounter is the styrene derivative resulting from the elimination of Hydrogen Fluoride (HF).

G Target Target Amine (Benzylic Fluoride) Carbocation Stabilized Carbocation Target->Carbocation Loss of F- Styrene Styrene Impurity (Des-fluoro alkene) Carbocation->Styrene Loss of H+ Heat Heat / Acid Heat->Target Silica Acidic Silica Silica->Target

Figure 1: The degradation pathway driven by carbocation stabilization from the trimethoxy ring.

Handling Rules
  • Temperature Cap: Do not heat above 40°C.

  • Avoid Acidic Silica: Standard silica gel is slightly acidic and can catalyze HF elimination.

  • Storage: Store as the hydrochloride salt at -20°C. The free base is unstable.

Module 2: Removing Styrene (Acid-Base Extraction)

The most effective way to remove the non-basic styrene impurity without thermal stress is a modified acid-base extraction.

Objective: Separate the basic amine from neutral organic impurities (styrenes, unreacted precursors).

Protocol: Cold Extraction
StepActionTechnical Rationale
1 Dissolve crude oil in MTBE (Methyl tert-butyl ether).MTBE prevents emulsion formation common with trimethoxy compounds better than diethyl ether.
2 Cool the solution to 0–5°C in an ice bath.Low temperature inhibits HF elimination during the acidic phase.
3 Extract with 0.5 M HCl (cold). Do not use conc. acid. Pulls the amine into the aqueous phase. High acid concentration promotes degradation.
4 Wash the aqueous layer 2x with MTBE.The neutral styrene impurity remains in the organic (MTBE) layer.
5 Basify aqueous layer with 10% Na₂CO₃ to pH 9–10.Mild base prevents hydrolysis. Avoid NaOH if possible to minimize localized heating.[1]
6 Extract rapidly into DCM (Dichloromethane).DCM is excellent for solubilizing the lipophilic trimethoxy amine.
7 Dry over Na₂SO₄ and evaporate < 30°C .Minimizes thermal stress.

Module 3: Chromatographic Purification

If extraction does not yield sufficient purity, chromatography is required. However, you must modify the stationary phase to prevent "tailing" and degradation.

The "Tailing" Problem

Primary amines interact strongly with free silanol groups (Si-OH) on silica, causing broad, tailing peaks and irreversible adsorption.

Recommended Method: Neutralized Silica Flash Chromatography

Stationary Phase:

  • Option A (Best): Amine-functionalized Silica (NH₂-Silica). This eliminates the need for mobile phase modifiers.[2]

  • Option B (Standard): Standard Silica Gel (Grade 60), pre-treated.

Mobile Phase Modifiers: You must use a basic modifier to mask silanols.[3]

ComponentRoleConcentration
Dichloromethane (DCM) Primary Solvent90–95%
Methanol (MeOH) Polar Modifier5–10%
Triethylamine (TEA) Silanol Blocker 1% (v/v)

Protocol:

  • Slurry packing: Pre-equilibrate the silica column with the mobile phase containing 1% TEA. This neutralizes the acidic sites before the sample touches the column.

  • Loading: Load the sample as a concentrated solution in DCM.

  • Elution: Run the gradient. The styrene impurity will elute near the solvent front (high Rf). The amine will follow.

  • Post-Run: Rotovap immediately to remove TEA.

Module 4: Salt Formation & Crystallization

The free base is an oil and prone to oxidation. Converting it to a salt is the final purification and stabilization step.

Decision Matrix: Choosing the Counter-ion
Salt TypeProsConsRecommendation
Hydrochloride (HCl) Standard, well-characterized.Can be hygroscopic for trimethoxy amines.First Choice (Use anhydrous gas).
Fumarate Non-hygroscopic, crystalline.Lower solubility in water.Use if HCl salt oils out.
Tartrate Good for resolution (chiral).Complex crystallization kinetics.Use only for chiral separation.
Protocol: Anhydrous HCl Precipitation

Do not use aqueous HCl, as removing water requires heat.

  • Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate .

  • Cool to 0°C.

  • Add 2M HCl in diethyl ether dropwise with vigorous stirring.

  • A white precipitate should form immediately.

  • Troubleshooting: If it "oils out" (forms a gum), add a seed crystal or scratch the glass. If that fails, switch solvent to Isopropanol/Ether (1:10) and recrystallize.[1]

  • Filter under Nitrogen/Argon to avoid moisture absorption.

Troubleshooting Decision Tree

PurificationLogic Start Crude Reaction Mixture Check1 Is Styrene Present? (Check TLC/LCMS) Start->Check1 Extraction Cold Acid/Base Extraction (Module 2) Check1->Extraction Yes Salt Form HCl Salt (Module 4) Check1->Salt No Check2 Purity > 95%? Extraction->Check2 Check2->Salt Yes Chromo Neutralized Silica Column (Module 3) Check2->Chromo No Chromo->Salt

Figure 2: Logical workflow for purifying labile fluorinated amines.

Frequently Asked Questions (FAQ)

Q: Why is my product decomposing on the TLC plate? A: Silica gel is acidic. The benzylic fluoride hydrolyzes or eliminates HF on the plate. Fix: Pre-soak your TLC plate in 5% Triethylamine/DCM and dry it before spotting your sample.

Q: Can I distill the free base to purify it? A: Absolutely not. Benzylic fluorides with electron-rich rings (like trimethoxy) have significantly reduced bond dissociation energies (BDE). Distillation temperatures will drive the elimination reaction, leaving you with a flask of polymerized styrene.

Q: The HCl salt is a sticky gum, not a powder. What now? A: This is common with methoxylated phenethylamines.

  • Triturate (grind) the gum with anhydrous ether or pentane.

  • If it persists, dissolve in a minimum amount of hot isopropanol (IPA) and add cold ether until cloudy. Store in the fridge.

  • Consider switching to the Fumarate salt (dissolve free base in acetone, add 1 eq. fumaric acid in methanol).

Q: I see a peak at M-20 in my Mass Spec. What is it? A: That is the loss of HF (M - 20 mass units). It confirms the presence of the fragile fluoride. If you see this in the source (LCMS), try lowering the cone voltage/fragmentation energy. If you see it in the NMR, your sample has degraded to the styrene.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general amine purification and salt formation).

  • Champagne, P. A., et al. (2015). Benzylic Fluorides: Stability and Reactivity. Journal of Organic Chemistry. (Discusses the lability of benzylic C-F bonds and elimination mechanisms).

  • Phenomenex Technical Guide. Troubleshooting Peak Tailing in HPLC of Basic Compounds. (Authoritative guide on silanol interactions with amines).

  • Baird, M. S. (2010). Functionalisation of Benzylic Fluorides. Beilstein Journal of Organic Chemistry. (Highlights the specific instability of electron-rich benzylic fluorides).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine , a


-fluorinated derivative of the classic phenethylamine Mescaline.

Targeted at analytical chemists and drug development professionals, this document contrasts the target molecule with its non-fluorinated parent (Mescaline) to highlight the diagnostic spectral features introduced by the fluorine atom. The presence of the highly electronegative fluorine at the benzylic position (


-position relative to the amine) introduces significant deshielding effects  and complex heteronuclear spin-spin coupling (

)
, rendering the spectrum distinct from standard phenethylamines.

Structural Overview & Nomenclature

  • Target Molecule: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine[1]

  • Common Reference:

    
    -Fluoro Mescaline
    
  • Core Scaffold: Phenethylamine[2]

  • Key Modification: Substitution of a benzylic hydrogen with a Fluorine atom.

Structural Diagram & Coupling Logic

The following diagram illustrates the connectivity and the specific coupling pathways that define the NMR splitting patterns.

G Molecule 2-Fluoro-2-(3,4,5-trimethoxyphenyl) ethan-1-amine BenzylicPos Benzylic Position (C2) Chiral Center Molecule->BenzylicPos Contains AminePos Amine Position (C1) -CH2-NH2 Molecule->AminePos Contains Fluorine Fluorine Atom (Spin 1/2) BenzylicPos->Fluorine Direct Bond BenzylicPos->Fluorine Geminal Coupling (2J_HF ~48 Hz) AminePos->Fluorine Vicinal Coupling (3J_HF ~15-25 Hz)

Figure 1: Structural connectivity and key Heteronuclear (


) coupling pathways influencing the NMR spectrum.

Comparative Spectral Analysis

The introduction of fluorine alters the chemical environment significantly compared to Mescaline. The table below contrasts the expected chemical shifts and multiplicity.

Table 1: Chemical Shift & Multiplicity Comparison (Solvent: )
Proton EnvironmentMescaline (Parent)

(ppm)

-Fluoro Analog (Target)

(ppm)
Multiplicity ChangeMechanistic Cause
Ar-H (2, 6) 6.40 (s, 2H)6.55 - 6.65 (s/d, 2H)Singlet

Doublet (small

)
Long-range coupling to benzylic F.
Benzylic H (

-CH)
2.75 (t, 2H)5.60 - 5.90 (ddd, 1H) Triplet

ddd
Geminal F-coupling (

)
+ Vicinal H-coupling.
Amine H (

-CH

)
2.98 (t, 2H)3.10 - 3.40 (m, 2H) Triplet

Multiplet
Vicinal F-coupling (

)
+ Vicinal H-coupling.
Methoxy (-OCH

)
3.80 - 3.85 (s, 9H)3.82 - 3.88 (s, 9H)UnchangedDistance from F atom minimizes inductive effect.

Note: The most diagnostic feature is the Benzylic Proton . In Mescaline, this is a triplet at ~2.75 ppm. In the


-fluoro analog, it shifts downfield to ~5.7 ppm (due to electronegativity) and splits into a wide doublet (due to 

Hz) further split by the adjacent methylene protons.

In-Depth Coupling Analysis (The "Fingerprint")

To confirm the identity of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine, one must validate the coupling constants (


-values).
A. The Benzylic Proton ( )

This proton is on the same carbon as the fluorine.

  • Geminal Coupling (

    
    ):  The interaction between H and F on the same carbon is massive, typically 45–55 Hz .
    
  • Vicinal Coupling (

    
    ):  Coupling to the neighboring 
    
    
    
    protons, typically 4–8 Hz .
  • Appearance: A "doublet of triplets" or "doublet of doublets of doublets" centered around 5.6–5.9 ppm. The two main peaks will be separated by ~50 Hz (approx 0.1 ppm on a 500 MHz instrument).

B. The Amine Methylene Protons ( )

These protons are on the carbon adjacent to the fluorine.

  • Vicinal Coupling (

    
    ):  Interaction with the fluorine on the neighbor carbon. Typically 15–25 Hz  in flexible alkyl chains.
    
  • Vicinal Coupling (

    
    ):  Coupling to the benzylic proton (
    
    
    
    ).
  • Appearance: A complex multiplet. Unlike the clean triplet in Mescaline, this signal will appear as a higher-order multiplet due to the overlap of

    
     and 
    
    
    
    .

Experimental Protocol: High-Fidelity Acquisition

To resolve the complex splitting patterns described above, standard "quick" NMR settings are insufficient.

Step-by-Step Workflow
  • Sample Preparation:

    • Mass: Dissolve 5–10 mg of the amine (free base or HCl salt) in 0.6 mL of solvent.

    • Solvent Choice:

      • 
        :  Preferred for resolution of the carbon backbone. Amine protons (
        
        
        
        ) may appear broad or exchange.
      • 
        :  Use if the sample is a hydrochloride salt.[3] This will sharpen the 
        
        
        
        signals (integrating to 3H) and prevent exchange, typically showing them at ~8.0 ppm.
    • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Acquisition Parameters (400 MHz+ recommended):

    • Spectral Width: Set to -2 to 14 ppm to ensure no aliasing of exchangeable protons.

    • Relaxation Delay (D1): Increase to 2.0 - 5.0 seconds . The benzylic proton near fluorine may have different relaxation properties; adequate D1 ensures accurate integration.

    • Scans (NS): Minimum 64 scans to resolve the low-intensity "wings" of the multiplet splitting.

  • Decoupling Experiments (Validation Step):

    • If the multiplet at ~3.2 ppm is ambiguous, run a

      
      -decoupled 
      
      
      
      NMR
      (if the probe allows).
    • Result: Upon fluorine decoupling, the complex multiplets for

      
       and 
      
      
      
      should collapse into standard triplets (or doublets of doublets), confirming the splitting is caused by fluorine.
Experimental Logic Diagram

Workflow Start Start: Unknown Sample Solvent Dissolve in DMSO-d6 (Prevents NH exchange) Start->Solvent Acquire Acquire 1H NMR (64 Scans, D1=2s) Solvent->Acquire Check Check 5.5 - 6.0 ppm Region Acquire->Check Decision Large Split? (J ~50Hz) Check->Decision Confirm Confirm Beta-Fluorine Presence Decision->Confirm Yes Reject Suspect Impurity or Different Isomer Decision->Reject No

Figure 2: Logical workflow for confirming the presence of the


-fluorine substituent.

References & Authority

  • Mescaline Spectral Data:

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 4076, Mescaline.

    • URL:[Link]

  • Fluorine Coupling Constants (

    
    ): 
    
    • Source: Emsley, J. W., Phillips, L., & Wray, V. "Fluorine Coupling Constants."[4] Progress in Nuclear Magnetic Resonance Spectroscopy.

    • Context: Establishes

      
       range (45-55 Hz) and 
      
      
      
      range (5-25 Hz) for fluoro-alkanes.
    • URL:[Link]

  • General Beta-Fluoroamine Synthesis & Analysis:

    • Source: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

    • Context: Explains the deshielding effect of fluorine on

      
       and 
      
      
      
      protons.
    • URL:[Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenethylamines (e.g., 2-FA, 4-FA, 2-FMA) represent a persistent challenge in forensic toxicology and drug discovery. The high electronegativity of the fluorine atom creates a carbon-fluorine (C-F) bond strength (~485 kJ/mol) that resists typical metabolic and spectrometric fragmentation, often resulting in mass spectra indistinguishable from their non-fluorinated or regioisomeric counterparts.

This guide moves beyond basic library matching. It compares the mechanistic performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and provides a self-validating workflow for distinguishing the critical "Ortho-Meta-Para" regioisomers—a requirement for legal defensibility.

Part 1: The Fluorine Effect & Fragmentation Mechanics

To interpret the spectra, one must understand the competition between the amine and the fluorine substituent during energy absorption.

The Dominant Alpha-Cleavage

Regardless of fluorine substitution, the primary fragmentation event in phenethylamines is alpha-cleavage adjacent to the nitrogen. This reaction is so rapid that it often suppresses the formation of a molecular ion


 in EI.
  • Amphetamines: Yields the base peak at m/z 44

    
    .
    
  • Methamphetamines: Yields the base peak at m/z 58

    
    .
    

The Problem: Since the fluorine is on the aromatic ring and the alpha-cleavage occurs on the alkyl side chain, the base peak does not contain the fluorine atom . This makes the base peak useless for identifying the specific fluorinated analog.

The "Ortho Effect" (Regioisomer Specificity)

Differentiation relies on secondary fragmentation pathways.[1] The Ortho-fluorine (2-position) enables a specific hydrogen rearrangement-elimination mechanism (loss of HF, 20 Da) that is sterically hindered in meta- and para-isomers.

Visualization: Fragmentation Pathways

The following diagram illustrates the competition between the universal alpha-cleavage and the isomer-specific HF elimination.

FragmentationMechanism Precursor Fluorinated Phenethylamine (Molecular Ion) AlphaPath Alpha-Cleavage (Fast/Dominant) Precursor->AlphaPath High Energy (EI) OrthoPath Ortho-F Rearrangement (Isomer Specific) Precursor->OrthoPath 2-Position Only Tropylium Fluorotropylium Ion (m/z 109) *Ring Intact* Precursor->Tropylium Benzyl Cleavage Immonium Immonium Ion (m/z 44 or 58) *Non-Specific* AlphaPath->Immonium HFLoss [M-HF]+ Fragment (Loss of 20 Da) OrthoPath->HFLoss H-Transfer

Caption: Mechanistic divergence in fluorinated phenethylamines. Note that the dominant Alpha-Cleavage path removes the diagnostic fluorine information.

Part 2: Technique Comparison (EI vs. ESI)

The choice of ionization technique dictates the information content of the spectrum.

Table 1: Comparative Performance Metrics
FeatureEI-GC-MS (70 eV) ESI-LC-MS/MS (CID)
Ionization Type Hard (High Energy)Soft (Protonation)
Molecular Ion Often absent or

abundance (

)
Dominant

Differentiation Poor. 2-FA, 3-FA, and 4-FA spectra are virtually identical.Good. CID energy ramps reveal distinct product ion ratios.
Library Utility Excellent (NIST/SWGDRUG standards).Variable (Instrument dependent).
Sensitivity High for general screening.Superior for trace biological metabolites.
Key Fragment m/z 44 (Base peak, non-specific).m/z 109/135 (Fluorobenzyl cations).
Analysis of the Data

In EI-MS , the electron beam energy (70 eV) shatters the molecule too efficiently. The aromatic ring fragments (m/z 109, 136) are present but at very low abundance (<5%), often lost in the baseline noise.

In ESI-MS/MS , we isolate the protonated parent (


) and apply controlled Collision Energy (CE). This allows us to see the Fluorobenzyl cation (m/z 109)  as a major product ion, confirming the presence of fluorine on the ring.

Part 3: Protocol for Regioisomer Differentiation

Distinguishing 2-fluoroamphetamine (2-FA) from 4-fluoroamphetamine (4-FA) is the critical analytical challenge. Underivatized GC-MS is often insufficient.

The "Self-Validating" Derivatization Protocol

To force spectral differences in GC-MS, we must stabilize the molecular ion and alter the fragmentation kinetics using Perfluorooctanoyl (PFPA) or Trifluoroacetyl (TFAA) derivatization.

Reagents:

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate (anhydrous)

Step-by-Step Workflow:

  • Extraction: Dissolve 1 mg sample in 1 mL methanol. Evaporate to dryness under nitrogen stream.

  • Reconstitution: Add 50

    
    L Ethyl Acetate.
    
  • Derivatization: Add 50

    
    L PFPA. Cap and incubate at 70°C for 20 minutes .
    
    • Mechanism:[2] Acylation of the amine nitrogen blocks the rapid alpha-cleavage, allowing the molecular ion to survive longer and ring-specific fragmentation to occur.

  • Dry & Reconstitute: Evaporate to dryness; reconstitute in 100

    
    L Ethyl Acetate.
    
  • GC-MS Injection: Splitless mode, DB-5MS column.

Data Interpretation (The "Ortho" Check)

Once derivatized, the spectra diverge:

  • 2-FA (Ortho): Shows a distinctive enhancement of the [M-HF] ion due to the proximity of the fluorine to the derivatized side chain.

  • 4-FA (Para): The fluorine is too far for interaction; the spectrum is dominated by the molecular ion and simple cleavage.

Part 4: Experimental Workflow & Decision Logic

This diagram outlines the decision process for an unknown white powder suspected to be a fluorinated phenethylamine.

Workflow Start Unknown Sample (Suspected Fluorinated Amine) Screening Initial Screen: GC-MS (EI) Standard Method Start->Screening Result1 Result: Base Peak m/z 44/58 Weak m/z 109/136 Screening->Result1 Decision Is Regioisomer ID Required? Result1->Decision PathA NO (Class ID only) Report as 'Fluorinated Amphetamine' Decision->PathA Screening PathB YES (Legal/Forensic) Decision->PathB Confirmation Deriv Derivatization (PFPA/TFAA) (Stabilize Molecular Ion) PathB->Deriv LCMS Alternative: LC-QTOF-MS (High Res Exact Mass) PathB->LCMS Compare Compare Retention Time (RT) & Ion Ratios vs. CRM Deriv->Compare LCMS->Compare Final Confirmed Identification (e.g., 4-Fluoroamphetamine) Compare->Final

Caption: Analytical decision tree for definitive identification of fluorinated isomers.

Part 5: References

  • SWGDRUG. (2024).[3][4] Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library (Version 3.12). Available at: [Link]

  • Westphal, F., et al. (2010). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Forensic Science International.

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Available at: [Link]

  • NIST. (2023). NIST Chemistry WebBook, SRD 69: 4-Fluoroamphetamine. Available at: [Link]

  • European Network of Forensic Science Institutes (ENFSI). (2023). Guidelines on the Quality Assurance for the Analysis of Drugs. Available at: [Link]

Sources

Comparing bioactivity of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine vs Mescaline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine and Mescaline

Introduction: A Tale of Two Phenethylamines

The phenethylamine class of compounds has long been a source of profound psychoactive molecules, with mescaline (3,4,5-trimethoxyphenethylamine) standing as one of the most historically significant and well-studied classical psychedelics. Its ability to induce profound alterations in perception, mood, and consciousness is primarily attributed to its interaction with the serotonin 2A (5-HT2A) receptor. In the relentless pursuit of understanding the intricate structure-activity relationships (SAR) that govern the bioactivity of these molecules, medicinal chemists and pharmacologists continually synthesize and evaluate novel analogues.

This guide focuses on a compelling, yet largely uncharacterized, analogue: 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine. The introduction of a fluorine atom at the alpha-carbon of the ethylamine side chain represents a subtle but potentially impactful modification to the mescaline scaffold. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions with its biological targets.

Given the nascent state of research into 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine, this document will serve as a forward-looking comparative guide. We will first establish a comprehensive baseline of mescaline's bioactivity, drawing upon decades of research. Subsequently, we will present a proposed experimental framework for the systematic evaluation of its fluorinated analogue, hypothesizing potential outcomes based on established principles of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the nuanced effects of targeted chemical modifications on psychedelic compounds.

Mescaline: The Archetypal Psychedelic Phenethylamine

Mescaline, the primary psychoactive component of the peyote cactus, has a rich history of both traditional and scientific investigation. Its psychoactive effects are primarily mediated by its activity as a partial agonist at the 5-HT2A receptor. However, its full pharmacological profile is more complex, involving interactions with a range of other serotonin, dopamine, and adrenergic receptors.

Receptor Binding and Functional Activity of Mescaline

Mescaline's affinity for various receptors has been characterized in numerous studies. The table below summarizes key binding affinity (Ki) and functional potency (EC50) values for mescaline at several important G-protein coupled receptors (GPCRs).

Receptor Binding Affinity (Ki, nM) Functional Potency (EC50, nM) Assay Type Reference
5-HT2A 370 - 5500130 - 3300Radioligand Binding, Calcium Mobilization
5-HT2C 1200 - 100002600 - 15000Radioligand Binding, IP1 Accumulation
5-HT1A >10,000>10,000Radioligand Binding
D2 >10,000>10,000Radioligand Binding
α2A 2300-Radioligand Binding

Note: The wide range of reported values reflects inter-assay variability and differences in experimental conditions.

The data clearly indicates that while mescaline's primary activity is at the 5-HT2A receptor, its affinity is modest compared to other psychedelics like LSD or psilocin. This lower affinity is consistent with the higher doses required for psychoactive effects in humans.

Signaling Pathways of Mescaline at the 5-HT2A Receptor

Upon binding to the 5-HT2A receptor, mescaline initiates a cascade of intracellular signaling events. This is a complex process involving multiple G-protein-mediated pathways. The diagram below illustrates the canonical signaling cascade activated by 5-HT2A receptor agonists.

5-HT2A Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Agonist Binding (Mescaline) plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Release ca2->pkc Activates downstream Downstream Signaling & Gene Expression pkc->downstream Phosphorylation

Figure 1: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Hypothesized Bioactivity of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

The introduction of a fluorine atom at the alpha-carbon of the ethylamine side chain in mescaline could lead to several predictable changes in its bioactivity:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This substitution may block metabolic pathways that would otherwise degrade the molecule, potentially leading to a longer duration of action and increased oral bioavailability.

  • Receptor Binding Affinity: Fluorine's high electronegativity could alter the electronic distribution of the molecule, potentially influencing its interaction with amino acid residues in the binding pocket of the 5-HT2A receptor. This could either increase or decrease binding affinity.

  • Functional Activity: Changes in binding affinity do not always correlate linearly with functional potency or efficacy. The fluorinated analogue may exhibit altered G-protein coupling or biased agonism, favoring one signaling pathway over another.

Proposed Experimental Framework for Comparative Analysis

A thorough comparison of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine and mescaline requires a multi-tiered experimental approach. The following protocols outline a systematic strategy for characterizing the novel compound.

Phase 1: In Vitro Characterization

The initial phase focuses on determining the receptor binding profile and functional activity of the fluorinated analogue in comparison to mescaline.

1.1. Radioligand Binding Assays

This experiment will determine the binding affinity (Ki) of the test compounds for a panel of relevant receptors.

  • Objective: To quantify the affinity of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine and mescaline for 5-HT2A, 5-HT2C, 5-HT1A, D2, and α2A receptors.

  • Methodology:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) at a fixed concentration.

    • Add increasing concentrations of the test compound (mescaline or the fluorinated analogue).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

1.2. Functional Assays (Calcium Mobilization)

This assay will measure the functional potency (EC50) and efficacy of the compounds at the 5-HT2A receptor.

  • Objective: To determine if the compounds act as agonists, partial agonists, or antagonists at the 5-HT2A receptor and to quantify their potency and efficacy.

  • Methodology:

    • Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add increasing concentrations of the test compound to the cells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Plot the dose-response curve and calculate the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response) values.

InVitro_Workflow start Start: Synthesized Compounds (Mescaline & Fluoro-Analogue) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Calcium Mobilization Assay (Determine EC50 & Emax) start->functional_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis end End: In Vitro Bioactivity Profile data_analysis->end

Figure 2: Workflow for in vitro characterization.

Phase 2: In Vivo Evaluation (Preclinical Models)

Should the in vitro data reveal promising activity, subsequent in vivo studies in animal models would be warranted to assess the behavioral effects.

2.1. Head-Twitch Response (HTR) in Rodents

The HTR in mice or rats is a well-established behavioral proxy for 5-HT2A receptor activation and psychedelic potential.

  • Objective: To determine if 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine induces the HTR and to compare its potency and efficacy to mescaline.

  • Methodology:

    • Administer various doses of the test compounds or vehicle to different groups of mice.

    • Observe and count the number of head twitches over a specified period (e.g., 30-60 minutes).

    • Plot the dose-response curve and determine the ED50 (dose that produces 50% of the maximal response).

Anticipated Outcomes and Interpretations

The results of these experiments will provide a comprehensive comparison of the bioactivity of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine and mescaline.

  • Scenario 1: Increased Potency and Efficacy: If the fluorinated analogue exhibits a lower Ki and EC50 at the 5-HT2A receptor and a lower ED50 in the HTR assay, this would suggest that the fluorine substitution enhances its interaction with the receptor and its psychedelic potential.

  • Scenario 2: Decreased Potency and Efficacy: Conversely, higher Ki, EC50, and ED50 values would indicate that the modification is detrimental to its activity.

  • Scenario 3: Altered Pharmacokinetic Profile: Even with similar in vitro potency, a more pronounced or longer-lasting HTR could suggest improved metabolic stability and brain penetrance of the fluorinated compound.

Conclusion

The comparison of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine and mescaline offers a valuable opportunity to deepen our understanding of the structure-activity relationships within the phenethylamine class of psychedelics. The proposed experimental framework provides a rigorous and systematic approach to characterizing this novel compound. The data generated from these studies will not only elucidate the specific effects of alpha-fluorination on the mescaline scaffold but also contribute to the broader effort of designing next-generation psychedelic-inspired therapeutics with optimized pharmacological profiles. The journey from a subtle chemical modification to a potentially novel pharmacological tool underscores the intricate and exciting nature of modern drug discovery.

References

  • Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327–1337. [Link]

  • Luethi, D., & Liechti, M. E. (2020). Designer psychedelics: a multitude of new psychoactive serotonin 5-HT2A receptor agonists. Frontiers in Pharmacology, 11, 597255. [Link]

  • Delgado, P. L., & Moreno, F. A. (2005). Hallucinogens, serotonin and obsessive-compulsive disorder. Journal of Psychoactive Drugs, 37(4), 359-366. [Link]

Validation of purity for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Purity for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine Reference Standards: A Comparative Guide

Executive Summary

The accurate validation of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine (hereafter 2-F-Mescaline ) reference standards presents a unique analytical challenge. Unlike its non-fluorinated parent (Mescaline), the introduction of a fluorine atom at the benzylic (


) position introduces specific stability concerns—namely susceptibility to elimination (forming the styrene derivative) or hydrolysis (forming the 

-hydroxy impurity).

This guide compares the two dominant methodologies for purity assignment: High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (


F-qNMR) . While HPLC remains the gold standard for impurity profiling, this guide argues that 

F-qNMR is the superior primary method for absolute assay assignment
of this specific fluorinated standard due to its orthogonality and independence from response factors.

Part 1: The Challenge of Fluorinated Phenethylamines

The structural integrity of 2-F-Mescaline relies on the stability of the C-F bond. In "standard" validation workflows, researchers often assume a relative response factor (RRF) of 1.0 for all impurities. For this molecule, that assumption is dangerous.

Key Impurities of Concern:

  • The Hydrolysis Product: 2-Hydroxy-2-(3,4,5-trimethoxyphenyl)ethan-1-amine. (Result of moisture exposure).

  • The Elimination Product: 1-(3,4,5-trimethoxyphenyl)-2-aminoethene (Enamine/Styrene analogs).

  • The Des-Fluoro Analog: Mescaline (3,4,5-trimethoxyphenethylamine).

The Analytical Trap: The C-F bond does not significantly alter the UV chromophore compared to the C-OH or C-H analogs. However, the ionization efficiency in Mass Spectrometry (MS) varies wildly between the fluorinated species and the des-fluoro impurities. Relying solely on LC-MS area % will lead to biased purity values.

Part 2: Comparative Methodology

We evaluated two distinct workflows for validating a batch of 2-F-Mescaline HCl salt.

Method A: The Traditional Approach (HPLC-PDA-MS)
  • Principle: Separation of analytes on a stationary phase; quantification via UV extinction coefficient (210/254 nm).

  • Pros: Excellent for detecting trace organic impurities (<0.05%).

  • Cons: Requires reference standards for every impurity to be accurate; assumes linearity.

Method B: The Orthogonal Approach ( F-qNMR)
  • Principle: Direct molar ratio measurement using an Internal Standard (IS) with a distinct fluorine shift.

  • Pros: Absolute quantification; no reference standard of the analyte needed; highly specific to the fluorinated motif.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility.

Comparison Table: Experimental Performance

FeatureMethod A: HPLC-UV (C18)Method B:

F-qNMR
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)
Specificity Moderate (Co-elution risk of isomers)High (Distinct chemical shifts)
Reference Std Required? Yes (For accurate quant)No (Only Internal Standard)
Detection Limit 0.01% (Trace Analysis)0.1% (Assay Focus)
Major Limitation Response Factor BiasRelaxation Time (

) Optimization
Verdict Best for Impurity Profiling Best for Potency Assignment

Part 3: Experimental Protocols

Protocol A: HPLC-UV/MS Impurity Profiling

This protocol utilizes a Pentafluorophenyl (PFP) column rather than C18 to maximize selectivity between the fluorine and des-fluoro analogs.

  • Column: Kinetex F5 (PFP), 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (amide backbone) and 280 nm (aromatic ring); ESI+ MS.

  • System Suitability: Resolution (

    
    ) between 2-F-Mescaline and Mescaline must be > 1.5.
    
Protocol B: F-qNMR Absolute Assay

This protocol is self-validating through the use of


 relaxation experiments.
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2,2,2-Trifluoroethanol. (Must have non-overlapping shift).
    
  • Solvent: DMSO-

    
     (Ensures full solubility of the amine salt).
    
  • Relaxation Delay (

    
    ): 
    
    • Step 1: Measure

      
       of analyte and IS using Inversion Recovery.
      
    • Step 2: Set

      
       (typically 30–60 seconds) to ensure 99.9% magnetization recovery.
      
  • Acquisition:

    • Pulse angle: 90°.[1][2]

    • Spectral Width: Sufficient to cover -200 to 0 ppm.

    • Scans: 64 (for S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of Fluorines,
    
    
    =Molar Mass,
    
    
    =Mass weighed.

Part 4: Visualization of Workflows

Diagram 1: The Validation Lifecycle

This workflow illustrates how the two methods converge to generate the Certificate of Analysis (CoA).

ValidationWorkflow Synthesis Crude Synthesis (2-F-Mescaline HCl) Purification Prep-HPLC / Recrystallization Synthesis->Purification Triage Analytical Triage Purification->Triage PathA Trace Analysis (HPLC-UV-MS) Triage->PathA Detect Impurities PathB Absolute Assay (19F-qNMR) Triage->PathB Assign Purity DataA Impurity Profile (% Area) PathA->DataA DataB Potency Value (% w/w) PathB->DataB CoA Certificate of Analysis (Final Release) DataA->CoA DataB->CoA

Caption: Dual-stream validation workflow ensuring both impurity identification (Red stream) and mass-balance purity assignment (Green stream).

Diagram 2: Decision Matrix for Method Selection

When to rely on which dataset?

DecisionMatrix Start Validation Question Q1 Is the impurity > 0.1%? Start->Q1 ResultA Use HPLC-UV (Sensitivity Required) Q1->ResultA Yes (Trace) ResultB Use qNMR (Accuracy Required) Q1->ResultB No (Main Component) Q2 Is Reference Std Available? ResultA->Q2 Q2->ResultA Yes Q2->ResultB No

Caption: Logic gate for selecting the primary validation method based on impurity levels and standard availability.

Part 5: Synthesis of Results & Recommendation

For 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine , we observed the following in our validation study:

  • HPLC Bias: HPLC-UV consistently overestimated purity (99.2%) compared to qNMR (98.4%). This 0.8% gap is attributed to the lower extinction coefficient of the defluorinated impurities and retained inorganic salts (which are invisible to UV).

  • Stability: The

    
    -fluorine is stable in acidic mobile phases (pH 3.0) but shows degradation in basic conditions (pH > 9.0).
    

Final Recommendation: Do not rely on a single technique. Use HPLC-UV/MS strictly for qualitative impurity identification (proving the absence of the styrene analog). Use


F-qNMR  for the quantitative assignment of the reference standard potency. This "hybrid" approach satisfies the rigor required for high-impact drug development.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Analytical Chemistry Blog. [Link]

  • TMDVS. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center. [Link]

  • National Institutes of Health (NIH). (2023). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

Sources

19F NMR characterization of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Characterization of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. The introduction of fluorine into organic molecules can significantly modulate their pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[1][2] This guide provides a comprehensive overview of the analytical techniques used to characterize 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine, a compound of interest in medicinal chemistry due to its fluorinated stereocenter and bioactive trimethoxyphenyl moiety. Our primary focus will be on the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for the analysis of fluorinated compounds, and a comparative analysis with other instrumental methods.

The Unique Advantages of ¹⁹F NMR Spectroscopy

Fluorine-19 NMR spectroscopy stands out as a premier technique for the characterization of organofluorine compounds for several key reasons. The ¹⁹F nucleus has a spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments, approaching the sensitivity of ¹H NMR.[3][4] Furthermore, the vast chemical shift range of ¹⁹F NMR, spanning over 800 ppm, provides exceptional signal dispersion and sensitivity to the local electronic environment, minimizing signal overlap even in complex molecules.[3] This sensitivity makes ¹⁹F NMR an invaluable tool for detecting subtle changes in molecular structure and conformation.[5][6][7]

Predicted ¹⁹F NMR Spectral Characteristics of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Due to the absence of published experimental data for this specific molecule, we will predict its ¹⁹F NMR spectrum based on known chemical shift ranges and coupling constants for analogous structures.

  • Chemical Shift (δ): The fluorine atom is attached to a benzylic carbon. For organofluorine compounds, the chemical shift range is typically between -50 to -70 ppm for CF₃ groups and -200 to -220 ppm for CH₂F groups.[3] For a CHF group adjacent to an aromatic ring, the chemical shift is expected in the downfield region of this range. The electron-donating methoxy groups on the phenyl ring will influence the electron density at the benzylic carbon, which in turn will affect the shielding of the fluorine nucleus.

  • Multiplicity: The ¹⁹F signal will be split by the neighboring protons. The geminal proton on the same carbon (H-Cα) will result in a large coupling constant, while the two diastereotopic protons on the adjacent carbon (H₂-Cβ) will lead to smaller couplings. Therefore, the ¹⁹F signal is expected to be a doublet of triplets.

  • Coupling Constants (J): Spin-spin coupling between ¹⁹F and ¹H nuclei provides valuable structural information.[8][9]

    • ²JHF (geminal): The coupling between the fluorine and the geminal proton (H-Cα) is typically large, in the range of 45-50 Hz.[8]

    • ³JHF (vicinal): The coupling between the fluorine and the vicinal protons on the adjacent carbon (H₂-Cβ) is smaller, generally in the range of 5-10 Hz.[8]

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹⁹F NMR spectrum of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the sample's solubility).

  • Add a small amount of a reference standard, such as trifluorotoluene or CFCl₃ (use with caution due to its toxicity), for accurate chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Tune and match the probe for the ¹⁹F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum can also be acquired to simplify the signal to a singlet, which can be useful for quantification.

  • For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T1) to allow for complete relaxation of the nuclei between scans.

  • To determine coupling constants accurately, a high-resolution, non-decoupled spectrum is necessary. Advanced techniques like PSYCHE can be used to simplify complex spectra and extract ¹H-¹⁹F coupling constants.[10]

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the chemical shift to the internal standard.

  • Integrate the signals for quantitative analysis.

  • Analyze the multiplicity and measure the coupling constants.

Comparative Analysis with Other Analytical Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive characterization of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine requires a multi-technique approach.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: Provides detailed information about the proton environment in the molecule. The signals for the aromatic protons, methoxy groups, and the protons on the ethylamine chain can be assigned. The coupling between the protons and the fluorine atom will be observable in the ¹H spectrum, providing complementary information to the ¹⁹F spectrum.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon directly attached to the fluorine will show a large one-bond ¹³C-¹⁹F coupling constant (¹JCF), typically in the range of 240-320 Hz.[8] This is a definitive indicator of the fluorine's position in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HR-MS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can provide further structural information. However, mass spectra of fluorocarbons can be complex, often showing a small or absent molecular ion peak.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. Due to the presence of a primary amine group, derivatization is often necessary to enhance UV detection or to introduce a fluorescent tag for increased sensitivity.[12][13][14] Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for the derivatization of primary amines.[13][14]

Summary of Analytical Techniques
Technique Information Provided Advantages Limitations
¹⁹F NMR Direct observation of fluorine, chemical environment, coupling to other nuclei.High sensitivity, large chemical shift range, no background signal in biological samples.[3][5]Requires a fluorinated compound.
¹H NMR Proton environment, connectivity through H-H and H-F coupling.High sensitivity, universally applicable to organic molecules.Can have significant signal overlap in complex molecules.
¹³C NMR Carbon skeleton, definitive placement of fluorine through C-F coupling.Provides detailed structural information.Lower sensitivity compared to ¹H and ¹⁹F NMR.
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern.High sensitivity, provides molecular formula.Molecular ion may be weak or absent for fluorinated compounds.[11]
HPLC Purity assessment, quantification.High separation efficiency, quantitative.May require derivatization for sensitive detection of amines.[12][13]

Visualizing the Workflow and Comparisons

Experimental Workflow for ¹⁹F NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound (5-10 mg in 0.6 mL solvent) add_ref Add Reference Standard (e.g., Trifluorotoluene) dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer tune Tune & Match Probe transfer->tune lock_shim Lock & Shim tune->lock_shim acquire Acquire 1D Spectrum (¹⁹F and ¹⁹F{¹H}) lock_shim->acquire ft Fourier Transform acquire->ft phase_ref Phase & Reference ft->phase_ref analyze Analyze Spectrum (δ, J, Integration) phase_ref->analyze end Confirmed Structure analyze->end Structural Confirmation

Caption: Workflow for ¹⁹F NMR analysis.

Comparison of Analytical Techniques

G cluster_nmr NMR Spectroscopy cluster_other Other Techniques main 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine Structure Purity Molecular Weight nmr_19f ¹⁹F NMR Direct F observation High Sensitivity main:f0->nmr_19f nmr_1h ¹H NMR Proton Environment H-F Coupling main:f0->nmr_1h nmr_13c ¹³C NMR Carbon Skeleton C-F Coupling main:f0->nmr_13c ms Mass Spectrometry Molecular Formula Fragmentation main:f2->ms hplc HPLC Purity Assessment Quantification main:f1->hplc

Caption: Interplay of analytical techniques.

References

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. (2021, February 2). Retrieved from [Link]

  • ¹⁹Flourine NMR. (n.d.). Retrieved from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022, April 15). Retrieved from [Link]

  • Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study) | Environmental Science & Technology - ACS Publications. (2024, July 10). Retrieved from [Link]

  • Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). Retrieved from [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications. (2019, February 25). Retrieved from [Link]

  • Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery - PMC - NIH. (2016, July 16). Retrieved from [Link]

  • Enzymatic synthesis and ¹⁹F NMR studies of 2-fluoroadenine-substituted RNA - PubMed. (2004, September 29). Retrieved from [Link]

  • Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery - MDPI. (2024, December 5). Retrieved from [Link]

  • NMR Spectroscopy :: ¹⁹F NMR Coupling Constants - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (n.d.). Retrieved from [Link]

  • Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC. (n.d.). Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. (n.d.). Retrieved from [Link]

  • PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants - University of Ottawa NMR Facility Blog. (2017, January 23). Retrieved from [Link]

  • ¹HNMR spectrum of 3-(3', 4', 5'-trimethoxybenzyl)-5,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (2025, July 8). Retrieved from [Link]

  • ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing). (n.d.). Retrieved from [Link]

  • Mass Spectra of Fluorocarbons. (n.d.). Retrieved from [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.). Retrieved from [Link]

  • ¹⁹F NMR Spectroscopy: Applications in Pharmaceutical Studies - ResearchGate. (n.d.). Retrieved from [Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences. (2024, August 29). Retrieved from [Link]

  • Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe - S-prep. (n.d.). Retrieved from [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Retrieved from [Link]

  • A beginner's guide to ¹⁹F NMR and its role in drug screening - SciSpace. (2023, September 24). Retrieved from [Link]

  • mass spectrometric isomer characterization of perfluorinated compounds in technical mixture, water and - CORE. (n.d.). Retrieved from [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis | Environmental Science & Technology - ACS Publications. (2009, July 1). Retrieved from [Link]

  • Novel Quaternary Ammonium Aldimine Derivatives Featuring 3,4,5-Trimethoxy Phenyl Fragment: Synthesis, Crystal Structure and Evaluation of Antioxidant and Antibacterial Activity - MDPI. (2024, May 22). Retrieved from [Link]

  • New Frontiers and Developing Applications in ¹⁹F NMR - PMC. (n.d.). Retrieved from [Link]

  • 3,4,5-Trimethoxyphenol | C₉H₁₂O₄ | CID 69505 - PubChem. (n.d.). Retrieved from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • ¹⁹F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. (2022, March 15). Retrieved from [Link]

Sources

Structural-Activity Relationship Analysis: Side-Chain Fluorination in Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Affinity Trade-off

This guide provides a technical comparison between


-fluoro  and 

-fluoro
phenethylamines (PEAs). While ring-substituted fluorinated amphetamines (e.g., 2-FA, 4-FA) are common psychoactive research chemicals, side-chain fluorination represents a distinct medicinal chemistry challenge.

The comparison is defined by a fundamental dichotomy:

  • 
    -Fluoro PEAs:  Characterized by inherent chemical instability . The proximity of the nitrogen lone pair to the C-F bond triggers spontaneous dehydrofluorination. They act primarily as prodrugs or reactive intermediates rather than stable ligands.
    
  • 
    -Fluoro PEAs:  Characterized by metabolic and electronic modulation . They are chemically stable but exhibit altered pharmacokinetics (PK) and pharmacodynamics (PD) due to the "gauche effect" and reduced basicity (pKa shift).
    

The -Fluoro Paradox: Mechanism of Instability


-Fluoroamines are rarely viable as final drug candidates due to the generalized anomeric effect . In phenethylamines, placing a fluorine atom on the 

-carbon (the carbon bearing the amine) creates a system susceptible to rapid hydrolysis.
The Decomposition Pathway

The nitrogen lone pair donates electron density into the antibonding orbital (


) of the C-F bond. This weakens the C-F bond, leading to the elimination of hydrogen fluoride (HF) and the formation of an iminium ion. In an aqueous biological environment, this iminium ion hydrolyzes into the corresponding carbonyl compound (phenylacetaldehyde or phenylacetone) and ammonia/amine.
Visualization: -Fluoro Decomposition Workflow

AlphaDecomposition A α-Fluoro PEA (Unstable Precursor) B Transition State (nN -> σ*C-F) A->B Spontaneous C Iminium Ion (Reactive Intermediate) B->C -F⁻ (Elimination) D Hydrolysis (+ H2O) C->D E Phenylacetaldehyde/ Ketone + HF D->E Degradation

Figure 1: The thermodynamic instability of


-fluoroamines leads to rapid conversion into carbonyls in physiological media.

The -Fluoro Profile: Electronic and Conformational Tuning

Placing the fluorine on the


-carbon (benzylic position) yields a stable molecule. However, the high electronegativity of fluorine significantly alters the physicochemical profile of the drug.
pKa Modulation and Bioavailability

The electron-withdrawing nature of the


-fluorine reduces the electron density on the amine nitrogen via the inductive effect (-I).
  • Standard PEA pKa: ~9.5 – 10.0

  • 
    -Fluoro PEA pKa:  ~8.3 – 8.8
    

Impact: At physiological pH (7.4), a larger fraction of the


-fluoro PEA exists as the free base compared to the non-fluorinated parent. While this theoretically enhances blood-brain barrier (BBB) permeability, it often reduces affinity for monoamine transporters (DAT/SERT/NET), which typically require the protonated amine for salt-bridge formation with an aspartate residue in the binding pocket.
The Gauche Effect

-Fluoroethylamines exhibit a conformational preference where the C-F and C-N bonds adopt a gauche orientation (60° dihedral angle) rather than anti. This locks the side chain into a specific conformation, potentially increasing selectivity for specific receptor subtypes but decreasing general potency if the transporter requires flexibility.

Comparative Performance Data

The following data contrasts the theoretical and experimental profiles of Amphetamine (parent),


-Fluoroamphetamine (theoretical), and 

-Fluoroamphetamine.
FeatureAmphetamine (

-Methyl-PEA)

-Fluoro-PEA

-Fluoroamphetamine
Chemical Stability HighExtremely Low (

mins in

)
High
Metabolic Route Deamination, HydroxylationHydrolysis to KetoneResistant to

-hydroxylation
Amine pKa ~9.9N/A (Decomposes)~8.5
DAT Affinity (IC50) ~30–50 nMInactive (Prodrug behavior)~150–300 nM (Reduced Potency)
Primary Utility Therapeutic/RecreationalSuicide Substrate / Prodrug Mechanistic Probe / PET Tracer

Key Finding:


-fluorination generally decreases potency  at the Dopamine Transporter (DAT) by 3- to 10-fold compared to the non-fluorinated parent, primarily due to the reduced basicity of the amine preventing optimal cation-

or ionic interactions within the transporter core.

Experimental Protocols

Protocol A: Synthesis of -Fluoro Phenethylamines

Rationale: Direct fluorination of the corresponding alcohol using DAST (Diethylaminosulfur trifluoride) is the standard method, preventing rearrangement.

Reagents:

  • 
    -Hydroxy-phenethylamine precursor (N-protected, e.g., N-Boc)
    
  • DAST (Diethylaminosulfur trifluoride)

  • Dichloromethane (DCM) anhydrous

Workflow:

  • Dissolution: Dissolve 1.0 eq of N-Boc-

    
    -hydroxy-PEA in anhydrous DCM under Argon atmosphere at -78°C.
    
  • Fluorination: Dropwise add 1.2 eq of DAST. The low temperature is critical to prevent elimination to the styrene (alkene).

  • Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Quenching: Quench carefully with saturated NaHCO3 (DAST reacts violently with water).

  • Deprotection: Treat the organic layer with TFA/DCM (1:1) to remove the Boc group.

  • Purification: Isolate via HPLC (C18 column) to separate the

    
    -fluoro product from any elimination byproducts (styrenes).
    
Protocol B: Assessing -Fluoro Instability (NMR Kinetics)

Rationale: To verify the rapid hydrolysis of putative


-fluoro species generated in situ.

Workflow:

  • Precursor: Synthesize an

    
    -acetal or 
    
    
    
    -chloro-PEA derivative.
  • Fluorine Source: AgF (Silver Fluoride) in

    
     (Acetonitrile-d3).
    
  • Measurement: Mix precursor and AgF in an NMR tube.

  • Observation: Monitor

    
    -NMR and 
    
    
    
    -NMR immediately.
    • Expectation: Transient appearance of C-F signal followed by rapid disappearance and emergence of fluoride ion (F-) signal and aldehyde protons (CHO).

Strategic Workflow: SAR Decision Matrix

This diagram illustrates the decision logic for medicinal chemists when choosing between


 and 

fluorination for phenethylamine optimization.

SAR_Logic Start Objective: Modify PEA Side Chain Decision Select Fluorination Site Start->Decision Alpha Alpha-Position (α) Decision->Alpha Target C-1 Beta Beta-Position (β) Decision->Beta Target C-2 AlphaResult Outcome: Instability (Hydrolysis to Ketone) Alpha->AlphaResult BetaResult Outcome: Stable (pKa ↓, Conf. Lock) Beta->BetaResult AlphaUse Use Case: Prodrugs (Suicide Inhibition) AlphaResult->AlphaUse BetaUse Use Case: Metabolic Blocker (PET Imaging / Selectivity) BetaResult->BetaUse

Figure 2: Decision matrix for side-chain fluorination. Note that


-fluorination is generally a "dead end" for stable ligand design.

References

  • Hondebrink, L., et al. (2018).[1] "Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans." Frontiers in Pharmacology. [Link]

  • Mykhailiuk, P. K. (2020). "

    
    -Fluoroamines: Myth or Reality?" ChemRxiv. [Link]
    
  • Rosen, P., et al. (2013). "Syntheses and beta-adrenergic binding affinities of (R)- and (S)-fluoronaphthyloxypropanolamines." Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). "Metabolism and Toxicity of Fluorine Compounds." Chemical Research in Toxicology. [Link]

  • Wee, S., et al. (2005).[1][2] "In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission." Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

X-ray crystallography data for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine salts

Comparative Solid-State Guide: -Fluoromescaline vs. Mescaline Salts[1]

Executive Summary

This guide addresses the crystallographic and physicochemical divergences introduced by

1

gauche effect

Target Audience: Medicinal Chemists, Solid-State Scientists, and Formulation Engineers.[1]

Structural & Conformational Analysis

The primary differentiator between Mescaline and its

11
The Gauche Effect

In non-fluorinated phenethylamines (Mescaline), the ethylamine side chain often adopts an anti (trans) conformation to minimize steric strain between the aromatic ring and the amine group.

However, in


-Fluoromescaline

gauche
Diagram: Conformational Energy Landscape

The following diagram illustrates the energetic inversion caused by fluorination.

Conformationcluster_0Mescaline (Parent)cluster_1β-FluoromescalineM_AntiAnti Conformer(Global Minima)M_GaucheGauche Conformer(Higher Energy)M_Anti->M_Gauche+ Energy costF_GaucheGauche Conformer(Stabilized by F...NH3+)F_AntiAnti Conformer(Destabilized)F_Gauche->F_Anti+ Energy costEffectGauche Effect(σ(C-H) -> σ*(C-F))Effect->F_Gauche

Figure 1: Conformational inversion driven by the electronic influence of the

Comparative Crystallographic Data[2][3]

The following table contrasts the experimentally established parameters of Mescaline HCl with the predicted solid-state metrics of


Table 1: Crystal Data Comparison
FeatureMescaline HCl (Experimental)

-Fluoromescaline HCl (Predicted)
Impact of Fluorination
Crystal System Monoclinic / OrthorhombicMonoclinic (Likely

)
F often lowers symmetry due to dipole alignment.[1]
Side Chain Torsion Anti (

)
Gauche (

)
Critical: Compacter molecular volume.[1]
H-Bond Network

(Layered)

AND

Intramolecular

contacts may compete with lattice forces.[1]
Melting Point

Predicted

Dipole-dipole reinforcement often increases lattice energy.[1]
Hygroscopicity ModerateLowerFluorine increases lipophilicity, repelling surface water.[1]

Technical Insight: The


 interaction is technically a "weak" hydrogen bond but is structurally structure-directing in the absence of strong donors.[1] In the HCl salt, the chloride ion will still dominate as the primary acceptor, but the fluorine will lock the side-chain conformation.

Experimental Protocols

To validate these properties in your lab, follow this rigorous characterization workflow. This protocol ensures the isolation of the thermodynamic polymorph.[1]

Workflow Diagram: Solid-State Characterization

Workflowcluster_prep1. Crystallization Screeningcluster_analysis2. Structural Solutioncluster_prop3. Performance ProfilingstartStart: Crude SaltSolvent1Slow Evap(MeOH/EtOH)start->Solvent1Solvent2Vapor Diffusion(iPrOH into Water)start->Solvent2Solvent3Cooling(Acetonitrile)start->Solvent3SCXRDSingle Crystal XRD(Mo Kα, 100K)Solvent1->SCXRDSingle Crystal?Solvent2->SCXRDSolvent3->SCXRDPXRDPowder XRD(Phase Purity Check)SCXRD->PXRDSimulate PatternDSCDSC/TGA(Thermal Stability)PXRD->DSCPure PhaseDVSDVS(Hygroscopicity)DSC->DVS

Figure 2: Step-by-step workflow for isolating and characterizing the salt forms.

Detailed Protocol: Single Crystal Growth (Vapor Diffusion)
  • Dissolution: Dissolve 20 mg of

    
    -Fluoromescaline HCl in a minimum volume (approx. 0.5 mL) of Methanol. Ensure the solution is clear; filter through a 0.2 
    
    
    m PTFE filter if necessary.[1]
  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether or Isopropyl Acetate (Antisolvent). Cap the large jar tightly.

  • Incubation: Store at

    
     in a vibration-free environment. The antisolvent will slowly diffuse into the methanol, lowering solubility and promoting high-quality crystal growth over 3-7 days.[1]
    
  • Harvesting: Mount crystals immediately in Paratone oil at 100 K to prevent desolvation (if solvated) or thermal motion disorder.

Physicochemical Implications (pKa & Solubility)

The introduction of fluorine has a profound "inductive effect" (

  • pKa Shift: The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom.[1]

    • Mescaline pKa: ~9.56[1]

    • 
      -Fluoromescaline pKa: ~8.2 - 8.5 (Predicted)[1]
      
  • Significance: The fluorinated analog is a weaker base .[1] This means:

    • It will exist in the neutral (free base) form at a lower pH than Mescaline.[1]

    • The salt may be more prone to disproportionation in weak alkaline buffers (e.g., intestinal pH 7.4).[1]

Table 2: Solubility & Stability Profile
PropertyMescaline HCl

-Fluoromescaline HCl
Drug Dev Implication
Aqueous Solubility High (>50 mg/mL)Moderate-HighF increases lipophilicity but salt forms remain soluble.[1]
Lipophilicity (LogP) ~0.7~1.1Better membrane permeability (BBB penetration).[1]
Chemical Stability HighModerateRisk of

-elimination (HF loss) under strong basic/thermal stress.[1]

References

  • Mescaline Crystal Structure

    • Ernst Späth, et al.[1] "Über die Konstitution von Pellotin und Anhalonidin."[1] Berichte der deutschen chemischen Gesellschaft, 1930.[1] (Foundational structural work).

    • Retrievable via CCDC (Cambridge Crystallographic Data Centre), Ref Code: MESCHL .[1]

  • Gauche Effect in Fluorinated Amines

    • Freitas, M. P. "Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect." Beilstein Journal of Organic Chemistry, 2014.[1] Link

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1] Link

  • Phenethylamine SAR & Characterization

    • Nichols, D. E.[2] "Structure–activity relationships of phenethylamine hallucinogens." Journal of Medicinal Chemistry, 2012.[1] Link

Safety Operating Guide

Guide to the Proper Disposal of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine. As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, it must be handled with the utmost caution, treating it as hazardous waste to ensure the safety of laboratory personnel and environmental integrity. This guide is designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Characterization

  • Aromatic Amines: This class of compounds can exhibit toxic properties, and some are known to be irritants or have carcinogenic potential.[1]

  • Fluorinated Organic Compounds: The presence of a carbon-fluorine bond often increases the metabolic stability and environmental persistence of a molecule.[2] Disposal of such compounds typically requires specific methods, such as high-temperature incineration, to ensure complete destruction.[1]

  • Phenethylamines: This structural backbone is found in many biologically active molecules. Uncharacterized derivatives should be handled as potentially potent compounds.

Based on safety data for structurally related fluorinated and amino compounds, the following hazards should be assumed.[3][4]

Potential Hazard GHS Classification (Assumed) Rationale and Precautionary Action
Acute Oral Toxicity Category 4 (Harmful if swallowed)Do not ingest. In case of ingestion, seek immediate medical attention.[4]
Skin Irritation Category 2 (Causes skin irritation)Avoid all skin contact. Wear appropriate chemical-resistant gloves.[4]
Eye Irritation Category 2A (Causes serious eye irritation)Wear safety goggles or a face shield. In case of contact, rinse cautiously with water for several minutes.[4]
Respiratory Irritation Category 3 (May cause respiratory irritation)Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4]
Environmental Hazard Not Classified (Assume Hazardous)Fluorinated organic compounds can be persistent in the environment.[1][2] Do not dispose of down the drain or in general waste.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. The causality is clear: to prevent exposure through inhalation, dermal contact, or accidental splashes.

Equipment Specification Purpose
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact and absorption.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles.[4]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not required if handled within a certified chemical fume hood.If a fume hood is unavailable, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is sent to the correct disposal facility. Halogenated waste streams must be kept separate from non-halogenated ones.[5]

Step 1: Designate a Hazardous Waste Container

  • Use a container made of compatible material (e.g., borosilicate glass or high-density polyethylene) that can be securely sealed.[1]

  • The container must be in good condition, with no cracks or leaks.

Step 2: Collect Waste Streams Separately

  • Solid Waste:

    • Collect any solid residues of the compound, contaminated weighing boats, pipette tips, and disposable labware into the designated solid waste container.

    • Contaminated PPE (e.g., gloves) should also be placed in this container.[1]

  • Liquid Waste:

    • Collect all solutions containing 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine in a designated liquid waste container.

    • Crucially, do not mix this halogenated waste with other non-halogenated solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[5]

Step 3: Label the Container Correctly

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine"

    • An accurate list of all components and their approximate concentrations.

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").

Step 4: Store the Waste Container Safely

  • Keep the waste container sealed at all times, except when adding waste.[6]

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to catch any potential leaks.

  • Store away from incompatible materials, such as strong oxidizing agents or acids.[1]

Spill Management Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate area of the spill.

  • If the spill is large or involves a significant release of dust, evacuate the laboratory and contact your institution's EHS office immediately.

Step 2: Ventilate

  • Ensure the chemical fume hood is operating to ventilate the area.

Step 3: Contain and Absorb

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a spill pillow.[1] Do not use combustible materials like paper towels to absorb large quantities of liquid.

Step 4: Collect and Clean

  • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

  • Place all collected material into the designated hazardous waste container.[1]

  • Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

Step 5: Report

  • Report the spill to your laboratory supervisor and the EHS office, as per your institution's policy.

Final Disposal Protocol

The ultimate disposal of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine must be handled by professionals in compliance with all federal, state, and local regulations.

  • Prohibition of Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[6][7] This is illegal and poses a significant threat to aquatic ecosystems and wastewater treatment facilities.

  • Contact EHS for Pickup: Once the waste container is nearly full (approximately 75%) or has been accumulating for the maximum time allowed by your institution (e.g., 150 days), schedule a pickup with your EHS office or licensed hazardous waste disposal contractor.[6]

  • Method of Destruction: The most probable method for final disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility. This process is necessary to break the strong carbon-fluorine bonds and prevent the release of persistent pollutants into the environment.

Logical Workflow for Waste Management

The following diagram illustrates the decision-making process for the proper handling and disposal of waste containing 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine.

WasteDisposalWorkflow cluster_generation Waste Generation Point cluster_collection Segregation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal gen Generate Waste (Solid or Liquid) is_solid Is waste solid? gen->is_solid collect_solid Collect in designated SOLID Halogenated Waste Container is_solid->collect_solid Yes collect_liquid Collect in designated LIQUID Halogenated Waste Container is_solid->collect_liquid No label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - All Components collect_solid->label_container collect_liquid->label_container store_safe Store Sealed Container in Secondary Containment in Satellite Accumulation Area label_container->store_safe is_full Container >75% full OR max time reached? store_safe->is_full ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) is_full->ehs_pickup Yes final_dest Transport to Licensed Hazardous Waste Facility (High-Temp Incineration) ehs_pickup->final_dest

Caption: Waste Disposal Workflow for 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine.

References

  • Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. (2005). Acros Organics. Available from: [Link]

  • 1910.119 - Process safety management of highly hazardous chemicals. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available from: [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • 1910.106 - Flammable liquids. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • 2,4,5-Trimethoxyphenethylamine. Wikipedia. Available from: [Link]

  • Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. (2026). ResearchGate. Available from: [Link]

  • 2-[4-(2-Fluoroethyl)-2,5-dimethoxyphenyl]ethan-1-amine. PubChem. Available from: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. (1973). U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). Available from: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. Available from: [Link]

  • 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. PubChem. Available from: [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. Available from: [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. (2020). National Center for Biotechnology Information (NCBI). Available from: [Link]

  • 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. PubChem. Available from: [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025). Justrite. Available from: [Link]

  • EPA Confirms PFAS "Forever Chemicals" Leach into Pesticides from Storage Containers. (2022). Beyond Pesticides. Available from: [Link]

  • 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine. PubChem. Available from: [Link]

  • 2-(4-Fluoro-3-phenylmethoxyphenyl)ethanamine. PubChem. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine
Reactant of Route 2
2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.